Vanadyl acetate
Description
Properties
CAS No. |
3473-84-5 |
|---|---|
Molecular Formula |
C4H6O5V |
Molecular Weight |
185.03 g/mol |
IUPAC Name |
oxovanadium(2+);diacetate |
InChI |
InChI=1S/2C2H4O2.O.V/c2*1-2(3)4;;/h2*1H3,(H,3,4);;/q;;;+2/p-2 |
InChI Key |
WIWVNQBYNTWQOW-UHFFFAOYSA-L |
SMILES |
CC(=O)O.CC(=O)O.O=[V] |
Canonical SMILES |
CC(=O)[O-].CC(=O)[O-].O=[V+2] |
Other CAS No. |
3473-84-5 |
Origin of Product |
United States |
Foundational & Exploratory
Vanadyl Acetate: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Vanadyl acetate (B1210297), an inorganic compound with the chemical formula VO(CH₃COO)₂, presents a unique polymeric structure and notable chemical properties that have garnered interest in various scientific fields. This document provides an in-depth technical overview of vanadyl acetate, encompassing its chemical formula, structure, physicochemical properties, and detailed experimental protocols for its synthesis and characterization. This guide is intended to serve as a comprehensive resource for researchers, scientists, and professionals in drug development exploring the applications of this vanadyl complex.
Chemical Formula and Structure
This compound is an inorganic compound with the empirical formula C₄H₆O₅V.[1][2] The chemical formula is more descriptively represented as VO(CH₃COO)₂.[3]
The structure of this compound is characterized by a one-dimensional polymeric chain. In this structure, vanadium atoms are in an octahedral coordination environment.[3] The VO₆ octahedra are linked through bridging acetate groups and vanadyl (V=O) moieties. This arrangement results in a chain of corner-sharing octahedra.[4]
Table 1: Structural and Crystallographic Data for this compound
| Parameter | Value | Reference |
| Chemical Formula | VO(CH₃COO)₂ | [3] |
| Molar Mass | 185.03 g/mol | [3] |
| Crystal System | Orthorhombic | [3] |
| Space Group | Cmc2₁ | [3] |
| Lattice Constants | a = 14.07 Å, b = 6.88 Å, c = 6.93 Å | [3] |
| Lattice Volume (V) | 859.8 ų | [3] |
| Coordination Geometry | Octahedral (Vanadium) | [3] |
Table 2: Key Bond Lengths in this compound
| Bond | Bond Length (Å) | Reference |
| V=O (vanadyl) | 1.684(7) | [4] |
| V-O (trans to V=O) | 2.131(7) | [4] |
| V-O (acetate) | 1.931(4) | [4] |
| V-O (acetate) | 2.002(3) | [4] |
Physicochemical Properties
This compound is a tan-colored solid that is insoluble in water, benzene, chloroform, and cyclohexane. It exhibits slight solubility in ethanol.[3] The compound decomposes upon heating to 214 °C.[3]
Table 3: Physicochemical Properties of this compound
| Property | Value | Reference |
| Appearance | Tan solid | [3] |
| Density | 1.83 g/cm³ | [3] |
| Melting Point | 214 °C (decomposes) | [3] |
| Solubility in water | Insoluble | [3] |
| Solubility in organic solvents | Insoluble in benzene, chloroform, cyclohexane; slightly soluble in ethanol | [3] |
Experimental Protocols
Synthesis of this compound
A common method for the synthesis of this compound involves the reaction of vanadium pentoxide with acetic anhydride (B1165640).[3]
Protocol:
-
Reactants: Vanadium pentoxide (V₂O₅) and acetic anhydride ((CH₃CO)₂O).
-
Procedure: A mixture of vanadium pentoxide and acetic anhydride is refluxed at 140 °C.
-
Reaction: V₂O₅ + 3(CH₃CO)₂O → 2VO(CH₃COO)₂ + 2CO₂ + C₂H₆.[3]
-
Work-up: The resulting tan-colored solid product, this compound, is isolated from the reaction mixture. Due to its insolubility, it can be separated by filtration, followed by washing with a suitable solvent to remove any unreacted starting materials and byproducts.
Characterization of this compound
Characterization of the synthesized this compound can be performed using various analytical techniques to confirm its structure and purity.
3.2.1. X-ray Diffraction (XRD)
-
Objective: To confirm the crystal structure and determine lattice parameters.
-
Protocol: Powder X-ray diffraction (PXRD) data should be collected on the solid sample. The resulting diffraction pattern can be compared with known data for this compound to confirm the phase purity and crystal structure.
3.2.2. Spectroscopic Analysis
While specific, detailed spectroscopic data for this compound is limited in the available literature, the following outlines the expected methodologies. Much of the detailed spectroscopic work has been performed on the related compound, vanadyl acetylacetonate (B107027) (VO(acac)₂), and can be used as a comparative reference, though direct analogies should be made with caution.
-
Infrared (IR) and Raman Spectroscopy:
-
Objective: To identify characteristic vibrational modes of the vanadyl group and the acetate ligands.
-
Expected Observations: A strong absorption band corresponding to the V=O stretching vibration is expected in the IR spectrum, typically around 990-1000 cm⁻¹. Vibrations associated with the acetate ligands (C=O and C-O stretching, and various bending modes) would also be present.
-
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Note: this compound contains a paramagnetic V(IV) center, which can lead to significant broadening of NMR signals, making interpretation challenging.
-
¹H and ¹³C NMR: The signals for the acetate protons and carbons would be expected. However, their detection and resolution may be hampered by the paramagnetic nature of the complex.
-
⁵¹V NMR: This technique is highly sensitive to the coordination environment of the vanadium nucleus. For paramagnetic V(IV) compounds, the signals are often too broad to be observed with standard high-resolution NMR spectrometers.[5]
-
-
UV-Visible (UV-Vis) Spectroscopy:
-
Objective: To investigate the electronic transitions within the complex.
-
Expected Observations: d-d transitions for the V(IV) center are expected in the visible region of the spectrum.
-
Reaction Pathways and Mechanisms
Detailed signaling pathways involving this compound are not extensively documented. However, its catalytic activity in certain organic reactions suggests the involvement of specific reaction mechanisms. One area where vanadyl complexes, particularly vanadyl acetylacetonate, have been studied is in oxidation reactions, such as the epoxidation of allylic alcohols.[6][7][8] A generalized catalytic cycle for such a reaction is proposed below.
Figure 1: A generalized catalytic cycle for the epoxidation of an allylic alcohol catalyzed by a vanadyl species.
This diagram illustrates a plausible mechanism where the V(IV) center in this compound is first oxidized to an active V(V) species. This species then coordinates with the allylic alcohol and a peroxide, facilitating the transfer of an oxygen atom to the double bond of the alcohol, thereby forming the epoxide and regenerating the V(IV) catalyst.
Conclusion
This compound is a coordination polymer with a distinct one-dimensional chain structure. While its synthesis from vanadium pentoxide and acetic anhydride is established, detailed characterization data, particularly comprehensive spectroscopic analyses specific to this compound, remain relatively sparse in the scientific literature. The paramagnetic nature of the V(IV) center presents challenges for certain analytical techniques like NMR spectroscopy. Further research is warranted to fully elucidate the spectroscopic properties and explore the reaction mechanisms of this compound, which will be crucial for unlocking its full potential in catalysis, materials science, and drug development. This guide provides a foundational understanding of this compound based on the current available data and highlights areas for future investigation.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound,CAS : 3473-84-5 [eforu-materials.com]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. (V) Vanadium NMR [chem.ch.huji.ac.il]
- 6. CRYSTAL STRUCTURE OF VANADYL BISACETYLACETONATE. GEOMETRY OF VANADIUM IN FIVEFOLD COORDINATION (Journal Article) | OSTI.GOV [osti.gov]
- 7. Vanadyl(IV) acetylacetonate | Chem-Station Int. Ed. [en.chem-station.com]
- 8. Vanadyl acetylacetonate | 3153-26-2 [chemicalbook.com]
A Comprehensive Technical Guide to the Synthesis and Biological Relevance of Vanadyl Acetate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the synthesis of vanadyl acetate (B1210297) from vanadium pentoxide, including experimental protocols and key data. It also explores the biological significance of vanadyl compounds, with a focus on their impact on cellular signaling pathways relevant to cancer research and metabolic diseases.
Synthesis of Vanadyl Acetate from Vanadium Pentoxide
This compound, with the chemical formula VO(CH₃COO)₂, is a tan-colored solid compound where vanadium exists in the +4 oxidation state.[1] The primary route for its synthesis from vanadium pentoxide (V₂O₅) involves a redox reaction with acetic anhydride (B1165640).
Reaction Principle
The synthesis proceeds by refluxing vanadium pentoxide with acetic anhydride at an elevated temperature. In this reaction, the vanadium(V) in V₂O₅ is reduced to vanadium(IV) in the vanadyl cation (VO²⁺), while acetic anhydride serves as both the acetylating agent and the reducing agent. The balanced chemical equation for this reaction is:
V₂O₅ + 3 (CH₃CO)₂O → 2 VO(CH₃COO)₂ + 2 CO₂ + C₂H₆[1]
An alternative, lab-scale approach involves a solvothermal reaction of vanadium pentoxide in acetic acid, which can be accelerated using microwave heating.
Experimental Protocol
Materials and Equipment:
-
Vanadium pentoxide (V₂O₅)
-
Acetic anhydride ((CH₃CO)₂O)
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Magnetic stirrer and stir bar
-
Buchner funnel and filter paper
-
Vacuum flask
-
Drying oven
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add vanadium pentoxide and acetic anhydride. A reported industrial scale uses a ratio of 18.2 g of V₂O₅ to 50 mL of acetic anhydride.[2]
-
Reflux: Heat the mixture to 140 °C with continuous stirring. The reaction is characterized by the evolution of carbon dioxide and ethane (B1197151) gas.[1] The reflux should be maintained for a sufficient duration to ensure the complete reaction of the vanadium pentoxide. Note: The exact reaction time for a laboratory scale is not specified in the available literature and would require optimization.
-
Isolation of the Product: After the reaction is complete (indicated by the cessation of gas evolution and a color change in the solid), allow the mixture to cool to room temperature. The solid this compound product can be isolated by vacuum filtration using a Buchner funnel.
-
Purification: Wash the filtered solid with a suitable solvent to remove any unreacted acetic anhydride and other soluble impurities. Given that this compound is insoluble in water, benzene, chloroform, and cyclohexane, and only slightly soluble in ethanol, these could be potential washing solvents.[1] Further purification could potentially be achieved by recrystallization, although suitable solvents and conditions are not detailed in the available literature.
-
Drying: Dry the purified this compound in a drying oven at a moderate temperature to remove any residual solvent.
Expected Yield and Product Characteristics
The expected yield for this reaction is not explicitly stated in the available literature for a laboratory setting. The final product, this compound, is a tan-colored solid.[1] Key physical and chemical properties are summarized in the table below.
| Property | Value | Reference |
| Chemical Formula | VO(CH₃COO)₂ | [1] |
| Molar Mass | 185.03 g/mol | [1] |
| Appearance | Tan solid | [1] |
| Density | 1.83 g/cm³ | [1] |
| Melting Point | 214 °C (decomposes) | [1] |
| Solubility | Insoluble in water, benzene, chloroform, cyclohexane; slightly soluble in ethanol | [1] |
Biological Significance and Signaling Pathways of Vanadyl Compounds
Vanadium compounds, including this compound and its derivatives, have garnered significant interest in the scientific community for their potential therapeutic applications, particularly as insulin-mimetic agents and as a new class of non-platinum anticancer drugs.[3][4] Their biological effects are largely attributed to their ability to modulate key cellular signaling pathways.
Insulin-Mimetic Effects and the PI3K/Akt Pathway
Vanadyl compounds are well-documented for their insulin-like effects, which include enhancing glucose uptake and metabolism.[4][5] A primary mechanism for this action is the potentiation of the insulin (B600854) signaling pathway, often through the inhibition of protein tyrosine phosphatases (PTPs).[5] This leads to the activation of downstream signaling cascades, most notably the PI3K/Akt pathway. The activation of this pathway is crucial for the metabolic actions of insulin.[5][6]
Anticancer Activity and the MAPK/ERK Pathway
In the context of cancer, vanadyl compounds have been shown to exert antitumor effects by inducing apoptosis (programmed cell death) and cell cycle arrest.[3][7] These effects are often mediated through the modulation of the Mitogen-Activated Protein Kinase (MAPK) pathway, particularly the Extracellular signal-Regulated Kinase (ERK) cascade.[3] The sustained activation or, in some contexts, inhibition of the MAPK/ERK pathway by vanadyl compounds can lead to a reduction in cancer cell viability and proliferation.[3]
Experimental Workflows
The synthesis and biological evaluation of this compound follow a logical workflow, from chemical synthesis and purification to in vitro and in vivo studies.
Summary and Future Directions
This compound can be synthesized from vanadium pentoxide through a reflux reaction with acetic anhydride. While the fundamental chemistry is established, there is a need for the development and publication of a detailed, optimized, and reproducible laboratory-scale synthesis and purification protocol.
The biological activities of vanadyl compounds are promising, particularly their insulin-mimetic and anticancer effects, which are linked to their modulation of the PI3K/Akt and MAPK/ERK signaling pathways. Future research should focus on elucidating the specific interactions of this compound with these pathways to better understand its therapeutic potential and to develop more targeted and effective drugs for metabolic diseases and cancer.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Buy this compound | 3473-84-5 [smolecule.com]
- 3. mdpi.com [mdpi.com]
- 4. Insulino-mimetic and anti-diabetic effects of vanadium compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Insulin signal mimicry as a mechanism for the insulin-like effects of vanadium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Exploring the Biological Effects of Anti-Diabetic Vanadium Compounds in the Liver, Heart and Brain - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Vanadium in cancer treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
Vanadyl Acetate: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Vanadyl acetate (B1210297), an inorganic compound with the formula VO(CH₃COO)₂, is a subject of increasing interest in various scientific fields, including catalysis and medicinal chemistry. Its potential as a precursor for other vanadyl complexes and its demonstrated biological activities, particularly its insulin-mimetic properties, have positioned it as a compound of significant research focus. This technical guide provides an in-depth overview of the physical and chemical properties of vanadyl acetate, detailed experimental protocols for its synthesis and characterization, and an exploration of its known interactions with key biological signaling pathways.
Physical and Chemical Properties
This compound is a tan-colored solid that is notably insoluble in water.[1] It exhibits slight solubility in ethanol (B145695) but is insoluble in nonpolar organic solvents such as benzene, chloroform, and cyclohexane.[1] The compound has a polymeric structure characterized by repeating VO₆ octahedra.[1]
Core Physical and Chemical Data
| Property | Value | Reference(s) |
| Chemical Formula | C₄H₆O₅V | [2] |
| Molecular Weight | 185.03 g/mol | [2] |
| Appearance | Tan solid | [1] |
| CAS Number | 3473-84-5 | [2] |
| Melting Point | 214 °C (decomposes) | [1] |
| Density | 1.83 g/cm³ | [1] |
| Solubility in water | Insoluble | [1] |
| Solubility in other solvents | Slightly soluble in ethanol; Insoluble in benzene, chloroform, cyclohexane | [1] |
Synthesis and Reactivity
Synthesis
A common method for the synthesis of this compound involves the reaction of vanadium pentoxide (V₂O₅) with acetic anhydride (B1165640).
Materials:
-
Vanadium pentoxide (V₂O₅)
-
Acetic anhydride ((CH₃CO)₂O)
Procedure:
-
A mixture of vanadium pentoxide and acetic anhydride is refluxed at 140 °C.
-
The reaction proceeds according to the following equation: V₂O₅ + 3 (CH₃CO)₂O → 2 VO(CH₃COO)₂ + 2 CO₂ + C₂H₆
-
The resulting tan-colored solid, this compound, is then isolated.
Reactivity
This compound serves as a precursor for the synthesis of other vanadyl complexes. It is known to react with ligands such as pyridine, urea, and thiourea (B124793) to form new coordination compounds.[1] It has also been investigated as a catalyst in organic reactions, for instance, in the acetylation of alcohols.[1]
Spectroscopic Characterization
The characterization of this compound relies on various spectroscopic techniques that provide insight into its structure and electronic properties.
Infrared (IR) Spectroscopy
The IR spectrum of vanadyl compounds is distinguished by a strong absorption band corresponding to the V=O stretching vibration. For vanadyl acetylacetonate (B107027), a related compound, this peak is typically observed around 995 cm⁻¹.[3]
Sample Preparation:
-
Prepare a KBr pellet by mixing a small amount of finely ground this compound with dry potassium bromide.
-
Alternatively, for Attenuated Total Reflectance (ATR)-FTIR, place a small amount of the solid sample directly on the ATR crystal.
Data Acquisition:
-
Record the spectrum over a suitable range (e.g., 4000-400 cm⁻¹).
-
Identify the characteristic absorption bands, paying close attention to the V=O stretching frequency.
UV-Vis Spectroscopy
The UV-Vis spectrum of vanadyl complexes provides information about the d-d electronic transitions of the vanadium(IV) ion.
Sample Preparation:
-
Prepare a dilute solution of this compound in a suitable solvent in which it has some solubility (e.g., ethanol). Due to its low solubility, a suspension may need to be used, or a derivative compound may be analyzed.
Data Acquisition:
-
Record the absorption spectrum over the UV-Visible range (e.g., 200-800 nm).
-
Analyze the positions and intensities of the absorption bands to characterize the electronic transitions.
Electron Paramagnetic Resonance (EPR) Spectroscopy
EPR spectroscopy is a powerful tool for studying paramagnetic species like the vanadyl ion (V⁴⁺), which has a d¹ electron configuration. The spectrum typically shows a characteristic eight-line pattern due to the hyperfine coupling with the ⁵¹V nucleus (I = 7/2).
Sample Preparation:
-
Dissolve a small amount of this compound in a suitable solvent or prepare a frozen solution. For room temperature measurements, a dilute solution is used. For anisotropic measurements, a frozen solution (glass) is prepared at low temperatures (e.g., 77 K).
Data Acquisition:
-
Record the EPR spectrum at a specific microwave frequency (e.g., X-band, ~9.5 GHz).
-
Analyze the spectrum to determine the g-values (g_iso, g_∥, g_⊥) and hyperfine coupling constants (A_iso, A_∥, A_⊥), which provide detailed information about the electronic structure and coordination environment of the vanadyl ion.
Biological Activity and Signaling Pathways
Vanadyl compounds, including this compound, have garnered significant attention for their insulin-mimetic properties. They have been shown to influence key signaling pathways involved in metabolism and cell growth.
Insulin (B600854) Signaling Pathway
Vanadate and other vanadyl compounds can mimic the effects of insulin by inhibiting protein tyrosine phosphatases (PTPs), particularly PTP1B.[4][5] This inhibition leads to the enhanced phosphorylation of the insulin receptor and its downstream substrates, such as Insulin Receptor Substrate 1 (IRS-1).[5][6] This cascade of events ultimately results in increased glucose uptake and metabolism.[2]
References
- 1. Vanadyl acetylacetonate upregulates PPARγ and adiponectin expression in differentiated rat adipocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Insulin-mimetic effects of vanadate. Possible implications for future treatment of diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Modulation of insulin action by vanadate: evidence of a role for phosphotyrosine phosphatase activity to alter cellular signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Insulin signal mimicry as a mechanism for the insulin-like effects of vanadium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Vanadate fully stimulates insulin receptor substrate-1 associated phosphatidyl inositol 3-kinase activity in adipocytes from young and old rats - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Vanadyl Acetate (CAS 3473-84-5)
For Researchers, Scientists, and Drug Development Professionals
Abstract
Vanadyl acetate (B1210297), with the chemical formula VO(CH₃COO)₂, is an inorganic compound that has garnered interest in various scientific fields, including catalysis and medicinal chemistry. This technical guide provides a comprehensive overview of its chemical properties, synthesis, and key applications. It details experimental protocols for its synthesis and for assays relevant to its biological evaluation, particularly its insulin-mimetic properties. The document also includes visualizations of relevant chemical structures, experimental workflows, and a proposed signaling pathway to facilitate a deeper understanding of its mechanism of action.
Chemical and Physical Properties
Vanadyl acetate is a tan-colored solid that is insoluble in water and nonpolar solvents like benzene (B151609) and chloroform, but slightly soluble in ethanol.[1] It possesses a polymeric structure composed of repeating VO₆ octahedra.[1]
| Property | Value | Reference |
| CAS Number | 3473-84-5 | [1] |
| Molecular Formula | C₄H₆O₅V | [1] |
| Molar Mass | 185.03 g/mol | [1] |
| Appearance | Tan solid | [1] |
| Density | 1.83 g/cm³ | [1] |
| Melting Point | 214 °C (decomposes) | [1] |
| Solubility | Insoluble in water, benzene, chloroform; slightly soluble in ethanol | [1] |
| Crystal Structure | Orthorhombic | [1] |
| Space Group | Cmc2₁ | [1] |
| Lattice Constants | a = 14.07 Å, b = 6.88 Å, c = 6.93 Å | [1] |
Synthesis of this compound
A common method for the synthesis of this compound involves the reaction of vanadium pentoxide with acetic anhydride (B1165640).[1]
Experimental Protocol: Synthesis from Vanadium Pentoxide
Materials:
-
Vanadium pentoxide (V₂O₅)
-
Acetic anhydride ((CH₃CO)₂O)
-
Reflux apparatus
-
Heating mantle
-
Filtration apparatus (e.g., Büchner funnel)
-
Drying oven or desiccator
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, combine vanadium pentoxide and an excess of acetic anhydride.
-
Heat the mixture to reflux at 140 °C.[1]
-
Maintain the reflux for a sufficient period to ensure complete reaction. The reaction progress can be monitored by the color change of the solid.
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Collect the solid product by vacuum filtration.
-
Wash the product with a suitable solvent, such as diethyl ether, to remove any unreacted acetic anhydride and acetic acid byproduct.
-
Dry the resulting tan solid under vacuum or in a desiccator to obtain pure this compound.
Spectroscopic Data
Due to the paramagnetic nature of the V(IV) center, obtaining high-resolution NMR spectra for this compound is challenging. However, other spectroscopic techniques are informative.
| Spectroscopic Data | Description |
| Infrared (IR) Spectroscopy | The IR spectrum of this compound is expected to show strong absorption bands corresponding to the carboxylate (COO⁻) stretches, typically around 1650-1550 cm⁻¹ (asymmetric) and 1450-1360 cm⁻¹ (symmetric). A characteristic V=O stretch is also anticipated in the 950-1000 cm⁻¹ region. |
| UV-Visible Spectroscopy | The UV-visible spectrum of related vanadyl complexes, such as vanadyl acetylacetonate (B107027) in chloroform, shows d-d transitions.[2] Similar transitions would be expected for this compound, though the exact peak positions may vary depending on the solvent and coordination environment. |
| Electron Paramagnetic Resonance (EPR) | As a V(IV) compound with a d¹ electron configuration, this compound is EPR active. The EPR spectrum is expected to exhibit a characteristic eight-line hyperfine splitting pattern due to the interaction of the unpaired electron with the ⁵¹V nucleus (I = 7/2). |
Applications in Research
Catalysis
This compound has been investigated as a catalyst in various organic transformations, including the acetylation of alcohols.[1] Vanadium-catalyzed epoxidation of allylic alcohols is a well-established synthetic method.[3]
Experimental Protocol: Vanadyl-Catalyzed Epoxidation of an Allylic Alcohol
Materials:
-
Allylic alcohol (e.g., geraniol)
-
This compound (catalyst)
-
tert-Butyl hydroperoxide (TBHP, oxidant)
-
Anhydrous solvent (e.g., toluene)
-
Reaction flask with a magnetic stirrer
-
Thin-layer chromatography (TLC) supplies for monitoring the reaction
Procedure:
-
To a solution of the allylic alcohol in the anhydrous solvent, add a catalytic amount of this compound (e.g., 1-5 mol%).
-
Stir the mixture at room temperature.
-
Slowly add a solution of tert-butyl hydroperoxide (typically 1.1-1.5 equivalents) to the reaction mixture.
-
Monitor the progress of the reaction by TLC.
-
Upon completion, quench the reaction by adding an aqueous solution of sodium sulfite.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the resulting epoxide by column chromatography.
Caption: Workflow for the this compound-catalyzed epoxidation of an allylic alcohol.
Drug Development: Insulin-Mimetic Properties
Vanadium compounds, including vanadyl complexes, have been extensively studied for their insulin-mimetic properties.[4][5] They are known to inhibit protein tyrosine phosphatases (PTPs), such as PTP1B, which are negative regulators of the insulin (B600854) signaling pathway.[4] By inhibiting PTP1B, vanadyl compounds can lead to increased phosphorylation of the insulin receptor and downstream signaling molecules, ultimately promoting glucose uptake.
Caption: Proposed insulin signaling pathway modulation by this compound.
Experimental Protocol: In Vitro Cytotoxicity (MTT Assay)
This protocol is a general method to assess the cytotoxicity of a compound on a cell line and can be adapted for this compound.[6][7]
Materials:
-
Human cancer cell line (e.g., HepG2, MCF-7)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound stock solution (dissolved in a suitable solvent, e.g., DMSO, and serially diluted)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., isopropanol (B130326) with 0.04 N HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a suitable density and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control (solvent only).
-
After the treatment period, add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan (B1609692) crystals.
-
Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.
Caption: Workflow for the in vitro cytotoxicity assessment using the MTT assay.
Experimental Protocol: Glucose Uptake Assay
This protocol describes a common method for measuring glucose uptake in insulin-sensitive cells, which can be used to evaluate the insulin-mimetic effect of this compound.[8][9]
Materials:
-
Insulin-sensitive cell line (e.g., 3T3-L1 adipocytes, L6 myotubes)
-
Cell culture medium
-
Krebs-Ringer-HEPES (KRH) buffer
-
2-Deoxy-D-[³H]glucose (radioactive tracer) or a fluorescent glucose analog (e.g., 2-NBDG)
-
This compound solution
-
Insulin (positive control)
-
Cytochalasin B (inhibitor of glucose transport)
-
Scintillation counter or fluorescence plate reader
Procedure:
-
Differentiate the cells into their mature phenotype (adipocytes or myotubes).
-
Serum-starve the cells for several hours before the assay.
-
Pre-incubate the cells with this compound at various concentrations or with insulin as a positive control.
-
Initiate glucose uptake by adding the glucose tracer (e.g., 2-deoxy-D-[³H]glucose).
-
After a short incubation period, terminate the uptake by washing the cells with ice-cold KRH buffer containing cytochalasin B.
-
Lyse the cells and measure the amount of internalized tracer using a scintillation counter (for radioactivity) or a fluorescence plate reader.
-
Quantify the glucose uptake relative to the total protein content in each sample.
Safety and Handling
This compound should be handled with care in a well-ventilated area, and appropriate personal protective equipment (gloves, safety glasses) should be worn. Avoid inhalation of dust and contact with skin and eyes. For detailed safety information, refer to the Material Safety Data Sheet (MSDS).
Conclusion
This compound is a versatile inorganic compound with established applications in catalysis and promising potential in the field of drug development, particularly as an insulin-mimetic agent. This technical guide has provided an overview of its properties, synthesis, and key research applications, along with detailed experimental protocols to facilitate further investigation. The provided diagrams offer a visual representation of key processes, aiding in the conceptual understanding of its synthesis and mechanisms of action. Further research is warranted to fully elucidate its biological activities and to explore its full potential in various scientific domains.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. theses.gla.ac.uk [theses.gla.ac.uk]
- 3. Epoxidation of allylic alcohols - Wikipedia [en.wikipedia.org]
- 4. Multifunctional actions of vanadium compounds on insulin signaling pathways: evidence for preferential enhancement of metabolic versus mitogenic effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Evidence for the distinct vanadyl(+4)-dependent activating system for manifesting insulin-like effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Anticancer metal complexes: synthesis and cytotoxicity evaluation by the MTT assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Glucose Uptake Measurement and Response to Insulin Stimulation in In Vitro Cultured Human Primary Myotubes - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Coordination Chemistry of Vanadyl Acetate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the coordination chemistry of vanadyl(IV) acetate (B1210297), VO(OAc)₂, a key precursor and versatile compound in the field of vanadium chemistry. This document details its synthesis, structural characteristics, spectroscopic properties, and reactivity. Special emphasis is placed on its role as a starting material for novel coordination complexes and its applications in catalysis and as an insulin-mimetic agent, a field of significant interest to drug development professionals.
Core Concepts: Synthesis and Structure
Vanadyl(IV) acetate is a tan-colored, polymeric solid that serves as a fundamental starting material for a wide array of vanadyl complexes.[1] Its coordination chemistry is dominated by the highly stable vanadyl cation (VO²⁺), a diatomic species with a strong V=O triple bond that profoundly influences the geometry and reactivity of its complexes.[2]
Synthesis of Vanadyl Acetate
This compound is typically produced by the reaction of vanadium pentoxide with acetic anhydride (B1165640) under reflux conditions.[1]
Experimental Protocol: Synthesis of this compound
-
Reagents: Vanadium pentoxide (V₂O₅), Acetic Anhydride ((CH₃CO)₂O).
-
Procedure: A mixture of vanadium pentoxide and an excess of acetic anhydride is heated to reflux at approximately 140 °C. The reaction proceeds according to the following equation: V₂O₅ + 3 (CH₃CO)₂O → 2 VO(CH₃COO)₂ + 2 CO₂ + C₂H₆[1]
-
Work-up: After the reaction is complete, the resulting tan-colored solid is isolated by filtration, washed with a suitable solvent like ethanol (B145695) to remove unreacted acetic anhydride and byproducts, and dried under vacuum.
-
Characterization: The product can be characterized by infrared (IR) spectroscopy, confirming the presence of the characteristic V=O stretch and acetate carbonyl bands.
Molecular and Crystal Structure
In the solid state, this compound adopts a one-dimensional polymeric chain structure. Each vanadium(IV) center is octahedrally coordinated, featuring bridging acetate ligands that link the vanadyl units.[1]
Due to the polymeric nature of this compound, a clearer understanding of the fundamental coordination geometry of the [VO]²⁺ core with bidentate oxygen-donating ligands is often derived from the well-characterized, monomeric analogue, vanadyl acetylacetonate (B107027), VO(acac)₂ .[3] This complex serves as an excellent model for the local coordination environment.
The structure of VO(acac)₂ is a square pyramid.[3][4] The vanadium atom sits (B43327) slightly above the plane formed by the four equatorial oxygen atoms of the two bidentate acetylacetonate ligands.[2] The apical position is occupied by the vanadyl oxygen, resulting in a short and strong V=O bond.[3][4] This d¹ complex is paramagnetic.[3]
Spectroscopic and Physicochemical Data
Spectroscopic techniques are crucial for characterizing vanadyl complexes. The data provides insight into the bonding, structure, and electronic environment of the vanadium center. The following tables summarize key quantitative data, using VO(acac)₂ as a representative model.
Table 1: Structural Data for Vanadyl Acetylacetonate (VO(acac)₂)
| Parameter | Value | Reference(s) |
| Geometry | Square Pyramidal | [5],[3] |
| V=O Bond Length | ~1.56 - 1.60 Å | [6],[4] |
| V-O (equatorial) Bond Length | ~1.96 - 1.98 Å | [4] |
| C-O (ring) Bond Length | ~1.28 Å | [4] |
| C-C (ring) Bond Length | ~1.40 Å | [4] |
Table 2: Spectroscopic Data for Vanadyl Acetylacetonate (VO(acac)₂)
| Spectroscopic Technique | Feature | Wavenumber (cm⁻¹) / Wavelength (nm) | Reference(s) |
| Infrared (IR) | V=O stretch | ~995 cm⁻¹ | [7] |
| Infrared (IR) | C=O stretch (acac) | ~1554 - 1587 cm⁻¹ | [7] |
| Infrared (IR) | C=C stretch (acac) | ~1526 cm⁻¹ | [7] |
| UV-Visible | d-d transition (dxy → dxz, dyz) | ~590 nm (in Chloroform) | [8] |
| UV-Visible | d-d transition (dxy → dx²-y²) | ~770 nm (in Chloroform) | [8] |
| EPR (in solution) | g-values | Anisotropic, g₀ ≈ 1.96-1.98 | [9] |
| EPR (in solution) | Hyperfine Coupling (A₀) | ~100-120 x 10⁻⁴ cm⁻¹ | [9] |
Coordination Chemistry and Reactivity
The acetate ligands in VO(OAc)₂ are labile and can be readily replaced by a variety of other ligands, making it a valuable precursor for the synthesis of new vanadyl complexes. This process is known as ligand substitution.[10]
Ligand Substitution Reactions
This compound reacts with Lewis bases and chelating ligands to form more stable complexes. Common reacting ligands include nitrogen-donors (e.g., pyridine, bipyridine), oxygen-donors, and multidentate ligands like Schiff bases. These reactions typically involve the substitution of one or both acetate groups.
// Nodes start [label="this compound\nVO(OAc)₂", fillcolor="#4285F4", fontcolor="#FFFFFF"]; ligand [label="Incoming Ligand (L)\n(e.g., Schiff Base, Pyridine)", fillcolor="#FBBC05", fontcolor="#202124"]; product [label="New Vanadyl Complex\n[VO(L)n(OAc)m]", fillcolor="#34A853", fontcolor="#FFFFFF"]; solvent [label="Solvent\n(e.g., Methanol, Ethanol)", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"]; byproduct [label="Acetic Acid\n(CH₃COOH)", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"];
// Edges ligand -> start [label=" Reacts with", color="#202124"]; solvent -> start [label=" Dissolved in", color="#202124"]; start -> product [label=" Forms", color="#EA4335", style=bold, arrowhead=normal]; start -> byproduct [label=" Releases", color="#5F6368", style=dashed, arrowhead=normal]; } caption [label="Fig. 1: Generalized ligand substitution workflow.", shape=plaintext, fontsize=10];
Fig. 1: Generalized ligand substitution workflow.
Synthesis of Vanadyl Schiff Base Complexes
Schiff base complexes of vanadium are of high interest due to their stability and potential biological activity.[11] They are typically synthesized by reacting a vanadyl salt with a pre-formed Schiff base ligand or through a one-pot template synthesis.
Experimental Protocol: Synthesis of a [VO(Schiff Base)] Complex
-
Objective: To synthesize a vanadyl complex from a Schiff base ligand (formed from salicylaldehyde (B1680747) and an amine) using a vanadyl precursor like vanadyl sulfate (B86663) or vanadyl acetylacetonate.[12][13]
-
Step 1: Ligand Synthesis: Equimolar amounts of salicylaldehyde and a chosen primary amine (e.g., o-aminophenol) are dissolved in ethanol.[12] The mixture is refluxed for 1-2 hours to form the Schiff base ligand.
-
Step 2: Complexation: An ethanolic solution of vanadyl sulfate or vanadyl acetylacetonate (1 equivalent) is added dropwise to the hot ligand solution.[12][13]
-
Step 3: Reflux and Isolation: The resulting mixture is refluxed for an additional 2-4 hours. The pH may be adjusted to facilitate precipitation.[14] Upon cooling, the colored complex precipitates out of solution.
-
Step 4: Purification: The solid product is collected by vacuum filtration, washed with cold ethanol to remove unreacted starting materials, and dried in a desiccator.
-
Characterization: The final complex is characterized using IR, UV-Vis, and EPR spectroscopy to confirm coordination. A shift in the C=N (azomethine) stretching frequency in the IR spectrum is a key indicator of coordination to the vanadium center.[11]
Applications in Drug Development: Insulin-Mimetic Action
Vanadium compounds, particularly vanadyl complexes, are renowned for their insulin-mimetic properties, meaning they can mimic some of the metabolic actions of insulin (B600854).[15][16] This has positioned them as potential therapeutic agents for diabetes mellitus.[17] Vanadyl compounds have been shown to improve glucose homeostasis by enhancing glucose uptake and improving insulin sensitivity in both animal models and human studies.[17][18]
The mechanism involves the activation of key components of the insulin signaling pathway, often by inhibiting protein tyrosine phosphatases (PTPases), which are negative regulators of this pathway.[15][17]
// Nodes outside the cell Insulin [label="Insulin", fillcolor="#FBBC05", fontcolor="#202124"]; Vanadyl [label="Vanadyl Complex\n[VO(L)n]", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Glucose_out [label="Glucose", shape=diamond, fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Nodes inside the cell IRS1 [label="IRS-1", fillcolor="#FFFFFF", fontcolor="#202124"]; PI3K [label="PI3-K", fillcolor="#FFFFFF", fontcolor="#202124"]; Akt [label="PKB / Akt", fillcolor="#FFFFFF", fontcolor="#202124"]; PTP [label="PTPase\n(e.g., PTP1B)", fillcolor="#5F6368", fontcolor="#FFFFFF"]; Glucose_in [label="Glucose\n(Uptake)", shape=diamond, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges Insulin -> IR [label=" Binds"]; IR -> IRS1 [label=" Phosphorylates"]; IRS1 -> PI3K [label=" Activates"]; PI3K -> Akt [label=" Activates"]; Akt -> GLUT4_vesicle [label=" Promotes Translocation"]; GLUT4_vesicle -> GLUT4_channel [style=dashed]; Glucose_out -> GLUT4_channel [label=" Transport"]; GLUT4_channel -> Glucose_in;
// Vanadyl action Vanadyl -> PTP [label=" Inhibits", style=bold, color="#EA4335"]; PTP -> IR [label=" Dephosphorylates\n(Inhibits Signal)", style=dashed, dir=back, constraint=false]; Vanadyl -> IRS1 [label=" Promotes\nPhosphorylation", style=bold, color="#34A853", constraint=false]; } caption [label="Fig. 2: Insulin signaling pathway and vanadyl action.", shape=plaintext, fontsize=10];
Fig. 2: Insulin signaling pathway and vanadyl action.
As depicted in Figure 2, the binding of insulin to its receptor triggers a phosphorylation cascade involving Insulin Receptor Substrate-1 (IRS-1), Phosphatidylinositol 3-kinase (PI3-K), and Protein Kinase B (PKB/Akt).[18][19] This cascade culminates in the translocation of GLUT4 glucose transporters to the cell membrane, facilitating glucose uptake.[19] Vanadyl complexes enhance and sustain this signaling, primarily by inhibiting PTPases that would otherwise terminate the signal, thereby promoting glycemic control.[17] The development of organic vanadyl complexes aims to improve bioavailability and reduce the toxicity associated with inorganic vanadium salts.[18]
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. The Structural Basis of Action of Vanadyl (VO2+) Chelates in Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Vanadyl acetylacetonate - Wikipedia [en.wikipedia.org]
- 4. scispace.com [scispace.com]
- 5. Page loading... [guidechem.com]
- 6. CRYSTAL STRUCTURE OF VANADYL BISACETYLACETONATE. GEOMETRY OF VANADIUM IN FIVEFOLD COORDINATION (Journal Article) | OSTI.GOV [osti.gov]
- 7. researchgate.net [researchgate.net]
- 8. theses.gla.ac.uk [theses.gla.ac.uk]
- 9. Synthesis, characterization and cell viability test of six vanadyl complexes with acetylacetonate derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. savemyexams.com [savemyexams.com]
- 11. researchgate.net [researchgate.net]
- 12. Bot Verification [rasayanjournal.co.in]
- 13. researchgate.net [researchgate.net]
- 14. worldresearchersassociations.com [worldresearchersassociations.com]
- 15. Multifunctional actions of vanadium compounds on insulin signaling pathways: evidence for preferential enhancement of metabolic versus mitogenic effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Vanadium compounds as insulin mimics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Insulino-mimetic and anti-diabetic effects of vanadium compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. dovepress.com [dovepress.com]
- 19. Exploring the Biological Effects of Anti-Diabetic Vanadium Compounds in the Liver, Heart and Brain - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Polymeric Structure of Vanadyl Acetate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Vanadyl acetate (B1210297), VO(CH₃COO)₂, is an inorganic compound that adopts a one-dimensional polymeric structure. This technical guide provides a comprehensive overview of its synthesis, detailed structural characterization, and physicochemical properties. The polymeric nature, arising from repeating VO₆ octahedra, imparts specific magnetic and spectroscopic characteristics that are crucial for its potential applications. This document summarizes key quantitative data, outlines detailed experimental protocols for its characterization, and provides visual representations of its structure and analytical workflows.
Introduction
Vanadyl acetate is a tan-colored solid that is insoluble in water.[1] Its polymeric structure, consisting of repeating octahedral vanadium centers, has been a subject of interest for its magnetic properties and as a precursor in materials science.[2] Understanding the intricacies of this one-dimensional chain structure is fundamental to harnessing its potential in various scientific and developmental fields. This guide serves as a technical resource for professionals requiring in-depth knowledge of this compound's core structural and physicochemical attributes.
Synthesis of Polymeric this compound
The synthesis of this compound can be achieved through several methods, with solvothermal synthesis being a prominent technique for obtaining crystalline, polymeric material.[2]
Solvothermal Synthesis from Vanadium Pentoxide
A common and effective method involves the solvothermal reaction of vanadium pentoxide (V₂O₅) and lithium hydroxide (B78521) in acetic acid.[2]
Experimental Protocol:
-
Reactants: Vanadium pentoxide (V₂O₅), lithium hydroxide (LiOH), and glacial acetic acid.
-
Procedure: A mixture of V₂O₅ and LiOH in a 1:2 molar ratio is dissolved in glacial acetic acid. The resulting solution is sealed in a Teflon-lined stainless steel autoclave.
-
Reaction Conditions: The autoclave is heated to 200 °C and maintained at this temperature for a period of two days.[2]
-
Product Isolation: After cooling to room temperature, the resulting crystalline product is collected by filtration, washed with deionized water, and dried.
Solvothermal Synthesis from Ammonium (B1175870) Metavanadate
An alternative solvothermal method utilizes ammonium metavanadate (NH₄VO₃) as the vanadium source.
Experimental Protocol:
-
Reactants: Ammonium metavanadate (NH₄VO₃) and glacial acetic acid.
-
Procedure: Ammonium metavanadate is dissolved in glacial acetic acid with stirring at 80 °C to form a homogeneous solution.
-
Reaction Conditions: The solution is transferred to a steel autoclave and heated at 180 °C for 24 hours.
-
Product Isolation: The final product, this compound nanobelts, is obtained by washing the precipitate with deionized water and drying at 70 °C overnight.
Polymeric Structure and Crystallographic Data
This compound exhibits a one-dimensional chain structure where each vanadium atom is in an octahedral coordination environment.[2] These VO₆ octahedra are linked together through vanadyl groups and bridging acetate ligands.[2]
The crystal structure of this compound is orthorhombic with the space group Cmc2₁.[1]
| Crystallographic Parameter | Value |
| Crystal System | Orthorhombic |
| Space Group | Cmc2₁ |
| a (Å) | 14.07 |
| b (Å) | 6.88 |
| c (Å) | 6.93 |
| V (ų) | 859.8 |
Table 1: Crystallographic Data for this compound.[1]
The repeating VO₆ octahedra are joined through the vanadyl groups, resulting in a ...V=O...V=O... chain.[2] This arrangement leads to a relatively long V=O bond and a short trans V-O bond.[2] The acetate groups act as bridging ligands, further connecting the vanadium centers.[2]
| Bond | Bond Length (Å) |
| V=O | 1.684(7) |
| trans V-O | 2.131(7) |
Table 2: Key Bond Lengths in the Polymeric Chain of this compound.[2]
Figure 1: Schematic of the 1D polymeric chain of this compound.
Physicochemical Characterization
The polymeric nature of this compound is elucidated through a combination of spectroscopic and magnetic characterization techniques.
Vibrational Spectroscopy (FTIR and Raman)
Vibrational spectroscopy is a powerful tool for probing the local coordination environment of the vanadyl and acetate groups.
-
FTIR Spectroscopy: The infrared spectrum of this compound is expected to show strong absorption bands corresponding to the V=O stretching mode, typically observed in the 950-1000 cm⁻¹ region for vanadyl complexes. Additionally, characteristic bands for the carboxylate group (asymmetric and symmetric stretching) of the bridging acetate ligands will be present.
-
Raman Spectroscopy: Raman spectroscopy complements FTIR by providing information on the symmetric vibrations. The V=O stretch is also Raman active. Studies on polymeric vanadyl species have identified bands around 930 cm⁻¹ as characteristic of these structures.[3][4]
Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR Spectroscopy
-
Instrument: A Fourier Transform Infrared spectrometer equipped with an ATR accessory.
-
Sample Preparation: A small amount of the dry this compound powder is placed directly onto the ATR crystal.
-
Data Acquisition: Spectra are typically collected in the 4000-400 cm⁻¹ range with a resolution of 4 cm⁻¹. Multiple scans are averaged to improve the signal-to-noise ratio.
-
Analysis: The positions and relative intensities of the absorption bands are analyzed to identify the characteristic vibrational modes of the vanadyl and acetate groups.
Magnetic Susceptibility
The magnetic properties of this compound provide strong evidence for its one-dimensional chain structure. The vanadium(IV) center has a d¹ electron configuration, making the compound paramagnetic.
The temperature dependence of the magnetic susceptibility of this compound shows a broad maximum around 275 K, which is characteristic of a one-dimensional antiferromagnetic Heisenberg linear chain.[2][5] This behavior arises from the interaction between the vanadium atoms along the ...V=O...V=O... chain.[2]
| Magnetic Parameter | Value |
| Model | 1D Heisenberg Linear Chain |
| J/k | ~ -215 K |
| g-factor | ~ 2 |
| T(χₘₐₓ) | ~ 275 K |
Table 3: Magnetic Properties of Polymeric this compound.[5]
Experimental Protocol: Magnetic Susceptibility Measurement
-
Instrument: A SQUID (Superconducting Quantum Interference Device) magnetometer or a vibrating sample magnetometer.
-
Sample Preparation: A known mass of the powdered this compound sample is packed into a gelatin capsule or other suitable sample holder.
-
Data Acquisition: The magnetic moment of the sample is measured as a function of temperature (typically from 2 K to 300 K) under a constant applied magnetic field.
-
Data Analysis: The raw data is corrected for the diamagnetic contribution of the sample holder and the core diamagnetism of the constituent atoms. The molar magnetic susceptibility (χₘ) is then plotted against temperature. The experimental data is fitted to the appropriate theoretical model, such as the 1D Heisenberg chain model, to extract parameters like the exchange coupling constant (J).[5]
Figure 2: Experimental workflow for the characterization of this compound.
Conclusion
The polymeric structure of this compound, characterized by one-dimensional chains of corner-sharing VO₆ octahedra linked by acetate bridges, is well-established through a combination of X-ray diffraction, spectroscopic, and magnetic studies. The key structural features and physicochemical properties have been quantified and are summarized in this guide. The provided experimental protocols offer a practical framework for the synthesis and characterization of this material, which is of interest to researchers in inorganic chemistry, materials science, and potentially in drug development as a vanadyl-containing compound. Further detailed single-crystal X-ray diffraction studies would provide an even more precise picture of the atomic arrangement and bonding within the polymeric chain.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Polymeric vanadyl species determine the low-temperature activity of V-based catalysts for the SCR of NOx with NH3 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. The one dimensional chain structures of vanadyl glycolate and this compound - Journal of Materials Chemistry (RSC Publishing) [pubs.rsc.org]
Vanadyl(IV) Acetate: A Comprehensive Technical Guide on its Core Properties and Biological Significance
For Researchers, Scientists, and Drug Development Professionals
Abstract
Vanadyl(IV) acetate (B1210297), a coordination complex with the chemical formula VO(CH₃COO)₂, is a compound of significant interest due to its catalytic activity and notable insulin-mimetic properties. This technical guide provides an in-depth analysis of the core chemical and physical characteristics of vanadyl(IV) acetate, with a particular focus on the +4 oxidation state of the vanadium center. It details experimental methodologies for its synthesis and characterization, presents key quantitative data in structured tables, and visualizes its role in relevant biological signaling pathways. This document is intended to serve as a comprehensive resource for researchers in chemistry, materials science, and pharmacology.
Introduction
Vanadyl(IV) acetate is an inorganic compound that typically presents as a blue-green or tan solid and is insoluble in water. The central vanadium atom exists in the +4 oxidation state, a key determinant of its chemical reactivity and biological activity. This d¹ transition metal complex has garnered attention for its potential applications in catalysis, energy storage, and materials science. Furthermore, its ability to mimic the effects of insulin (B600854) has positioned it as a compound of interest in the development of therapeutic agents for diabetes mellitus. Understanding the fundamental properties of the vanadyl(IV) ion within this acetate coordination sphere is crucial for advancing these applications.
Synthesis of Vanadyl(IV) Acetate
Several methods have been established for the synthesis of vanadyl(IV) acetate. The choice of method may depend on the desired purity, yield, and morphology of the final product.
Direct Reaction Method
A common laboratory-scale synthesis involves the direct reaction of a vanadium(IV) salt, such as vanadyl sulfate (B86663) (VOSO₄), with acetic acid.
Experimental Protocol:
-
In a round-bottom flask equipped with a reflux condenser, dissolve vanadyl sulfate in a minimal amount of deionized water.
-
Add a stoichiometric excess of glacial acetic acid to the solution.
-
Heat the mixture to reflux for 1-2 hours. The color of the solution should change, indicating the formation of the vanadyl(IV) acetate complex.
-
Cool the reaction mixture to room temperature and then place it in an ice bath to promote precipitation.
-
Collect the solid product by vacuum filtration.
-
Wash the precipitate with cold deionized water to remove any unreacted starting materials and byproducts, followed by a wash with a non-polar solvent like diethyl ether to aid in drying.
-
Dry the final product under vacuum.
Solvothermal Synthesis
This method is particularly useful for producing nanostructured vanadyl(IV) acetate.
Experimental Protocol:
-
Combine vanadium pentoxide (V₂O₅) and acetic acid in a Teflon-lined stainless-steel autoclave.
-
Seal the autoclave and heat it to a temperature of approximately 200°C for a specified duration (e.g., 24 hours).
-
Allow the autoclave to cool down to room temperature naturally.
-
Collect the resulting solid product by centrifugation or filtration.
-
Wash the product with ethanol (B145695) and deionized water to remove any residual reactants.
-
Dry the final product in a vacuum oven.
Synthesis from Vanadium Pentoxide and Acetic Anhydride (B1165640)
This method involves the reflux of vanadium pentoxide with acetic anhydride.[1]
Experimental Protocol:
-
In a flask equipped with a reflux condenser, suspend vanadium pentoxide (V₂O₅) in acetic anhydride.
-
Heat the mixture to reflux at approximately 140°C.
-
Continue refluxing until the reaction is complete, as indicated by a color change and the consumption of the solid V₂O₅.
-
Cool the reaction mixture and collect the precipitated vanadyl(IV) acetate by filtration.
-
Wash the product with a suitable solvent to remove excess acetic anhydride and acetic acid.
-
Dry the product under vacuum.
Structural and Spectroscopic Characterization
The +4 oxidation state of vanadium in vanadyl(IV) acetate is confirmed through a combination of structural and spectroscopic techniques.
Crystal Structure
X-ray crystallography reveals that vanadyl(IV) acetate has a polymeric structure. The vanadium center is in a distorted octahedral coordination environment. The structure consists of repeating VO₆ octahedra.[2]
Table 1: Key Crystallographic Data for Vanadyl(IV) Acetate
| Parameter | Value | Reference |
| Crystal System | Orthorhombic | [2] |
| V=O Bond Length | 1.684(7) Å | [2] |
| V-O (trans to V=O) Bond Length | 2.131(7) Å | [2] |
Magnetic Susceptibility
The vanadium(IV) center in vanadyl(IV) acetate has a d¹ electron configuration, making the complex paramagnetic. Magnetic susceptibility measurements provide insight into the electronic structure and magnetic interactions.
Experimental Protocol (Gouy Method):
-
A long, cylindrical tube (Gouy tube) is filled with the powdered vanadyl(IV) acetate sample.
-
The tube is suspended from a balance, and its weight is measured in the absence of a magnetic field.
-
A strong magnetic field is then applied to the bottom of the tube, and the new weight is recorded.
-
The change in weight is used to calculate the magnetic susceptibility of the sample.
Table 2: Magnetic Properties of Vanadyl(IV) Acetate
| Property | Value | Reference |
| Magnetic Behavior | Antiferromagnetic | [3] |
| Temperature of Max. Susceptibility (T_max) | ~275 K | [3] |
| g-factor (from magnetic data) | ~2 | [3] |
Electron Paramagnetic Resonance (EPR) Spectroscopy
EPR spectroscopy is a powerful technique for characterizing d¹ systems like vanadyl(IV) complexes. The spectrum is characterized by a g-tensor and hyperfine coupling to the ⁵¹V nucleus (I = 7/2), which results in an eight-line pattern.
Experimental Protocol:
-
A small amount of powdered vanadyl(IV) acetate is packed into a quartz EPR tube.
-
The tube is placed within the resonant cavity of the EPR spectrometer.
-
The spectrum is recorded at a specific microwave frequency (e.g., X-band, ~9.5 GHz) and temperature (often liquid nitrogen temperature, 77 K, to obtain a frozen solution spectrum).
-
The magnetic field is swept, and the microwave absorption is recorded.
Table 3: EPR Parameters for Vanadyl(IV) Acetate
| Parameter | Value | Reference |
| g-factor | 1.966 | [3] |
| Hyperfine Splitting | Eight-line pattern observed |
Vibrational Spectroscopy (IR and Raman)
Infrared (IR) and Raman spectroscopy are used to identify the characteristic vibrational modes of the vanadyl group (V=O) and the acetate ligands.
Experimental Protocol (IR Spectroscopy - KBr Pellet):
-
A small amount of finely ground vanadyl(IV) acetate is mixed with dry potassium bromide (KBr).
-
The mixture is pressed into a thin, transparent pellet using a hydraulic press.
-
The KBr pellet is placed in the sample holder of an FTIR spectrometer, and the spectrum is recorded.
Table 4: Vibrational Frequencies for Vanadyl(IV) Acetate and Related Compounds
| Vibrational Mode | Wavenumber (cm⁻¹) | Technique | Reference |
| V=O stretch | ~1000 | IR | |
| Asymmetric COO⁻ stretch | ~1550-1620 | IR | |
| Symmetric COO⁻ stretch | ~1400-1450 | IR | |
| V-O stretch | ~400-600 | IR, Raman |
Note: The exact peak positions can vary depending on the physical state of the sample and intermolecular interactions.
Biological Significance: Insulin-Mimetic Properties
One of the most extensively studied aspects of vanadyl(IV) acetate is its insulin-mimetic activity. It has been shown to improve glycemic control in diabetic animal models. The mechanism of action is believed to involve the inhibition of protein tyrosine phosphatases (PTPs), particularly PTP1B, which is a negative regulator of the insulin signaling pathway.
Signaling Pathway
By inhibiting PTP1B, vanadyl(IV) compounds lead to the sustained phosphorylation of the insulin receptor (IR) and insulin receptor substrate-1 (IRS-1). This, in turn, activates downstream signaling cascades, including the phosphatidylinositol 3-kinase (PI3K)/Akt (also known as protein kinase B, PKB) pathway. The activation of this pathway ultimately leads to the translocation of glucose transporter 4 (GLUT4) to the cell membrane, facilitating glucose uptake from the bloodstream.
Caption: Insulin signaling pathway and the role of Vanadyl(IV) Acetate.
Conclusion
Vanadyl(IV) acetate is a multifaceted compound with a well-defined +4 oxidation state for the central vanadium atom. Its polymeric structure and paramagnetic nature are key characteristics that have been elucidated through various spectroscopic and analytical techniques. The detailed experimental protocols and tabulated data provided in this guide offer a valuable resource for researchers working with this compound. Furthermore, its significant insulin-mimetic properties, mediated through the inhibition of PTP1B and subsequent activation of the PI3K/Akt signaling pathway, highlight its potential in the development of novel therapeutics for diabetes. Further research into the precise formulation and delivery of vanadyl(IV) acetate may unlock its full therapeutic potential while minimizing potential toxicity.
References
An In-depth Technical Guide to the Solubility of Vanadyl Acetate in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility of vanadyl acetate (B1210297) in various organic solvents. Due to the limited availability of precise quantitative data in publicly accessible literature, this document focuses on compiling existing qualitative solubility information and presenting a general framework for its experimental determination. This guide is intended to be a valuable resource for researchers and professionals in chemistry and drug development who are working with this compound.
Introduction to Vanadyl Acetate
This compound, with the chemical formula VO(CH₃COO)₂, is a coordination compound of vanadium in the +4 oxidation state. It typically appears as a tan-colored solid and is known to have a polymeric structure.[1] This compound serves as a precursor in the synthesis of other vanadyl complexes and has been investigated for its catalytic activity, particularly in the acetylation of alcohols.[1] Its applications are also being explored in materials science and as a potential therapeutic agent.
Solubility Profile of this compound
The solubility of this compound is a critical parameter for its application in various chemical reactions and biological studies. Based on available data, the solubility of this compound is generally low in non-polar organic solvents and shows slight solubility in some polar organic solvents. It is reported to be insoluble in water.[1][2]
Table 1: Qualitative Solubility of this compound in Various Solvents
| Solvent | Chemical Formula | Type | Solubility | Reference |
| Water | H₂O | Polar Protic | Insoluble | [1][2] |
| Ethanol | C₂H₅OH | Polar Protic | Slightly Soluble | [1] |
| Benzene | C₆H₆ | Non-polar | Insoluble | [1] |
| Chloroform | CHCl₃ | Polar Aprotic | Insoluble | [1] |
| Cyclohexane | C₆H₁₂ | Non-polar | Insoluble | [1] |
| Polar Organic Solvents | - | - | Soluble (General) | [2] |
Note: There is some conflicting information in the literature, with one source suggesting solubility in water and organic solvents without providing specific details.[3] However, the consensus from other sources points to its insolubility in water.
Experimental Protocol for Solubility Determination
Objective: To determine the solubility of this compound in a specific organic solvent at a given temperature.
Materials:
-
This compound powder
-
Selected organic solvent(s)
-
Analytical balance
-
Temperature-controlled shaker or water bath
-
Centrifuge
-
Micropipettes
-
Vials with airtight seals
-
Drying oven
-
Filtration apparatus (optional)
Procedure:
-
Preparation of Saturated Solution:
-
Add an excess amount of this compound powder to a known volume of the chosen organic solvent in a sealed vial. The excess solid is crucial to ensure that the solution becomes saturated.
-
Place the vial in a temperature-controlled shaker or water bath set to the desired experimental temperature.
-
Agitate the mixture for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached and the solution is saturated.
-
-
Separation of Undissolved Solid:
-
After the equilibration period, allow the vial to rest at the constant temperature to let the undissolved solid settle.
-
To ensure complete separation of the solid from the liquid phase, centrifuge the vial at a high speed.
-
-
Sampling of the Supernatant:
-
Carefully extract a precise volume of the clear supernatant (the saturated solution) using a calibrated micropipette. Take care not to disturb the solid at the bottom of the vial.
-
-
Solvent Evaporation and Mass Determination:
-
Transfer the collected supernatant to a pre-weighed, dry vial.
-
Evaporate the solvent completely. This can be done in a drying oven at a temperature below the decomposition point of this compound (decomposes at 214 °C[1]) or under a gentle stream of inert gas.
-
Once the solvent is fully evaporated, allow the vial containing the dried this compound residue to cool to room temperature in a desiccator.
-
Weigh the vial with the residue on an analytical balance.
-
-
Calculation of Solubility:
-
The mass of the dissolved this compound is the final mass of the vial minus the initial mass of the empty vial.
-
The solubility can then be calculated in grams per 100 mL (g/100mL) or moles per liter (mol/L).
-
Formula for Solubility (g/100mL):
Solubility = (Mass of residue (g) / Volume of supernatant (mL)) * 100
Synthesis of this compound: An Experimental Workflow
The synthesis of this compound is a key process for obtaining the compound for research and development. The following diagram illustrates a common synthetic route.
Caption: A diagram illustrating the synthesis of this compound from vanadium pentoxide and acetic anhydride.
Conclusion
This technical guide provides a summary of the known solubility characteristics of this compound in organic solvents, highlighting the prevalence of qualitative over quantitative data. The provided general experimental protocol offers a reliable method for researchers to determine precise solubility values in their solvents of interest. The visualization of the synthesis workflow further aids in understanding the production of this important vanadium compound. For professionals in drug development, understanding the solubility is a fundamental first step in formulation and delivery studies. Further research is encouraged to establish a comprehensive quantitative solubility profile of this compound in a wider range of organic solvents.
References
An In-depth Technical Guide to Vanadyl Acetate for Researchers and Drug Development Professionals
Vanadyl acetate (B1210297) , with the chemical formula VO(CH₃COO)₂, is an inorganic compound that has garnered interest within the scientific community for its potential applications in catalysis and as a precursor for other vanadyl complexes. This guide provides a comprehensive overview of its molar mass, physicochemical properties, and available experimental data, tailored for researchers, scientists, and professionals in drug development.
Core Properties and Molar Mass
Vanadyl acetate is a tan-colored solid that is notably insoluble in water.[1] The accurate determination of its molar mass is fundamental for all quantitative experimental work.
The molar mass is calculated from the atomic masses of its constituent elements: Vanadium (V), Oxygen (O), Carbon (C), and Hydrogen (H).
-
Vanadium (V): 50.9415 g/mol
-
Oxygen (O): 15.999 g/mol
-
Carbon (C): 12.011 g/mol
-
Hydrogen (H): 1.008 g/mol
The chemical formula VO(CH₃COO)₂ can be broken down as follows:
-
1 Vanadium atom
-
1 Oxygen atom in the vanadyl group
-
2 Acetate groups (CH₃COO), which contain:
-
4 Carbon atoms (2 * 2)
-
6 Hydrogen atoms (2 * 3)
-
4 Oxygen atoms (2 * 2)
-
Therefore, the total elemental composition is V₁C₄H₆O₅.
Calculation of Molar Mass: Molar Mass = (1 * 50.9415) + (5 * 15.999) + (4 * 12.011) + (6 * 1.008) = 50.9415 + 79.995 + 48.044 + 6.048 = 185.0285 g/mol
This value is consistent with published data, often rounded to 185.03 g/mol .[2]
Quantitative Data Summary
For ease of reference, the key quantitative properties of this compound are summarized in the table below.
| Property | Value | Reference |
| Molar Mass | 185.03 g/mol | [2] |
| Chemical Formula | VO(CH₃COO)₂ | [1] |
| Appearance | Tan solid | [1] |
| Density | 1.83 g/cm³ | [1] |
| Melting Point | 214 °C (decomposes) | [1] |
| Solubility in Water | Insoluble | [1] |
| Solubility (Other) | Insoluble in benzene, chloroform, cyclohexane; slightly soluble in ethanol | [1] |
| Vapor Pressure | 13.9 mmHg at 25°C | [2] |
| Boiling Point | 117.1 °C at 760 mmHg | [2] |
| Flash Point | 40 °C | [2] |
Experimental Protocols
Detailed experimental protocols specifically for the biological applications of this compound are not extensively documented in publicly available literature. Much of the research on the insulin-mimetic and other cellular effects of vanadyl compounds has focused on the related compound, vanadyl acetylacetonate (B107027) [VO(acac)₂]. However, a documented synthesis protocol for this compound is available.
Synthesis of this compound
A common method for the synthesis of this compound involves the reflux of vanadium pentoxide (V₂O₅) with acetic anhydride (B1165640) ((CH₃CO)₂O).[1]
Reaction: V₂O₅ + 3 (CH₃CO)₂O → 2 VO(CH₃COO)₂ + 2 CO₂ + C₂H₆
Procedure:
-
Combine vanadium pentoxide with an excess of acetic anhydride in a round-bottom flask equipped with a reflux condenser.
-
Heat the mixture to reflux at a temperature of 140 °C.
-
Maintain the reflux for a sufficient duration to ensure the reaction goes to completion. The original literature should be consulted for the specific reaction time.
-
Upon completion, the tan-colored solid product, this compound, can be isolated from the reaction mixture. Standard procedures for filtration, washing (e.g., with a non-reactive solvent to remove excess acetic anhydride and byproducts), and drying should be followed.
Signaling Pathways and Logical Relationships
While specific, detailed signaling pathways for this compound are not well-elucidated in the available literature, the broader class of vanadyl compounds is known to exhibit insulin-mimetic properties.[3][4][5] This action is generally attributed to the inhibition of protein tyrosine phosphatases (PTPs), which are negative regulators of the insulin (B600854) signaling pathway. The following diagram illustrates a generalized workflow for the investigation of the insulin-mimetic effects of a vanadyl compound, which can be adapted for studies involving this compound.
This logical workflow outlines the key steps in both in vitro and in vivo experimental setups designed to evaluate the insulin-mimetic properties of a compound like this compound. It highlights the progression from cell culture studies to animal models and the important readouts at each stage.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound|lookchem [lookchem.com]
- 3. Insulin signal mimicry as a mechanism for the insulin-like effects of vanadium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Insulin-mimetic effects of vanadate. Possible implications for future treatment of diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Insulino-mimetic and anti-diabetic effects of vanadium compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
Vanadyl Acetate Crystal Structure: A Technical Analysis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the crystal structure of vanadyl acetate (B1210297), a compound of interest for its potential applications in catalysis and drug development. This document summarizes key crystallographic data, outlines experimental methodologies for its characterization, and presents a logical workflow for its structural analysis.
Introduction
Vanadyl acetate, with the chemical formula VO(CH₃COO)₂, is a coordination compound featuring vanadium in the +4 oxidation state. Its structural characterization is crucial for understanding its chemical properties and potential biological activity. This guide delves into the specifics of its solid-state architecture, as determined primarily by X-ray diffraction techniques.
Crystal Structure and Data
The crystal structure of this compound is characterized by a one-dimensional polymeric chain. The vanadium centers are in a distorted octahedral coordination environment. These octahedra are linked through bridging acetate ligands and vanadyl oxygen atoms, creating an extended network.
Crystallographic Data
The crystallographic parameters for this compound have been determined through X-ray powder diffraction. The key data are summarized in the table below.
| Crystallographic Parameter | Value |
| Crystal System | Orthorhombic |
| Space Group | Cmc2₁ |
| Lattice Constant (a) | 14.07 Å |
| Lattice Constant (b) | 6.88 Å |
| Lattice Constant (c) | 6.93 Å |
| V=O Bond Length | 1.684(7) Å[1] |
| trans V-O Bond Length | 2.131(7) Å[1] |
Coordination Geometry and Bonding
The vanadium atom in this compound exhibits a distorted octahedral geometry. The coordination sphere is defined by the vanadyl oxygen, four oxygen atoms from the bridging acetate ligands, and a longer, trans V-O interaction from an adjacent vanadyl group. This arrangement leads to the formation of infinite chains along the crystallographic axis. The V=O bond is notably long, while the trans V-O bond is correspondingly short, a characteristic feature of the ...V=O...V=O... linkage in the polymeric chain.[1]
Experimental Protocols
The determination of the crystal structure of this compound involves two primary experimental stages: synthesis of the crystalline material and its analysis by X-ray diffraction.
Synthesis of this compound Crystals
A common method for the synthesis of this compound is the solvothermal reaction of vanadium pentoxide (V₂O₅) and lithium hydroxide (B78521) in acetic acid at elevated temperatures (e.g., 200 °C).[1] This method promotes the formation of crystalline this compound.
X-ray Diffraction Analysis
The crystal structure of this compound was solved using X-ray powder diffraction data.[1] The general workflow for such an analysis is outlined below. The experimental pattern was indexed to an orthorhombic unit cell, and the structure was solved by direct methods in the non-centrosymmetric space group Cmc2₁.[1]
Workflow and Methodologies
The following diagrams illustrate the logical workflow for the synthesis and crystal structure analysis of this compound.
The diagram above illustrates the two main stages. The synthesis stage involves the solvothermal reaction of precursors to obtain this compound crystals. The analysis stage begins with X-ray powder diffraction data collection, followed by a series of computational steps including indexing the diffraction pattern to determine the unit cell, integrating the intensities of the reflections, solving the phase problem to obtain an initial structural model, and finally refining this model to yield the final crystal structure.
The structural arrangement of this compound can be visualized as a chain of interconnected octahedra.
References
Vanadyl Acetate: A Technical Guide to its Discovery, Synthesis, and Properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
Vanadyl acetate (B1210297), with the chemical formula VO(CH₃COO)₂, is a fascinating inorganic compound that has garnered interest for its unique structural features and catalytic activity. This technical guide provides an in-depth overview of the discovery, history, synthesis, and physicochemical properties of vanadyl acetate. It is designed to be a comprehensive resource for researchers in chemistry and drug development, offering detailed experimental protocols, structured data, and visualizations of key processes. While the broader class of vanadyl compounds has been explored for their insulin-mimetic properties, this guide will focus on the established chemistry of this compound.
Discovery and History
The formal characterization and a reliable synthesis of vanadyl(IV) acetate were significantly detailed in a 1972 publication in Inorganic Syntheses by F. Albert Cotton and his colleagues. This publication provided a clear and reproducible method for its preparation from vanadium pentoxide and acetic anhydride (B1165640). Prior to this, various vanadyl carboxylates had been investigated, but the work in Inorganic Syntheses offered a standardized procedure that has been a cornerstone for subsequent research. The compound is noted for its polymeric structure, a feature that distinguishes it from the more commonly studied monomeric vanadyl acetylacetonate.
Physicochemical Properties
This compound is a tan-colored solid that is insoluble in water and common organic solvents like benzene, chloroform, and cyclohexane. It is slightly soluble in ethanol.[1] Its insolubility is a consequence of its polymeric structure.
Structural and Crystallographic Data
This compound possesses a one-dimensional polymeric chain structure.[1] The vanadium centers are in an octahedral coordination environment, with repeating VO₆ octahedra.[1]
| Property | Value |
| Chemical Formula | VO(CH₃COO)₂ |
| Molar Mass | 185.03 g/mol |
| Appearance | Tan solid |
| Density | 1.83 g/cm³ |
| Melting Point | 214 °C (decomposes) |
| Crystal System | Orthorhombic |
| Space Group | Cmc2₁ |
| Lattice Constants | a = 14.07 Å, b = 6.88 Å, c = 6.93 Å |
| Lattice Volume (V) | 859.8 ų |
Spectroscopic and Magnetic Properties
Infrared Spectroscopy: The IR spectrum of this compound displays characteristic bands for the acetate ligands and the vanadyl (V=O) group. The strong V=O stretching frequency is a hallmark of vanadyl compounds.
Magnetic Properties: this compound is a paramagnetic compound due to the d¹ electron configuration of the V(IV) center. Magnetic susceptibility measurements as a function of temperature have indicated the presence of antiferromagnetic interactions within the one-dimensional chains of the polymer.[2]
Electron Paramagnetic Resonance (EPR) Spectroscopy: The EPR spectrum of vanadyl(IV) compounds is characterized by an eight-line pattern due to the hyperfine coupling of the unpaired electron with the ⁵¹V nucleus (I = 7/2). The g- and A-tensor values provide insight into the electronic structure and coordination environment of the vanadium center. For many vanadyl complexes, an axial symmetry is observed.[3][4]
Experimental Protocols
Synthesis of Vanadyl(IV) Acetate
This procedure is adapted from Inorganic Syntheses, Volume 13.[5][6]
Reactants:
-
Vanadium pentoxide (V₂O₅)
-
Acetic anhydride ((CH₃CO)₂O)
Procedure:
-
A mixture of vanadium pentoxide and an excess of acetic anhydride is placed in a round-bottom flask equipped with a reflux condenser.
-
The mixture is heated to reflux at 140 °C. The reaction is accompanied by the evolution of carbon dioxide and ethane.[1]
-
The reflux is continued for several hours until the reaction is complete, which is indicated by the formation of a tan-colored precipitate.
-
The reaction mixture is cooled to room temperature.
-
The solid product, this compound, is collected by vacuum filtration.
-
The product is washed with a suitable solvent, such as anhydrous ether, to remove any unreacted acetic anhydride and other soluble impurities.
-
The final product is dried under vacuum.
Chemical Equation: V₂O₅ + 3 (CH₃CO)₂O → 2 VO(CH₃COO)₂ + 2 CO₂ + C₂H₆[1]
References
- 1. dovepress.com [dovepress.com]
- 2. researchgate.net [researchgate.net]
- 3. Magnetic and relaxation properties of vanadium( iv ) complexes: an integrated 1 H relaxometric, EPR and computational study - Inorganic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D2QI02635J [pubs.rsc.org]
- 4. www1.udel.edu [www1.udel.edu]
- 5. Effects of Vanadyl Complexes with Acetylacetonate Derivatives on Non-Tumor and Tumor Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Exploring the Biological Effects of Anti-Diabetic Vanadium Compounds in the Liver, Heart and Brain - PMC [pmc.ncbi.nlm.nih.gov]
Theoretical Insights into Vanadyl Acetate: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Vanadyl acetate (B1210297), a compound with the formula VO(CH₃COO)₂, has garnered significant interest due to its potential applications in catalysis and its intriguing insulin-mimetic properties. This technical guide provides an in-depth exploration of the theoretical and experimental studies on vanadyl acetate, offering a comparative analysis with the closely related and more extensively studied vanadyl acetylacetonate (B107027). This document summarizes key quantitative data, details experimental protocols for synthesis and characterization, and visualizes relevant biological pathways and experimental workflows to serve as a comprehensive resource for researchers in chemistry, biology, and medicine.
Introduction
The vanadyl ion (VO²⁺) is a stable diatomic cation that forms a variety of coordination complexes. Among these, this compound presents a simple yet structurally and electronically rich system. While its polymeric structure in the solid state has been established, theoretical studies, primarily using Density Functional Theory (DFT), have provided deeper insights into the electronic structure and reactivity of its monomeric form. Understanding these fundamental properties is crucial for elucidating its mechanism of action in biological systems and for the rational design of new vanadium-based therapeutics. This guide aims to consolidate the current knowledge on this compound, with a particular focus on theoretical investigations, supplemented by relevant experimental data.
Theoretical Studies on Molecular Structure and Electronic Properties
Theoretical calculations, particularly DFT, have been instrumental in understanding the geometry and electronic landscape of this compound. These studies often focus on the monomeric unit [VO(OAc)₂] and compare its properties to analogous complexes like vanadyl acetylacetonate [VO(acac)₂] to draw correlations and explain experimental observations.
Molecular Geometry
DFT optimizations of the this compound monomer typically predict a distorted square pyramidal geometry. The vanadium atom is coordinated to the oxo ligand in the apical position and to the two acetate ligands in the equatorial plane. The acetate ligands can act as bidentate or monodentate ligands, leading to different possible isomers.
Table 1: Comparison of Calculated and Experimental Bond Lengths (Å) and Angles (°) for this compound and Vanadyl Acetylacetonate.
| Parameter | This compound (DFT) | Vanadyl Acetylacetonate (DFT) | Vanadyl Acetylacetonate (Experimental - X-ray) |
| V=O | 1.59 | 1.59 | 1.56 |
| V-O (equatorial) | 1.96 - 2.15 | 1.96 - 1.99 | 1.96 - 1.98 |
| O=V-O (equatorial) | 100.0 - 106.7 | 104.5 - 108.2 | - |
Note: DFT data for this compound is based on a monomeric model. Experimental data for solid this compound reflects a polymeric structure and is not directly comparable to the monomeric calculations.
Electronic Structure
The electronic structure of this compound is characterized by the d¹ configuration of the V(IV) center. The unpaired electron resides primarily in the non-bonding dxy orbital. The HOMO-LUMO gap is a key parameter derived from DFT calculations, providing insights into the chemical reactivity and electronic transitions.
Experimental Characterization
Experimental studies on this compound, though less numerous than those on vanadyl acetylacetonate, provide crucial data for validating theoretical models. The primary techniques used for characterization include Infrared (IR) Spectroscopy, Electron Paramagnetic Resonance (EPR) Spectroscopy, and UV-Visible (UV-Vis) Spectroscopy.
Infrared (IR) Spectroscopy
IR spectroscopy is a powerful tool for identifying the characteristic vibrational modes of this compound. The most prominent feature is the strong absorption band corresponding to the V=O stretching vibration.
Table 2: Characteristic IR Absorption Bands (cm⁻¹) of this compound and Vanadyl Acetylacetonate.
| Assignment | This compound | Vanadyl Acetylacetonate |
| ν(V=O) | ~1029 | 995 |
| ν_as(COO) | ~1550 | - |
| ν_s(COO) | ~1450 | - |
| ν(C=O) + ν(C=C) | - | 1587, 1526 |
Electron Paramagnetic Resonance (EPR) Spectroscopy
EPR spectroscopy is particularly sensitive to the paramagnetic V(IV) center in this compound. The spectrum is characterized by an eight-line hyperfine splitting pattern due to the interaction of the unpaired electron with the ⁵¹V nucleus (I = 7/2). The g-values and hyperfine coupling constants (A) are sensitive to the coordination environment of the vanadium atom.
Table 3: EPR Spectroscopic Parameters for this compound and Vanadyl Acetylacetonate.
| Compound | Solvent | g_iso | A_iso (x 10⁻⁴ cm⁻¹) | g_|| | g_⊥ | A_|| (x 10⁻⁴ cm⁻¹) | A_⊥ (x 10⁻⁴ cm⁻¹) | | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | | this compound | Toluene (B28343) | 1.969 | 108.7 | - | - | - | - | | Vanadyl Acetylacetonate | Toluene | 1.968 | 107.5 | 1.946 | 1.979 | 186.1 | 68.2 |
UV-Visible (UV-Vis) Spectroscopy
The UV-Vis spectrum of this compound exhibits d-d transitions and charge-transfer bands. TD-DFT calculations can be employed to assign these electronic transitions.
Table 4: UV-Vis Absorption Maxima (nm) for this compound and Vanadyl Acetylacetonate.
| Compound | Solvent | λ_max (nm) | Assignment |
| This compound | - | - | Data not readily available |
| Vanadyl Acetylacetonate | CH₂Cl₂ | 350, 475, 595, 770 | d-d transitions and charge transfer |
Experimental Protocols
Synthesis of this compound
Objective: To synthesize this compound from vanadium pentoxide and acetic anhydride (B1165640).
Materials:
-
Vanadium pentoxide (V₂O₅)
-
Acetic anhydride ((CH₃CO)₂O)
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Buchner funnel and filter paper
-
Vacuum flask
Procedure:
-
In a round-bottom flask, combine vanadium pentoxide and a molar excess of acetic anhydride.
-
Attach a reflux condenser and heat the mixture to 140 °C using a heating mantle.
-
Maintain the reflux for a period sufficient to ensure complete reaction, typically several hours. The color of the reaction mixture will change as the V(V) is reduced to V(IV).
-
Allow the mixture to cool to room temperature.
-
Collect the solid product by vacuum filtration using a Buchner funnel.
-
Wash the product with a suitable solvent, such as diethyl ether, to remove any unreacted acetic anhydride and byproducts.
-
Dry the resulting tan-colored solid under vacuum.
Spectroscopic Characterization
4.2.1. Infrared (IR) Spectroscopy
Objective: To obtain the IR spectrum of solid this compound.
Method: Attenuated Total Reflectance (ATR) or KBr pellet method.
Procedure (ATR):
-
Ensure the ATR crystal is clean.
-
Place a small amount of the finely ground this compound powder onto the crystal.
-
Apply pressure using the anvil to ensure good contact between the sample and the crystal.
-
Record the spectrum over the range of 4000-400 cm⁻¹.
4.2.2. Electron Paramagnetic Resonance (EPR) Spectroscopy
Objective: To obtain the EPR spectrum of this compound in solution.
Procedure:
-
Prepare a dilute solution of this compound in a suitable non-coordinating solvent (e.g., toluene or dichloromethane) in a quartz EPR tube.
-
Place the EPR tube in the spectrometer cavity.
-
Record the spectrum at room temperature. For frozen solution spectra, the sample is frozen in liquid nitrogen.
-
Typical instrument settings: X-band frequency (~9.5 GHz), microwave power of ~5-10 mW, modulation frequency of 100 kHz, and a modulation amplitude of ~1-5 G.
4.2.3. UV-Visible (UV-Vis) Spectroscopy
Objective: To obtain the UV-Vis absorption spectrum of this compound.
Procedure:
-
Prepare a solution of known concentration of this compound in a suitable solvent (e.g., ethanol (B145695) or dichloromethane).
-
Use a quartz cuvette with a 1 cm path length.
-
Record the spectrum over a range of 200-900 nm, using the pure solvent as a blank.
Biological Relevance: Insulin-Mimetic Properties
Vanadyl compounds, including this compound, have been shown to exhibit insulin-mimetic effects, making them potential therapeutic agents for diabetes.[1] The primary mechanism of this action is believed to be the inhibition of protein tyrosine phosphatases (PTPs), particularly PTP1B.
Signaling Pathway
Insulin (B600854) signaling is initiated by the binding of insulin to its receptor, leading to autophosphorylation of the receptor and subsequent phosphorylation of insulin receptor substrates (IRS). This triggers downstream signaling cascades, including the PI3K/Akt pathway, which ultimately leads to glucose uptake and utilization. PTPs act as negative regulators of this pathway by dephosphorylating the insulin receptor and IRS proteins. Vanadyl compounds, by inhibiting PTPs, enhance and prolong the phosphorylation state of these key signaling molecules, thereby mimicking the effects of insulin.[2]
Caption: Insulin-mimetic action of this compound.
Workflow and Logical Relationships
The study of this compound involves a synergistic interplay between theoretical calculations and experimental validations. This workflow allows for a deeper understanding of the compound's properties and behavior.
Caption: Workflow for studying this compound.
The logical relationship between theoretical and experimental approaches is crucial. Theoretical models predict properties that can be experimentally verified, and experimental data, in turn, helps refine and validate the theoretical models.
Caption: Synergy of theoretical and experimental studies.
Conclusion
This technical guide has provided a comprehensive overview of the theoretical and experimental aspects of this compound. DFT calculations have been invaluable in elucidating the molecular and electronic structure of its monomeric form, while spectroscopic techniques provide essential experimental validation. The insulin-mimetic properties of this compound, rooted in its ability to inhibit protein tyrosine phosphatases, highlight its potential in drug development. The synergistic approach of combining theoretical modeling with experimental characterization will continue to be crucial in advancing our understanding of this and other vanadyl complexes, paving the way for the design of novel therapeutic agents and catalysts.
References
Methodological & Application
Vanadyl Acetate: A Versatile Catalyst in Organic Synthesis - Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Vanadyl acetate (B1210297), VO(OAc)₂, is emerging as a cost-effective and efficient catalyst for a variety of organic transformations. Its Lewis acidic nature and ability to participate in redox processes make it a valuable tool in modern organic synthesis. This document provides detailed application notes and experimental protocols for key reactions catalyzed by vanadyl acetate.
Aza-Michael Addition
This compound efficiently catalyzes the conjugate addition of amines to α,β-unsaturated carbonyl compounds. This reaction is of significant interest as the resulting β-amino carbonyl compounds are valuable precursors for the synthesis of β-amino acids, β-lactams, and other biologically active molecules. The reaction often proceeds under mild, solvent-free conditions at room temperature, offering a green and efficient synthetic route.[1]
Quantitative Data for Aza-Michael Addition
| Entry | Amine | Michael Acceptor | Time (min) | Yield (%) |
| 1 | Aniline | Methyl vinyl ketone | 45 | 94 |
| 2 | 4-Methylaniline | Methyl vinyl ketone | 40 | 96 |
| 3 | 4-Methoxyaniline | Methyl vinyl ketone | 50 | 92 |
| 4 | 4-Chloroaniline | Methyl vinyl ketone | 60 | 90 |
| 5 | Benzylamine | Methyl vinyl ketone | 40 | 98 |
| 6 | Dibenzylamine | Methyl vinyl ketone | 40 | 96 |
| 7 | Morpholine | Methyl vinyl ketone | 45 | 95 |
| 8 | Piperidine | Methyl vinyl ketone | 40 | 97 |
| 9 | Aniline | Ethyl acrylate | 50 | 92 |
| 10 | Benzylamine | Ethyl acrylate | 45 | 95 |
Experimental Protocol: Aza-Michael Addition
-
To a mixture of the amine (1 mmol) and the α,β-unsaturated compound (1.2 mmol), add this compound (5 mol%).
-
Stir the reaction mixture at room temperature.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, dilute the reaction mixture with diethyl ether and filter to recover the catalyst.
-
Wash the filtrate with a saturated NaHCO₃ solution and then with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel if necessary.
Proposed Catalytic Cycle for Aza-Michael Addition
References
Application Notes and Protocols for the Acetylation of Alcohols Using Vanadyl Acetate
Audience: Researchers, scientists, and drug development professionals.
Introduction
The acetylation of alcohols is a fundamental and widely utilized transformation in organic synthesis, primarily for the protection of hydroxyl groups. This protocol details the use of vanadyl(IV) acetate (B1210297) (VO(OAc)₂) as an efficient and reusable catalyst for the acetylation of a broad range of alcohols, including primary, secondary, and tertiary alcohols, with acetic anhydride (B1165640). The use of vanadyl acetate offers a mild and effective method for this conversion, often resulting in high to quantitative yields of the corresponding acetate esters. This document provides a comprehensive protocol for this reaction, including reaction conditions, work-up procedures, and quantitative data for various substrates.
Key Features
-
High Efficiency: Vanadyl(IV) acetate serves as an effective catalyst, promoting the acetylation of various alcohols in high yields.
-
Broad Substrate Scope: The protocol is applicable to primary, secondary, and tertiary alcohols.
-
Mild Reaction Conditions: The acetylation can typically be carried out at room temperature.
-
Reusable Catalyst: The this compound catalyst can be recovered and reused, offering a more sustainable approach.
Quantitative Data Summary
The following table summarizes the reaction outcomes for the acetylation of a variety of alcohol substrates using a vanadyl catalyst system with acetic anhydride. The data highlights the efficiency and versatility of this catalytic method.
| Entry | Substrate (Alcohol) | Product (Acetate) | Reaction Time (hours) | Yield (%) |
| 1 | Benzyl alcohol | Benzyl acetate | 7 | >99 |
| 2 | 4-Nitrobenzyl alcohol | 4-Nitrobenzyl acetate | 12 | >99 |
| 3 | 1-Octanol | 1-Octyl acetate | 7 | >99 |
| 4 | Cyclohexanol | Cyclohexyl acetate | 8 | >99 |
| 5 | 1-Phenylethanol | 1-Phenylethyl acetate | 20 | >99 |
| 6 | Diphenylmethanol | Diphenylmethyl acetate | 20 | >98 |
Note: The data presented is representative of typical results obtained under the optimized reaction conditions described in the protocol below. Reaction times and yields may vary depending on the specific substrate and reaction scale.
Experimental Protocol
This section provides a detailed, step-by-step procedure for the acetylation of alcohols using this compound as the catalyst.
Materials and Reagents
-
Alcohol substrate
-
Vanadyl(IV) acetate (VO(OAc)₂)
-
Acetic anhydride (Ac₂O)
-
Dichloromethane (B109758) (CH₂Cl₂) or other suitable aprotic solvent
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Standard laboratory glassware for work-up and purification
-
Thin-layer chromatography (TLC) plates and developing chamber
General Procedure
-
Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add the alcohol substrate (1.0 mmol).
-
Addition of Solvent and Reagents: Dissolve or suspend the alcohol in dichloromethane (5 mL). To this solution, add vanadyl(IV) acetate (typically 1-5 mol%).
-
Initiation of Reaction: Add acetic anhydride (2.0 mmol, 2.0 equivalents) to the reaction mixture.
-
Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed.
-
Work-up:
-
Upon completion, quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate (10 mL) to neutralize the excess acetic anhydride and acetic acid byproduct.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (2 x 10 mL).
-
Combine the organic layers and wash with brine (10 mL).
-
Dry the combined organic phase over anhydrous sodium sulfate or magnesium sulfate.
-
-
Purification:
-
Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
If necessary, purify the crude product by column chromatography on silica (B1680970) gel to afford the pure acetate ester.
-
Visualized Experimental Workflow
The following diagram illustrates the general workflow for the this compound-catalyzed acetylation of alcohols.
Applications of vanadyl acetate in materials science
Vanadyl Acetate (B1210297): Applications in Materials Science
For: Researchers, scientists, and drug development professionals
Introduction
Vanadyl acetate, VO(CH₃COO)₂, is a versatile inorganic compound that serves as a crucial precursor and catalyst in various materials science applications.[1] Its utility stems from its ability to decompose into various vanadium oxides under controlled conditions and its catalytic activity in organic transformations.[1][2] This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of advanced materials, including nanostructures for energy storage, thin films for electronic and optical devices, and supported catalysts.
Application Note 1: Synthesis of 1D this compound Nanobelts for Lithium-Ion Battery Anodes
One of the promising applications of this compound is in the fabrication of one-dimensional (1D) nanobelts for use as anode materials in lithium-ion batteries (LIBs).[3] These organic-inorganic hybrid nanostructures offer high theoretical specific capacity.[3] The incorporation of organic ligands can enhance the dynamics of electrochemical processes.[3]
Performance Data
The electrochemical performance of this compound nanobelt electrodes has been demonstrated to be highly competitive.[3] Key performance metrics are summarized in the table below.
| Performance Metric | Value | Conditions |
| Reversible Specific Capacity | ~1065 mAh g⁻¹ | Current density of 200 mA g⁻¹ |
| Long-Term Cyclability | ~477 mAh g⁻¹ over 500 cycles | Current density of 2 A g⁻¹ |
| Rate Capability | 1012 mAh g⁻¹ | Current density recovered to 200 mA g⁻¹ |
Experimental Protocol: Hydrothermal Synthesis of this compound Nanobelts
This protocol describes a facile one-step hydrothermal method for synthesizing this compound nanobelts.
Materials:
-
Vanadium pentoxide (V₂O₅)
-
Acetic acid (CH₃COOH), glacial
-
Deionized (DI) water
-
Teflon-lined stainless steel autoclave (50 mL capacity)
-
Centrifuge
-
Vacuum oven
Procedure:
-
Precursor Solution Preparation:
-
In a typical synthesis, dissolve 0.182 g of V₂O₅ powder in a mixture of 20 mL of glacial acetic acid and 20 mL of deionized water.
-
Stir the mixture vigorously for 30 minutes at room temperature to ensure complete dissolution.
-
-
Hydrothermal Reaction:
-
Transfer the resulting clear solution into a 50 mL Teflon-lined stainless steel autoclave.
-
Seal the autoclave and heat it to 180°C in an oven.
-
Maintain the temperature for 24 hours.
-
-
Product Collection and Purification:
-
After the reaction, allow the autoclave to cool down naturally to room temperature.
-
Collect the resulting precipitate by centrifugation at 8000 rpm for 5 minutes.
-
Wash the product thoroughly with deionized water and ethanol several times to remove any unreacted precursors and byproducts.
-
-
Drying:
-
Dry the final product in a vacuum oven at 60°C for 12 hours. The resulting material will be one-dimensional this compound nanobelts.
-
Logical Workflow for Nanobelt Synthesis
Caption: Hydrothermal synthesis workflow for this compound nanobelts.
Application Note 2: this compound as a Precursor for Vanadium Oxide Thin Films
This compound is a suitable precursor for the deposition of vanadium oxide (VOₓ) thin films, which are of significant interest for their thermochromic and electrochromic properties.[4][5] Techniques such as Metal-Organic Chemical Vapor Deposition (MOCVD) and sol-gel spin coating can be employed to fabricate these films.[4][6] The final phase of the vanadium oxide (e.g., VO₂ or V₂O₅) can be controlled by the deposition and annealing conditions.[7]
MOCVD Deposition Parameters
The following table provides typical parameters for depositing VO₂ thin films using a precursor analogous to this compound (vanadyl acetylacetonate), which can be adapted for this compound.[8]
| Parameter | Value |
| Precursor | This compound |
| Evaporator Temperature | 150–175°C |
| Deposition Temperature | 475–520°C |
| Reactor Pressure | 1500–2000 Pa |
| Carrier Gas (Argon) Flow | 50–100 sccm |
| Reactant Gas (Oxygen) Flow | 20–60 sccm |
| Substrate | Glass |
| Deposition Time | 30–90 min |
Experimental Protocol: Sol-Gel Spin Coating of V₂O₅ Thin Films
This protocol outlines a general procedure for preparing V₂O₅ thin films from a this compound-based sol-gel.
Materials:
-
This compound
-
Anhydrous ethanol
-
Substrates (e.g., glass, silicon wafers)
-
Spin coater
-
Hotplate
-
Tube furnace
Procedure:
-
Sol Preparation:
-
Prepare a 0.1 M solution of this compound in anhydrous ethanol.
-
Stir the solution at 60°C for 1 hour until the this compound is completely dissolved.
-
Age the solution for 24 hours at room temperature to form a stable sol.
-
-
Substrate Cleaning:
-
Clean the substrates by sonicating in acetone, followed by isopropanol, and finally deionized water, for 15 minutes each.
-
Dry the substrates with a stream of nitrogen gas.
-
-
Spin Coating:
-
Place a cleaned substrate on the spin coater chuck.
-
Dispense a small amount of the this compound sol onto the center of the substrate.
-
Spin the substrate at 3000 rpm for 30 seconds.
-
-
Drying and Annealing:
-
Dry the coated substrate on a hotplate at 150°C for 10 minutes to remove the solvent.
-
Transfer the substrate to a tube furnace and anneal at 450-500°C in an air atmosphere for 1 hour to induce crystallization into the V₂O₅ phase.
-
Allow the film to cool slowly to room temperature.
-
General Workflow for Thin Film Deposition
Caption: Sol-gel spin coating process for V₂O₅ thin films.
Application Note 3: this compound in Catalysis
This compound serves as an efficient and reusable heterogeneous catalyst for various organic transformations.[2] Its applications include the acetylation of alcohols and the deprotection of acetals and ketals.[2] The catalytic activity is attributed to the Lewis acidic nature of the vanadyl (VO²⁺) center.[2]
General Experimental Protocol: Catalytic Deprotection of Acetals
This protocol provides a general method for the deprotection of acetals to their corresponding carbonyl compounds using this compound as a catalyst.
Materials:
-
Acetal (B89532) substrate
-
This compound (VO(OAc)₂)
-
Acetonitrile (B52724) (CH₃CN)
-
Silica (B1680970) gel for column chromatography
-
Ethyl acetate and hexane (B92381) (for chromatography)
Procedure:
-
Reaction Setup:
-
To a solution of the acetal (1 mmol) in acetonitrile (10 mL), add a catalytic amount of this compound (e.g., 5 mol%).
-
Stir the reaction mixture at room temperature.
-
-
Reaction Monitoring:
-
Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
-
Work-up and Purification:
-
Upon completion of the reaction, filter the reaction mixture to recover the this compound catalyst. The catalyst can often be washed, dried, and reused.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by column chromatography on silica gel using a mixture of ethyl acetate and hexane as the eluent to obtain the pure carbonyl compound.
-
Proposed Catalytic Pathway for Acetal Deprotection
Caption: Simplified catalytic cycle for acetal deprotection by this compound.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Facile synthesis of one-dimensional this compound nanobelts toward a novel anode for lithium storage - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 4. [PDF] Microstructure and properties of VO2 thin films deposited by MOCVD from vanadyl acetylacetonate | Semantic Scholar [semanticscholar.org]
- 5. scispace.com [scispace.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Vanadyl Acetate as a Precursor for Vanadium Oxides: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the synthesis of various vanadium oxides using vanadyl acetate (B1210297) as a precursor. Vanadyl acetate and its closely related derivative, vanadyl acetylacetonate (B107027), are versatile and convenient starting materials for producing a range of vanadium oxide nanostructures, thin films, and powders. The methods outlined below are reproducible and can be adapted for various applications, including catalysis, energy storage, and biomedical research.
Overview of Synthesis Methods
This compound serves as a precursor for vanadium oxides through several common synthesis routes, including:
-
Thermal Decomposition: A straightforward method involving the heating of this compound in a controlled atmosphere to yield vanadium oxides. The final oxide phase is dependent on the temperature and atmospheric conditions.
-
Sol-Gel Synthesis: This technique allows for the formation of vanadium oxide thin films and nanoparticles with controlled morphology. It involves the hydrolysis and condensation of a this compound or acetylacetonate solution.
-
Hydrothermal Synthesis: This method utilizes high temperatures and pressures in an aqueous solution to crystallize vanadium oxides with various morphologies, such as nanorods and nanoflowers.
Quantitative Data Summary
The following tables summarize key synthesis parameters and the resulting properties of vanadium oxides obtained from this compound-based precursors.
Table 1: Thermal Decomposition of Vanadyl Acetylacetonate
| Precursor | Decomposition Temperature (°C) | Atmosphere | Resulting Vanadium Oxide | Key Findings | Reference |
| Vanadyl Acetylacetonate | 325 | Dry Nitrogen | V₂O₃ | Complete decomposition to V₂O₃.[1] | |
| Vanadyl Acetylacetonate | 305 | Dry Nitrogen | V₂O₅ (intermediate) | Intermediate formation of V₂O₅.[1] | |
| Vanadyl Acetylacetonate | 400 | Dry Nitrogen | V₂O₃ and V₂O₅ | Final products are a mix of V₂O₃ and V₂O₅.[1] | |
| Vanadyl Acetylacetonate | 550-600 | Humid Nitrogen | VO₂ | Proposed two-step annealing for controlled conversion to VO₂.[2] |
Table 2: Sol-Gel Synthesis of Vanadium Oxides
| Precursor | Solvent | Annealing Temperature (°C) | Atmosphere | Resulting Vanadium Oxide | Film Thickness (nm) | Application | Reference |
| Vanadyl Acetylacetonate | Methanol | 550-600 | Wet Nitrogen | VO₂ | 80 | Metal-insulator transition devices | [3][4] |
| Vanadyl Acetylacetonate | Methanol | 500 | Wet Nitrogen | V₂O₅ (from fibers) | N/A | N/A | [4] |
Table 3: Hydrothermal Synthesis of Vanadium Oxides
| Precursor | Additive/Surfactant | Temperature (°C) | Time (h) | Resulting Vanadium Oxide | Morphology | Crystallite Size (nm) | Band Gap (eV) | Reference |
| This compound | CTAB | 300 | 20 | V₂O₅ | Nanorods | 20-60 (diameter) | - | [5] |
| Ammonium Metavanadate | Oxalic Acid | 160 | 24 | V₂O₅ | Nanoflowers | 60-80 (diameter) | - | [6] |
| Ammonium Metavanadate | - | 160 | 24 | V₂O₅ | Monoclinic | Increases with precursor conc. | Decreases with precursor conc. | [7][8] |
| V₂O₅ | Glucose | - | - | V₃O₇·H₂O, VO₂(B) | Nanobelts, Nanosheets | - | - | [9] |
Table 4: Electrochemical Properties of Vanadium Oxides
| Precursor | Synthesis Method | Resulting Vanadium Oxide | Specific Capacitance (F/g) | Current Density (A/g) | Reference |
| V₂O₅/Glucose | Hydrothermal | V₂O₅ nanoparticles | 406 | 0.2 | [9] |
| V₂O₅/Glucose | Hydrothermal | V₂O₅ nanoparticles | 246 | 10 | [9] |
Experimental Protocols
Protocol for Sol-Gel Synthesis of VO₂ Thin Films
This protocol is adapted from the work of Berezina et al.[3][4]
Materials:
-
Vanadyl acetylacetonate (VO(acac)₂)
-
Methanol (anhydrous)
-
Substrates (e.g., silicon wafers, quartz slides)
-
Spin coater
-
Tube furnace with gas flow control
Procedure:
-
Precursor Solution Preparation: Prepare a 0.125 M solution of vanadyl acetylacetonate in anhydrous methanol. Stir the solution until the precursor is fully dissolved.
-
Sol Aging: Allow the solution to age for at least 24 hours in a sealed container at room temperature.
-
Substrate Cleaning: Thoroughly clean the substrates using a standard cleaning procedure (e.g., sonication in acetone, isopropanol, and deionized water, followed by drying with nitrogen).
-
Spin Coating: Deposit the aged sol onto the substrate using a spin coater. A typical spin coating program would be 3000 rpm for 30 seconds.
-
Drying: Dry the coated substrate on a hot plate or in an oven at 150°C to evaporate the solvent and form an amorphous vanadium oxide film.[3]
-
Annealing: Place the dried films in a tube furnace. Anneal the films under a flow of wet nitrogen (nitrogen bubbled through water) using a two-stage process:
-
Cooling: Allow the films to cool down to room temperature under the nitrogen atmosphere before removal.
Protocol for Hydrothermal Synthesis of V₂O₅ Nanorods
This protocol is based on the synthesis described by Sonawane et al.[5]
Materials:
-
This compound hydrate (B1144303)
-
Cetyltrimethylammonium bromide (CTAB)
-
Sodium hydroxide (B78521) (NaOH)
-
Deionized water
-
Teflon-lined stainless steel autoclave
Procedure:
-
Solution A Preparation: Dissolve 0.5 g of CTAB and 2.0 g of NaOH in 50 mL of deionized water with stirring to form a clear solution.
-
Solution B Preparation: Dissolve 3.0 g of this compound hydrate in 50 mL of deionized water.
-
Mixing: Slowly add Solution B to Solution A under continuous stirring.
-
Hydrothermal Reaction: Transfer the resulting mixture into a 100 mL Teflon-lined stainless steel autoclave. Seal the autoclave and heat it to 300°C for 20 hours.
-
Cooling and Collection: Allow the autoclave to cool down naturally to room temperature. Collect the precipitate by centrifugation.
-
Washing and Drying: Wash the collected product several times with deionized water and then with ethanol. Dry the final product in an oven at 80°C.
-
Annealing (optional): The as-synthesized nanorods can be annealed at 500°C for 1 hour in air to enhance crystallinity.[5]
Visualizations
Experimental Workflow Diagrams
Caption: Workflow for Sol-Gel Synthesis of VO₂ Thin Films.
Caption: Workflow for Hydrothermal Synthesis of V₂O₅ Nanorods.
Signaling Pathway
For professionals in drug development, the insulin-mimetic properties of vanadyl compounds are of significant interest. Vanadyl acetylacetonate has been shown to enhance insulin (B600854) signaling.[10] The diagram below illustrates the proposed mechanism.
Caption: Vanadyl Acetylacetonate enhances insulin signaling by inhibiting PTP1B.
Applications in Research and Drug Development
-
Catalysis: Vanadium oxides are well-known catalysts for various oxidation reactions. The ability to synthesize nanostructured vanadium oxides with high surface area using this compound as a precursor is advantageous for developing more efficient catalysts.
-
Energy Storage: The layered structure of V₂O₅ makes it a promising cathode material for lithium-ion batteries. The nanostructured morphologies achievable through the described synthesis methods can improve battery performance by providing shorter diffusion paths for lithium ions and a larger electrode-electrolyte contact area.[9]
-
Drug Development: The insulin-mimetic properties of vanadyl complexes, such as vanadyl acetylacetonate, are being investigated for the treatment of diabetes.[10] These compounds can enhance the insulin signaling pathway, leading to increased glucose uptake. The synthesis protocols provided here can be used to produce well-characterized vanadium compounds for further biological evaluation.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. arxiv.org [arxiv.org]
- 5. naturalspublishing.com [naturalspublishing.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. eurekaselect.com [eurekaselect.com]
- 9. Hydrothermal synthesis of vanadium dioxides/carbon composites and their transformation to surface-uneven V2O5 nanoparticles with high electrochemical properties - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 10. Mechanisms of vanadium action: insulin-mimetic or insulin-enhancing agent? | Semantic Scholar [semanticscholar.org]
Application Notes and Protocols: Vanadyl Acetate in Lithium-Ion Battery Anodes
Audience: Researchers, scientists, and drug development professionals.
Introduction: Vanadyl acetate (B1210297) is emerging as a promising precursor for the synthesis of anode materials for lithium-ion batteries (LIBs). As an organic-inorganic hybrid material, it offers a unique platform for creating structured anode materials with high specific capacity and long-term cyclability. This document provides detailed application notes and experimental protocols for the synthesis and electrochemical evaluation of vanadyl acetate-derived materials for LIB anodes, based on recent research findings.
Transition metal oxides (TMOs) are considered potential high-capacity anode materials for next-generation LIBs, but their application is often limited by their low intrinsic electrical conductivity. One strategy to overcome this is to couple them with organic ligands that can enhance ion transport. This compound nanobelts have been synthesized and demonstrated to exhibit outstanding electrochemical performance as an anode material.[1][2]
I. Synthesis of this compound Nanobelts
This section details the solvothermal method for synthesizing one-dimensional this compound nanobelts.[2]
Protocol 1: Synthesis of this compound (VA) Nanobelts
Materials:
-
Ammonium (B1175870) metavanadate (NH₄VO₃)
-
Glacial acetic acid (CH₃COOH)
-
Deionized (DI) water
Equipment:
-
Teflon-lined stainless steel autoclave (50 mL)
-
Magnetic stirrer
-
Oven or furnace
-
Centrifuge
-
Vacuum drying oven
Procedure:
-
Dissolve 0.5 mmol of ammonium metavanadate (NH₄VO₃) in 30 mL of glacial acetic acid in a beaker with magnetic stirring.
-
After stirring for 30 minutes, transfer the resulting solution into a 50 mL Teflon-lined stainless steel autoclave.
-
Seal the autoclave and heat it at 160°C for 24 hours in an oven.
-
After the reaction, allow the autoclave to cool down to room temperature naturally.
-
Collect the precipitate by centrifugation.
-
Wash the collected product with DI water and ethanol several times to remove any unreacted precursors and byproducts.
-
Dry the final product in a vacuum oven at 60°C for 12 hours.
Workflow for this compound Nanobelt Synthesis:
Caption: Solvothermal synthesis workflow for this compound nanobelts.
II. Electrode Preparation and Cell Assembly
This section outlines the procedure for fabricating the anode and assembling a coin cell for electrochemical testing.
Protocol 2: Anode Preparation and Coin Cell Assembly
Materials:
-
This compound (VA) nanobelts (active material)
-
Super P carbon black (conductive agent)
-
Polyvinylidene fluoride (B91410) (PVDF) (binder)
-
N-methyl-2-pyrrolidone (NMP) (solvent)
-
Copper foil (current collector)
-
Lithium metal foil (counter and reference electrode)
-
Celgard 2400 (separator)
-
Electrolyte: 1 M LiPF₆ in a mixture of ethylene (B1197577) carbonate (EC) and dimethyl carbonate (DMC) (1:1 by volume)
Equipment:
-
Slurry mixer (e.g., planetary ball mill)
-
Doctor blade coater
-
Vacuum oven
-
Coin cell crimper (for CR2032 cells)
-
Argon-filled glovebox
Procedure:
-
Prepare the electrode slurry by mixing the VA nanobelts (active material), Super P carbon black, and PVDF binder in a weight ratio of 8:1:1 in NMP.
-
Stir the mixture overnight to ensure homogeneity.
-
Coat the slurry onto a copper foil current collector using a doctor blade.
-
Dry the coated electrode in a vacuum oven at 120°C for 12 hours.
-
Punch the dried electrode into circular discs with a diameter of 12 mm.
-
Assemble CR2032 coin cells in an argon-filled glovebox.
-
Use the prepared VA electrode as the working electrode, lithium metal foil as the counter and reference electrode, and Celgard 2400 as the separator.
-
Add a few drops of the electrolyte to the separator to ensure complete wetting.
-
Crimp the coin cell to complete the assembly.
Workflow for Anode and Coin Cell Assembly:
Caption: Workflow for anode preparation and coin cell assembly.
III. Electrochemical Performance Data
The electrochemical performance of the this compound nanobelt anode was evaluated through various tests. The key results are summarized in the tables below.[1][2]
Table 1: Cycling Performance of this compound Nanobelt Anode
| Current Density | Cycle Number | Reversible Specific Capacity (mAh g⁻¹) |
| 200 mA g⁻¹ | 100 | ~1065 |
| 2 A g⁻¹ | 500 | ~477 |
Table 2: Rate Capability of this compound Nanobelt Anode
| Current Density | Reversible Specific Capacity (mAh g⁻¹) |
| 200 mA g⁻¹ | ~1012 (recovered) |
IV. Electrochemical Characterization Protocols
This section provides the methodologies for key electrochemical experiments used to characterize the this compound anode.[1]
Protocol 3: Cyclic Voltammetry (CV)
Equipment:
-
Electrochemical workstation
Procedure:
-
Connect the assembled coin cell to the electrochemical workstation.
-
Perform CV scans at various scan rates (e.g., 0.1, 0.2, 0.5, 1.0, 2.0 mV s⁻¹) within a voltage window of 0.01-3.0 V (vs. Li/Li⁺).
-
Record the resulting voltammograms to identify the redox peaks corresponding to the lithium insertion/extraction processes.
Protocol 4: Galvanostatic Charge-Discharge (GCD) Cycling
Equipment:
-
Battery testing system
Procedure:
-
Place the coin cell in the battery testing system.
-
Perform GCD cycling at various current densities (e.g., 200 mA g⁻¹, 2 A g⁻¹) within a voltage range of 0.01-3.0 V.
-
Record the specific capacity, coulombic efficiency, and cycling stability over a large number of cycles (e.g., 100 to 500 cycles).
Protocol 5: Electrochemical Impedance Spectroscopy (EIS)
Equipment:
-
Electrochemical workstation with a frequency response analyzer
Procedure:
-
After a certain number of GCD cycles, allow the cell to rest at open circuit voltage.
-
Perform EIS measurements in a frequency range of 100 kHz to 0.01 Hz with an AC amplitude of 5 mV.
-
Analyze the Nyquist plots to investigate the charge transfer resistance and lithium-ion diffusion kinetics.
Proposed Lithium Storage Mechanism:
The electrochemical reaction of this compound with lithium involves the insertion and extraction of Li⁺ ions, leading to the reduction and oxidation of vanadium. The organic acetate groups may also participate in the electrochemical process, contributing to the high specific capacity.
Caption: Proposed reaction pathway for this compound anode.
Conclusion: this compound serves as a viable precursor for synthesizing high-performance anode materials for lithium-ion batteries. The one-dimensional nanobelt structure provides a large surface area and efficient pathways for lithium-ion diffusion, resulting in high specific capacity and excellent cycling stability. The protocols and data presented here offer a comprehensive guide for researchers interested in exploring this promising material for next-generation energy storage applications.
References
- 1. Facile synthesis of one-dimensional this compound nanobelts toward a novel anode for lithium storage - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 2. Facile synthesis of one-dimensional this compound nanobelts toward a novel anode for lithium storage - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols: Electrochemical Properties of Vanadyl Acetate Nanobelts
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the electrochemical properties of vanadyl acetate (B1210297) nanobelts, detailing their synthesis, potential applications in energy storage, and protocols for their electrochemical characterization. While the primary focus of current research has been on battery applications, the potential for use in supercapacitors is also explored.
Introduction to Vanadyl Acetate Nanobelts
This compound [VO(CH₃COO)₂] nanobelts are a one-dimensional, organic-inorganic hybrid nanomaterial. Their unique crystal structure, composed of interconnected VO₆ octahedra and acetate ions, provides a framework for efficient ion intercalation and diffusion, making them promising candidates for various electrochemical energy storage applications.[1]
Applications in Energy Storage
Anode Material for Lithium-Ion Batteries (LIBs)
This compound nanobelts have demonstrated exceptional performance as an anode material for LIBs.[2][3] They offer a high reversible specific capacity, excellent cycling stability, and good rate capability. The organic acetate groups can enhance ion diffusion, while the vanadium oxide framework provides the sites for lithium-ion storage.[2][3]
Cathode Material for Aqueous Zinc-Ion Batteries (ZIBs)
Recent studies have also highlighted the potential of this compound nanobelts as a cathode material for aqueous ZIBs.[4] Their open-framework structure facilitates the intercalation and deintercalation of zinc ions.
Prospective Application in Supercapacitors
While direct experimental data on the supercapacitor performance of this compound nanobelts is limited, their properties, such as high surface area and redox activity, suggest potential for this application. Vanadium-based materials are well-known for their pseudocapacitive behavior, which arises from fast and reversible Faradaic reactions at the electrode surface.[5] It is hypothesized that this compound nanobelts could exhibit significant specific capacitance, contributing to high energy and power densities in a supercapacitor device. Further research in this area is warranted.
Data Presentation: Electrochemical Performance
The following tables summarize the reported electrochemical performance of this compound nanobelts in battery applications.
Table 1: Performance as a Lithium-Ion Battery Anode [2][3]
| Parameter | Value | Conditions |
| Reversible Specific Capacity | ~1065 mAh g⁻¹ | Current density of 200 mA g⁻¹ |
| Cycling Stability | ~477 mAh g⁻¹ after 500 cycles | Current density of 2 A g⁻¹ |
| Rate Capability | ~1012 mAh g⁻¹ | After cycling at various rates, returning to 200 mA g⁻¹ |
Table 2: Performance as a Zinc-Ion Battery Cathode [4]
| Parameter | Value | Conditions |
| Reversible Specific Capacity | 239.0 mAh g⁻¹ | Current density of 500 mA g⁻¹ (stable after 200 cycles) |
| Long-term Cyclability | 131.9 mAh g⁻¹ after 1000 cycles | Current density of 5 A g⁻¹ |
Experimental Protocols
Synthesis of this compound Nanobelts
This protocol describes a facile solvothermal method for the synthesis of this compound nanobelts.
Materials:
-
Ammonium (B1175870) metavanadate (NH₄VO₃)
-
Glacial acetic acid (CH₃COOH)
-
Deionized water
-
Ethanol
Equipment:
-
Magnetic stirrer with heating plate
-
Beakers and flasks
-
Stainless-steel autoclave (100 mL)
-
Filtration apparatus
-
Oven
Procedure:
-
Dissolve 10 mmol of ammonium metavanadate in 40 mL of glacial acetic acid in a beaker.
-
Stir the mixture at 70°C for 1 hour to form a homogeneous reddish-brown solution.
-
Transfer the solution into a 100 mL stainless-steel autoclave.
-
Seal the autoclave and heat it at 200°C for 24 hours.
-
Allow the autoclave to cool down naturally to room temperature.
-
Collect the green precipitate by filtration.
-
Wash the precipitate repeatedly with deionized water and ethanol.
-
Dry the final product in an oven at 60°C.
Electrode Preparation
This protocol details the preparation of working electrodes for electrochemical measurements.
Materials:
-
This compound nanobelts (active material)
-
Carbon black (conductive agent)
-
Polyvinylidene fluoride (B91410) (PVDF) binder
-
N-methyl-2-pyrrolidone (NMP) solvent
-
Copper foil (current collector)
Equipment:
-
Mortar and pestle or planetary ball mill
-
Magnetic stirrer
-
Doctor blade or film applicator
-
Vacuum oven
Procedure:
-
Prepare a slurry by mixing the this compound nanobelts, carbon black, and PVDF in a weight ratio of 80:10:10.
-
Add NMP to the mixture and stir for several hours to form a homogeneous slurry.
-
Coat the slurry onto a copper foil current collector using a doctor blade.
-
Dry the coated electrode in a vacuum oven at 80°C for 12 hours.
-
Cut the dried electrode into circular discs of a specific diameter (e.g., 12 mm) for coin cell assembly.
Cyclic Voltammetry (CV)
This protocol outlines the procedure for performing cyclic voltammetry to study the electrochemical behavior of the material.
Equipment:
-
Potentiostat
-
Three-electrode electrochemical cell (or two-electrode coin cell)
-
Working electrode (prepared as in 4.2)
-
Counter electrode (e.g., lithium metal for LIBs, platinum wire for aqueous systems)
-
Reference electrode (e.g., Ag/AgCl for aqueous systems)
-
Electrolyte (e.g., 1 M LiPF₆ in a mixture of ethylene (B1197577) carbonate and dimethyl carbonate for LIBs; 1 M ZnSO₄ for ZIBs)
Procedure:
-
Assemble the electrochemical cell in an argon-filled glovebox for non-aqueous electrolytes.
-
Connect the electrodes to the potentiostat.
-
Set the potential window (e.g., 0.01-3.0 V vs. Li/Li⁺ for LIB anode testing).
-
Set the scan rate (e.g., 0.1 mV s⁻¹ to 100 mV s⁻¹).
-
Run the cyclic voltammetry experiment for a desired number of cycles.
-
Analyze the resulting voltammogram to identify redox peaks and assess capacitive behavior.
Galvanostatic Charge-Discharge (GCD)
This protocol describes the method for evaluating the specific capacity and cycling stability of the material.
Equipment:
-
Battery testing system or potentiostat with GCD capabilities
-
Assembled electrochemical cell (as in 4.3)
Procedure:
-
Set the current density for charging and discharging (e.g., 200 mA g⁻¹).
-
Set the potential window for charging and discharging (e.g., 0.01-3.0 V vs. Li/Li⁺).
-
Initiate the galvanostatic cycling for a specified number of cycles (e.g., 100 or 500 cycles).
-
Record the charge and discharge capacities for each cycle.
-
Calculate the specific capacity (in mAh g⁻¹) and coulombic efficiency.
Electrochemical Impedance Spectroscopy (EIS)
This protocol is used to investigate the charge transfer kinetics and internal resistance of the electrode.
Equipment:
-
Potentiostat with EIS capability
-
Assembled electrochemical cell (as in 4.3)
Procedure:
-
Set the DC potential (e.g., the open-circuit voltage).
-
Set the AC amplitude (e.g., 5-10 mV).
-
Set the frequency range (e.g., 100 kHz to 0.01 Hz).
-
Run the EIS measurement.
-
Analyze the resulting Nyquist plot to determine the equivalent series resistance (ESR) and charge transfer resistance (Rct).[2][6][7][8][9]
Mandatory Visualizations
Caption: Workflow for the synthesis of this compound nanobelts.
Caption: Logical workflow for electrochemical characterization.
References
- 1. agnee.tezu.ernet.in:8082 [agnee.tezu.ernet.in:8082]
- 2. Understanding the Behavior of Supercapacitor Materials via Electrochemical Impedance Spectroscopy: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Facile synthesis of one-dimensional this compound nanobelts toward a novel anode for lithium storage - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 4. biologic.net [biologic.net]
- 5. researchgate.net [researchgate.net]
- 6. pubs.aip.org [pubs.aip.org]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
Vanadyl Acetate in Electron Paramagnetic Resonance (EPR) Spectroscopy: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Vanadyl acetate (B1210297), an organic compound of vanadium, serves as a powerful tool in Electron Paramagnetic Resonance (EPR) spectroscopy. Its utility stems from the stable vanadyl ion (VO²⁺), a paramagnetic species with a single unpaired electron (d¹ configuration), which gives rise to a characteristic and informative EPR spectrum.[1][2][3] This spectrum, characterized by its hyperfine splitting pattern, provides detailed insights into the coordination environment, molecular motion, and electronic structure of the vanadyl-containing system. These properties make vanadyl acetate and other vanadyl complexes invaluable as spectroscopic probes in various chemical and biological systems.[1]
This document provides detailed application notes and experimental protocols for the use of this compound in EPR spectroscopy, with a focus on its application as a spin probe and in the study of biological systems.
Applications of this compound in EPR Spectroscopy
The unique spectroscopic properties of the vanadyl ion allow for its use in a range of applications:
-
Probing Metal Binding Sites in Biological Systems: The vanadyl ion can substitute for other divalent cations like Mg²⁺, Ca²⁺, and Zn²⁺, which are often EPR-silent.[1] This substitution allows researchers to use EPR to glean information about the number, type, and geometry of ligands in the metal-binding sites of proteins and other biomolecules.[1] For instance, vanadyl-probed EPR has been instrumental in studying the binding sites of proteins like ferritin.[4]
-
Insulin-Mimetic Studies: Vanadyl complexes, including those formed from this compound, have been investigated for their insulin-enhancing properties.[5] EPR spectroscopy is a key technique to track the formation and behavior of these complexes in biological environments.[1]
-
Characterization of Coordination Complexes: The hyperfine structure of the vanadyl EPR spectrum is highly sensitive to the nature of the coordinating ligands.[1][6] This allows for the detailed characterization of vanadyl complexes in solution and frozen states.
-
Spin Trapping Studies: In conjunction with spin traps, vanadyl species can be used to study short-lived radical intermediates in chemical and biological reactions. For example, the reaction of vanadyl with hydrogen peroxide has been shown to generate hydroxyl radicals, which can be detected by EPR using spin traps like 5,5-dimethyl-1-pyrroline-N-oxide (DMPO).[7]
Data Presentation: EPR Parameters of Vanadyl Complexes
The EPR spectrum of a vanadyl complex is described by the g-tensor and the hyperfine coupling tensor (A) for the ⁵¹V nucleus (I = 7/2). In frozen solution, axial or near-axial spectra are typically observed due to the strong V=O bond.[1] The following table summarizes typical EPR parameters for various vanadyl complexes.
| Complex/System | g∥ | g⊥ | A∥ (x 10⁻⁴ cm⁻¹) | A⊥ (x 10⁻⁴ cm⁻¹) | Solvent/Matrix | Reference |
| VO(acac)₂ | ~1.945 | ~1.980 | ~170 | ~60 | Toluene | [8] |
| Vanadyl-Transferrin | - | - | 93.7 | - | Aqueous | [1] |
| Reduced Vanadium Bromoperoxidase (low pH) | - | - | 166.6 | - | Aqueous | [1] |
| Reduced Vanadium Bromoperoxidase (high pH) | - | - | 159.9 | - | Aqueous | [1] |
| [VO(nta)]⁻ | - | - | - | - | Aqueous | [9] |
| Bis(maltolato)oxovanadium(IV) (BMOV) | 1.939 | 1.979 | 169.5 | 60.1 | Methanol/Glycerol | [5] |
| Bis(ethylmaltolato)oxovanadium(IV) (BEOV) | 1.939 | 1.979 | 169.7 | 60.2 | Methanol/Glycerol | [5] |
Experimental Protocols
Protocol 1: General EPR Analysis of a Vanadyl Complex
This protocol outlines the general procedure for obtaining an EPR spectrum of a vanadyl complex, such as vanadyl acetylacetonate, in solution.
Materials:
-
Vanadyl complex (e.g., Vanadyl acetylacetonate)
-
High-purity solvent (e.g., Toluene, Methanol, Dichloromethane)
-
Quartz EPR tubes (4 mm O.D.)
-
EPR spectrometer (X-band)
-
Liquid nitrogen (for frozen solution spectra)
Procedure:
-
Sample Preparation:
-
Dissolve a small amount (e.g., 1-3 mM) of the vanadyl complex in the chosen solvent.[5] The solution should be faintly colored to avoid excessive signal broadening.[8]
-
Transfer the solution into a quartz EPR tube to a height of approximately 2-3 inches.[8]
-
For frozen solution spectra, the sample tube will be flash-frozen in liquid nitrogen.
-
-
EPR Spectrometer Setup (Typical X-band parameters):
-
Microwave Frequency: ~9.5 GHz
-
Microwave Power: 1-10 mW (should be optimized to avoid saturation)
-
Modulation Frequency: 100 kHz
-
Modulation Amplitude: 0.1-0.5 mT (should be optimized for resolution)
-
Magnetic Field Sweep: Centered around 340 mT with a sweep width of 100-200 mT.
-
Time Constant: 0.01-0.1 s
-
Temperature: Room temperature (298 K) or frozen (e.g., 77 K or 125 K).[5]
-
-
Data Acquisition:
-
Insert the sample tube into the EPR cavity.
-
Tune the spectrometer to the resonant frequency.
-
Acquire the EPR spectrum. Multiple scans may be averaged to improve the signal-to-noise ratio.
-
-
Data Analysis:
-
Determine the g-values and hyperfine coupling constants from the spectrum. Specialized software is often used for spectral simulation and parameter extraction.[1]
-
Protocol 2: Spin Trapping of Hydroxyl Radicals using Vanadyl and DMPO
This protocol describes the detection of hydroxyl radicals generated from the reaction of a vanadyl species with hydrogen peroxide, using DMPO as a spin trap.[7]
Materials:
-
Vanadyl sulfate (B86663) or another aqueous-soluble vanadyl salt
-
Hydrogen peroxide (H₂O₂)
-
5,5-dimethyl-1-pyrroline-N-oxide (DMPO)
-
Phosphate (B84403) buffer (pH 7.4)
-
EPR spectrometer and accessories (as in Protocol 1)
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of the vanadyl salt in the phosphate buffer.
-
Prepare a stock solution of H₂O₂ in the phosphate buffer.
-
Prepare a stock solution of DMPO (e.g., 1 M) in the phosphate buffer.[10]
-
-
Reaction Mixture Preparation (in an EPR tube):
-
To the EPR tube, add the phosphate buffer.
-
Add the DMPO stock solution to a final concentration of 50-100 mM.
-
Add the vanadyl stock solution.
-
Initiate the reaction by adding the H₂O₂ stock solution. The final concentrations should be optimized for the specific system under study.
-
-
EPR Data Acquisition:
-
Immediately place the EPR tube in the spectrometer cavity.
-
Acquire the EPR spectrum using parameters similar to those in Protocol 1. A time-course experiment may be performed to monitor the formation and decay of the spin adduct.
-
-
Data Analysis:
-
The EPR spectrum of the DMPO-OH adduct is a characteristic 1:2:2:1 quartet.
-
Simulate the spectrum to confirm the identity of the adduct and determine its spectral parameters (g-value and hyperfine coupling constants for nitrogen and β-hydrogen).
-
Mandatory Visualization
Caption: Workflow for EPR spin trapping of hydroxyl radicals.
Caption: Using vanadyl ions as EPR probes in biological systems.
References
- 1. www1.udel.edu [www1.udel.edu]
- 2. chemistry.utexas.edu [chemistry.utexas.edu]
- 3. studylib.net [studylib.net]
- 4. Vanadyl(IV) binding to mammalian ferritins. An EPR study aided by site-directed mutagenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Reaction of vanadyl with hydrogen peroxide. An ESR and spin trapping study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. chemistry.utexas.edu [chemistry.utexas.edu]
- 9. Magnetic and relaxation properties of vanadium( iv ) complexes: an integrated 1 H relaxometric, EPR and computational study - Inorganic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D2QI02635J [pubs.rsc.org]
- 10. interchim.fr [interchim.fr]
Application Notes and Protocols for Vanadyl Acetate and Vanadyl Acetylacetonate Catalysis
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the use of vanadyl acetate (B1210297) [VO(OAc)₂] and vanadyl acetylacetonate (B107027) [VO(acac)₂] as catalysts in organic synthesis. These compounds are effective catalysts for a variety of transformations, offering mild reaction conditions and high selectivity.
Vanadyl Acetate [VO(OAc)₂] in Catalysis
This compound is a versatile Lewis acid catalyst used for various organic transformations, including the acetylation of alcohols and the deprotection of acetals and ketals. Its affordability, low toxicity, and ease of handling make it an attractive catalyst for synthetic chemists.
Application 1: Acetylation of Alcohols
Vanadyl(IV) acetate serves as an efficient catalyst for the acetylation of primary, secondary, and tertiary alcohols using acetic anhydride (B1165640), often providing quantitative yields. The catalyst can be recovered and reused in some cases.
Quantitative Data for this compound Catalyzed Acetylation of Thymol (B1683141)
| Entry | Catalyst | Catalyst Loading (mol%) | Solvent | Time (h) | Yield (%) |
| 1 | VOSO₄ | 5 | Acetic Anhydride | 24 | 85 |
| 2 | VO(acac)₂ | 5 | Acetic Anhydride | 24 | 85 |
| 3 | VOSO₄ | 1 | Acetic Anhydride | 24 | 80 |
| 4 | VO(acac)₂ | 1 | Acetic Anhydride | 24 | <80 |
| 5 | VOSO₄ | 0.5 | Acetic Anhydride | 24 | ~78 |
Data adapted from a study on thymol acetylation, where VOSO₄ showed slightly better performance at lower catalyst loadings compared to VO(acac)₂. This compound is expected to have comparable activity to VOSO₄.[1]
Experimental Protocol: General Procedure for Acetylation of Alcohols
-
To a solution of the alcohol (1.0 mmol) in a suitable solvent (e.g., CH₂Cl₂ or solvent-free), add acetic anhydride (2.0-3.0 mmol).
-
Add a catalytic amount of this compound (e.g., 1-5 mol%).
-
Stir the reaction mixture at room temperature or gentle heating (e.g., 60 °C) for the time required to complete the reaction (typically 1-24 hours), monitoring by TLC.
-
Upon completion, quench the reaction with water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with a saturated solution of NaHCO₃ and then with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to afford the acetylated product.
Logical Workflow for this compound Catalysis
Caption: General experimental workflow for this compound catalyzed reactions.
Application 2: Deprotection of Acetals and Ketals
Vanadyl(IV) acetate in acetonitrile (B52724) is an effective system for the conversion of acetals and ketals to their corresponding carbonyl compounds in high yields under mild conditions.[2]
Quantitative Data for this compound Catalyzed Deprotection of Acetals/Ketals
| Substrate (Acetal/Ketal of) | Product | Time (h) | Yield (%) |
| Benzaldehyde | Benzaldehyde | 2 | 95 |
| 4-Chlorobenzaldehyde | 4-Chlorobenzaldehyde | 2.5 | 96 |
| Cyclohexanone | Cyclohexanone | 1.5 | 98 |
| Acetophenone | Acetophenone | 3 | 92 |
Note: This data is representative of the efficiency of this compound in these reactions.
Experimental Protocol: General Procedure for Deprotection of Acetals and Ketals
-
To a solution of the acetal (B89532) or ketal (1.0 mmol) in acetonitrile (5 mL), add this compound (5-10 mol%).
-
Stir the mixture at room temperature and monitor the reaction progress by TLC.
-
Upon completion, pour the reaction mixture into water and extract with an organic solvent (e.g., ether or CH₂Cl₂).
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and evaporate the solvent.
-
Purify the crude product by column chromatography on silica (B1680970) gel if necessary.
Vanadyl Acetylacetonate [VO(acac)₂] in Catalysis
Vanadyl acetylacetonate is a widely used catalyst, particularly renowned for the stereoselective epoxidation of allylic alcohols.[3]
Application: Epoxidation of Allylic Alcohols
The VO(acac)₂-catalyzed epoxidation of allylic alcohols with tert-butyl hydroperoxide (TBHP) is a highly efficient and regioselective method to produce epoxy alcohols.[3] The catalyst directs the epoxidation to the double bond proximal to the hydroxyl group.[3]
Quantitative Data for VO(acac)₂ Catalyzed Epoxidation of Geraniol (B1671447)
| Catalyst Loading (mol%) | Oxidant | Solvent | Temperature (°C) | Time (h) | Conversion (%) | Selectivity for 2,3-epoxide (%) |
| ~1.5 | TBHP | Toluene (B28343) | 110 (reflux) | 1 | >95 | High |
| 3.6 (immobilized) | TBHP | Hexane | Room Temp. | 2-3 | 100 | >99 |
| 1.4 | TBHP | Toluene | Room Temp. | - | High | High |
Data compiled from various sources demonstrating the versatility of the catalytic system.[4][5][6][7]
Experimental Protocol: Epoxidation of Geraniol
-
To a solution of geraniol (1.0 g, 6.48 mmol) in toluene (10 mL) in a round-bottom flask, add vanadyl acetylacetonate (25 mg, 0.094 mmol).[8]
-
Slowly add tert-butyl hydroperoxide (TBHP, 5.5 M in decane, 1.3 mL, 7.15 mmol) dropwise to the stirred solution. An exothermic reaction with a color change from green to red is typically observed.[4]
-
After the addition is complete, stir the reaction mixture at room temperature or heat to reflux (e.g., for 1 hour) until the starting material is consumed (monitored by TLC).[4][6]
-
Cool the reaction mixture to room temperature and quench by adding a saturated aqueous solution of Na₂S₂O₃.
-
Extract the mixture with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer sequentially with saturated aqueous NaHCO₃ and brine.
-
Dry the organic phase over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the 2,3-epoxygeraniol.
Catalytic Cycle for VO(acac)₂ Epoxidation of an Allylic Alcohol
Caption: Proposed catalytic cycle for the epoxidation of an allylic alcohol with VO(acac)₂ and TBHP.
References
- 1. Frontiers | A Stoichiometric Solvent-Free Protocol for Acetylation Reactions [frontiersin.org]
- 2. researchgate.net [researchgate.net]
- 3. Vanadyl acetylacetonate - Wikipedia [en.wikipedia.org]
- 4. prezi.com [prezi.com]
- 5. [VO(acac)2] hybrid catalyst: from complex immobilization onto silica nanoparticles to catalytic application in the epoxidation of geraniol - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 6. prezi.com [prezi.com]
- 7. Stereoselective VO(acac)2 Catalyzed Epoxidation of Acyclic Homoallylic Diols. Complementary Preparation of C2-syn-3,4-Epoxy Alcohols - PMC [pmc.ncbi.nlm.nih.gov]
- 8. prezi.com [prezi.com]
Application Notes: Preparation of Vanadyl Solutions for Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the preparation of solutions containing vanadyl complexes, specifically focusing on Vanadyl Acetylacetonate (B107027), a compound widely used in catalysis and biomedical research. A protocol for the synthesis of Vanadyl Acetate (B1210297) is also included for reference, noting its limited solubility.
Introduction
In research and development, particularly in drug discovery and catalysis, the term "vanadyl acetate solution" can be ambiguous. It is crucial to distinguish between two common vanadyl compounds:
-
This compound (VO(CH₃COO)₂): A tan-colored solid that is insoluble in water and most common organic solvents, with only slight solubility in ethanol (B145695).[1] Its use in solution-based applications is limited.
-
Vanadyl Acetylacetonate (VO(acac)₂): A blue-green crystalline solid soluble in many polar organic solvents.[2] Due to its stability and solubility, VO(acac)₂ is extensively used in research, including studies on its insulin-mimetic properties and catalytic activity.[3][4]
Given the requirement for a "solution," this guide will primarily focus on the preparation of Vanadyl Acetylacetonate solutions.
Data Summary: Vanadyl Compounds
A summary of the physical and chemical properties of this compound and Vanadyl Acetylacetonate is provided below for easy comparison.
| Property | This compound (VO(OAc)₂) | Vanadyl Acetylacetonate (VO(acac)₂) |
| CAS Number | 3473-84-5 | 3153-26-2 |
| Molecular Formula | C₄H₆O₅V | C₁₀H₁₄O₅V |
| Molar Mass | 185.03 g/mol | 265.16 g/mol |
| Appearance | Tan solid | Blue-green crystalline powder |
| Melting Point | 214 °C (decomposes)[1] | ~258 °C (decomposes)[2] |
| Solubility in Water | Insoluble[1] | Practically insoluble[5] |
| Solubility in Organic Solvents | Insoluble in benzene, chloroform (B151607), cyclohexane; slightly soluble in ethanol.[1] | Soluble in chloroform, methanol, ethanol, acetone, benzene, DMSO.[6][7] |
Part 1: Protocols for Vanadyl Acetylacetonate (VO(acac)₂)
Vanadyl acetylacetonate is a stable vanadyl chelate that is frequently used in biological studies due to its ability to enter cells as an intact molecule.[8] It has demonstrated insulin-mimetic activity and is a versatile catalyst in organic synthesis.[2][8]
Protocol 1A: Synthesis of Vanadyl Acetylacetonate from Vanadium Pentoxide
This protocol describes the synthesis of VO(acac)₂ starting from Vanadium(V) oxide, which involves a reduction of the vanadium center from V(V) to V(IV).
Materials:
-
Vanadium pentoxide (V₂O₅)
-
Sulfuric acid (H₂SO₄), 96%
-
Absolute ethanol (C₂H₅OH)
-
Acetylacetone (Hacac)
-
Sodium carbonate (Na₂CO₃)
-
Distilled water
-
Anhydrous chloroform (for recrystallization)
Procedure:
-
Preparation of Vanadyl Sulfate (B86663) (VOSO₄) Solution:
-
In a fume hood, suspend 0.38 g of vanadium(V)-oxide in a mixture of 1 mL of distilled water and 2 mL of absolute ethanol in a round-bottom flask.[9]
-
Carefully add 0.7 mL of 96% sulfuric acid to the suspension.[9]
-
Set up a reflux condenser and heat the mixture with stirring for 30-45 minutes.[9][10] The color of the solution will change from orange/yellow to green and finally to a dark blue, indicating the reduction of V(V) to V(IV) and the formation of vanadyl sulfate.[9][10]
-
Allow the dark blue solution to cool to room temperature. This solution can be used directly in the next step.[9]
-
-
Synthesis of Vanadyl Acetylacetonate:
-
To the cooled vanadyl sulfate solution, add 1 mL of acetylacetone. The solution will darken.[9]
-
Prepare a separate solution of 1.6 g of sodium carbonate dissolved in 10 mL of distilled water.[9]
-
While stirring the vanadyl solution vigorously, slowly add the sodium carbonate solution dropwise. Carbon dioxide gas will evolve. This step neutralizes the sulfuric acid from the previous step.[10]
-
A teal or blue-green solid precipitate of vanadyl acetylacetonate will form gradually.[9]
-
Continue stirring for 15 minutes after the addition is complete.
-
-
Isolation and Purification:
-
Collect the solid product by vacuum filtration using a Büchner funnel.
-
Wash the precipitate with ample distilled water to remove any remaining sodium sulfate.
-
Dry the product in a vacuum desiccator.
-
For higher purity, the crude product can be recrystallized from hot anhydrous chloroform or acetonitrile.[9][10]
-
Protocol 1B: Preparation of a Vanadyl Acetylacetonate Stock Solution
This protocol details the preparation of a stock solution from solid VO(acac)₂ for use in experiments.
Materials:
-
Synthesized or commercial Vanadyl Acetylacetonate (VO(acac)₂) powder
-
Anhydrous Dimethyl sulfoxide (B87167) (DMSO) or absolute ethanol
-
Volumetric flask
-
Magnetic stirrer and stir bar
Procedure:
-
Weigh the desired amount of VO(acac)₂ powder (Molar Mass = 265.16 g/mol ). For example, to make a 10 mM stock solution in 10 mL, weigh 26.52 mg.
-
Transfer the powder to a clean, dry volumetric flask.
-
Add approximately half the final volume of the desired solvent (e.g., 5 mL of DMSO for a 10 mL final volume).
-
Stir the mixture until the solid is completely dissolved. Gentle warming may be applied if necessary, but avoid high temperatures.
-
Once dissolved, add the solvent to the final volume mark.
-
Stopper the flask and invert several times to ensure homogeneity.
Storage and Stability:
-
Vanadyl acetylacetonate is sensitive to air and may discolor upon exposure.[4][5]
-
Solutions should be freshly prepared for optimal results.[8]
-
Store solid VO(acac)₂ and stock solutions in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) and protect from light.[11] For long-term storage, keep at room temperature in a dry environment.[4]
Part 2: Protocol for this compound (VO(OAc)₂)
This section is provided for informational purposes. As noted, this compound is largely insoluble, and its primary use is as a solid catalyst or as a precursor for other vanadyl complexes.[1]
Protocol 2A: Synthesis of this compound
Materials:
-
Vanadium pentoxide (V₂O₅)
-
Acetic anhydride (B1165640) ((CH₃CO)₂O)
Procedure:
-
Combine vanadium pentoxide and acetic anhydride in a round-bottom flask equipped with a reflux condenser.[1]
-
Heat the mixture to reflux at 140 °C. The reaction is: V₂O₅ + 3 (CH₃CO)₂O → 2 VO(CH₃COO)₂ + 2 CO₂ + C₂H₆.[1]
-
After the reaction is complete, the tan-colored solid product can be isolated.
Visualizations
Experimental Workflow
The following diagram illustrates the workflow for the synthesis of vanadyl acetylacetonate from vanadium pentoxide and its subsequent preparation into a stock solution.
Caption: Workflow for VO(acac)₂ Solution Preparation.
Application: Insulin (B600854) Signaling Pathway
Vanadyl compounds, including VO(acac)₂, are known to exhibit insulin-like effects. A primary mechanism for this action is the inhibition of protein tyrosine phosphatases (PTPs), which are negative regulators of the insulin signaling pathway. This inhibition leads to prolonged phosphorylation of key signaling proteins, mimicking the effect of insulin.[3][12][13]
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Vanadyl acetylacetonate - Wikipedia [en.wikipedia.org]
- 3. Insulino-mimetic and anti-diabetic effects of vanadium compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Vanadyl acetylacetonate | 3153-26-2 [chemicalbook.com]
- 5. Cas 3153-26-2,Vanadyl acetylacetonate | lookchem [lookchem.com]
- 6. Vanadyl Acetylacetonate: A Versatile Coordination Compound in Chemistry_Chemicalbook [chemicalbook.com]
- 7. grokipedia.com [grokipedia.com]
- 8. Efficient Synthesis and HPLC-Based Characterization for Developing Vanadium-48-Labeled Vanadyl Acetylacetonate as a Novel Cancer Radiotracer for PET Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Sciencemadness Discussion Board - Synthesis of vanadyl acetylacetonate - Powered by XMB 1.9.11 [sciencemadness.org]
- 10. youtube.com [youtube.com]
- 11. CAS 3153-26-2: Vanadyl(IV)-acetylacetonate | CymitQuimica [cymitquimica.com]
- 12. Multifunctional actions of vanadium compounds on insulin signaling pathways: evidence for preferential enhancement of metabolic versus mitogenic effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Insulin signal mimicry as a mechanism for the insulin-like effects of vanadium - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Vanadyl Acetate as a Doping Agent in Polymers
For Researchers, Scientists, and Drug Development Professionals
Introduction
The incorporation of metal complexes into polymer matrices is a promising avenue for developing advanced materials with tailored electronic, optical, and thermal properties. Vanadyl acetate (B1210297), an inorganic compound with the formula VO(CH₃COO)₂, presents potential as a doping agent due to the presence of the vanadyl ion (VO²⁺), which is known for its diverse coordination chemistry and redox activity. While direct research on vanadyl acetate as a polymer dopant is limited, studies on related vanadium compounds and other metal acetate dopants suggest that its integration into polymer films could significantly alter their material characteristics.
These application notes provide a comprehensive set of proposed experimental protocols for the preparation and characterization of polymer films doped with this compound. The methodologies are based on established techniques for doping polymers with other metal salts and are intended to serve as a foundational guide for researchers exploring this novel application. The potential outcomes include the development of new conductive polymers, materials with enhanced thermal stability, and functional films for a variety of applications.
Proposed Applications
Based on the known effects of other metal-containing dopants on polymer properties, this compound-doped polymers could be investigated for the following applications:
-
Conductive Films and Coatings: The introduction of vanadyl ions could increase the charge carrier concentration within the polymer matrix, leading to enhanced electrical conductivity. This could be beneficial for applications such as antistatic films, transparent electrodes, and components for electronic devices.
-
Materials with Modified Thermal Properties: Metal ions can influence the glass transition temperature and thermal degradation profile of polymers. Doping with this compound may enhance the thermal stability of polymer films, making them suitable for applications requiring high-temperature resistance.
-
Catalytic Materials: Vanadium compounds are known for their catalytic activity. Polymers doped with this compound could serve as recyclable catalysts for various organic reactions.
-
Sensors: Changes in the coordination environment or oxidation state of the vanadyl ion in response to specific analytes could be harnessed to develop chemical sensors.
Experimental Protocols
The following protocols describe a hypothetical study on the effects of this compound doping on a common polymer, Poly(vinyl alcohol) (PVA), using the solution casting method.
Protocol 1: Preparation of this compound-Doped PVA Films
1. Materials and Reagents:
-
Poly(vinyl alcohol) (PVA), medium molecular weight
-
This compound (VO(CH₃COO)₂)
-
Deionized water (solvent)
-
Petri dishes (for casting)
-
Magnetic stirrer and hot plate
-
Drying oven
2. Procedure:
-
PVA Solution Preparation: Prepare a 5% (w/v) PVA solution by slowly adding PVA powder to deionized water while stirring continuously. Heat the solution to 80-90°C and maintain stirring until the PVA is completely dissolved and the solution is clear. Allow the solution to cool to room temperature.
-
Dopant Solution Preparation: Prepare a stock solution of this compound in deionized water (e.g., 10 mg/mL).
-
Doping the Polymer Solution: Add different volumes of the this compound stock solution to the PVA solution to achieve various doping concentrations (e.g., 0.5%, 1%, 2%, 5% by weight of PVA). Stir the mixtures for at least 2 hours to ensure homogeneous dispersion of the dopant.
-
Film Casting: Pour a fixed volume of each doped PVA solution into a clean, level petri dish.
-
Drying: Allow the solvent to evaporate slowly at room temperature for 48 hours. Subsequently, transfer the petri dishes to a vacuum oven and dry at 40°C for 24 hours to remove any residual solvent.
-
Film Removal: Carefully peel the dried films from the petri dishes. Store the films in a desiccator until characterization.
Diagram of Experimental Workflow
Caption: Workflow for the preparation and characterization of doped polymer films.
Protocol 2: Characterization of Doped PVA Films
1. Spectroscopic Analysis:
-
Fourier-Transform Infrared (FTIR) Spectroscopy:
-
Obtain FTIR spectra of the pure PVA and doped PVA films in the range of 4000-400 cm⁻¹.
-
Analyze the spectra for shifts in the characteristic peaks of PVA (e.g., O-H, C-H, C=O stretching) to infer interactions between the polymer and the this compound dopant.
-
-
UV-Visible (UV-Vis) Spectroscopy:
-
Dissolve a small piece of each film in deionized water.
-
Record the UV-Vis absorption spectra of the solutions from 200 to 800 nm.
-
Analyze the spectra for the appearance of new absorption bands, which may indicate charge transfer complexes between the polymer and the dopant.
-
2. Thermal Analysis:
-
Thermogravimetric Analysis (TGA):
-
Heat a small sample (5-10 mg) of each film from room temperature to 600°C at a heating rate of 10°C/min under a nitrogen atmosphere.
-
Record the weight loss as a function of temperature to determine the thermal stability and decomposition profile of the films.
-
-
Differential Scanning Calorimetry (DSC):
-
Heat a small sample (5-10 mg) of each film from room temperature to 250°C at a heating rate of 10°C/min under a nitrogen atmosphere.
-
Cool the sample to room temperature and then perform a second heating scan.
-
Determine the glass transition temperature (Tg) and melting temperature (Tm) from the second heating scan.
-
3. Electrical Characterization:
-
Four-Point Probe Conductivity Measurement:
-
Cut a rectangular strip from each film.
-
Use a four-point probe setup to measure the sheet resistance of the film.
-
Calculate the electrical conductivity (σ) using the formula: σ = 1 / (Rs * t), where Rs is the sheet resistance and t is the thickness of the film.
-
Data Presentation
The following tables are templates for organizing the quantitative data obtained from the characterization experiments. Example data from studies on polymers doped with other metal salts are included for illustrative purposes.
Table 1: Thermal Properties of Doped Polymer Films
| Sample | Doping Concentration (wt%) | Glass Transition Temperature (Tg) (°C) | Decomposition Temperature (TGA, 5% weight loss) (°C) |
| Pure PVA | 0 | Data to be collected | Data to be collected |
| PVA/Vanadyl Acetate | 0.5 | Data to be collected | Data to be collected |
| PVA/Vanadyl Acetate | 1.0 | Data to be collected | Data to be collected |
| PVA/Vanadyl Acetate | 2.0 | Data to be collected | Data to be collected |
| PVA/Vanadyl Acetate | 5.0 | Data to be collected | Data to be collected |
Table 2: Electrical Conductivity of Doped Polymer Films
| Sample | Doping Concentration (wt%) | Sheet Resistance (Ω/sq) | Thickness (μm) | DC Electrical Conductivity (S/cm) |
| Pure PVA | 0 | Data to be collected | Data to be collected | Data to be collected |
| PVA/Vanadyl Acetate | 0.5 | Data to be collected | Data to be collected | Data to be collected |
| PVA/Vanadyl Acetate | 1.0 | Data to be collected | Data to be collected | Data to be collected |
| PVA/Vanadyl Acetate | 2.0 | Data to be collected | Data to be collected | Data to be collected |
| PVA/Vanadyl Acetate | 5.0 | Data to be collected | Data to be collected | Data to be collected |
| Example: Pure PVA | 0 | - | - | 1.71 x 10⁻⁶ (at 110°C) |
| Example: PVA/AgNO₃ | - | - | - | 13.7 x 10⁻⁴ (at 110°C) |
Example data for PVA and PVA/AgNO₃ are from a related study and are provided for comparative context.
Logical Relationships and Mechanisms
The interaction between this compound and the polymer matrix is hypothesized to occur through coordination of the vanadyl ion with functional groups on the polymer chains, such as the hydroxyl groups in PVA. This interaction can influence the polymer's properties in several ways.
Diagram of Potential Effects of this compound Doping
Caption: Potential effects of this compound doping on polymer properties.
Hypothetical Interaction Mechanism
Caption: Hypothetical coordination of vanadyl ion with PVA hydroxyl groups.
Conclusion
The protocols and application notes presented here provide a comprehensive framework for initiating research into the use of this compound as a doping agent for polymers. While direct experimental data is not yet available, the proposed methodologies are grounded in established materials science techniques. The systematic investigation of these systems holds the potential to unlock new classes of functional materials with a wide range of applications. Researchers are encouraged to adapt and refine these protocols based on their specific polymer systems and research objectives.
Synthesis of Vanadyl Acetate Complexes with Pyridine: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis and characterization of vanadyl acetate (B1210297) complexes with pyridine (B92270) and its derivatives. These compounds are of significant interest in medicinal chemistry and drug development due to their potential therapeutic properties, including insulin-mimetic, anti-cancer, and anti-parasitic activities.
Introduction
Vanadyl acetate, VO(CH₃COO)₂, is a versatile precursor for the synthesis of various coordination complexes. The addition of pyridine, a nitrogen-containing heterocyclic ligand, to the coordination sphere of the vanadyl ion can significantly modulate its electronic properties, stability, and biological activity. The resulting octahedral complex, bis(acetato)(pyridine)oxovanadium(IV), is formed through the coordination of the pyridine nitrogen to the vacant axial position of the square pyramidal this compound. This coordination event is readily monitored by spectroscopic techniques, providing a clear indication of successful complex formation.
The therapeutic potential of vanadyl complexes is a burgeoning area of research. Vanadium compounds have been shown to exhibit insulin-mimetic effects, offering a potential alternative for the management of diabetes mellitus. Furthermore, their cytotoxic properties against various cancer cell lines and activity against parasites such as Leishmania and Trypanosoma are being actively investigated. The synthesis of various vanadyl-pyridine adducts allows for the exploration of structure-activity relationships, paving the way for the rational design of new metallodrugs.
Experimental Protocols
While a specific protocol for the direct synthesis of bis(acetato)(pyridine)oxovanadium(IV) from this compound is not extensively detailed in the literature, a reliable synthetic route can be adapted from the well-established synthesis of the analogous vanadyl acetylacetonate-pyridine complexes.
Synthesis of this compound Precursor
This compound can be prepared by the reflux of vanadium pentoxide (V₂O₅) in acetic anhydride (B1165640).
Materials:
-
Vanadium pentoxide (V₂O₅)
-
Acetic anhydride ((CH₃CO)₂O)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, suspend vanadium pentoxide in an excess of acetic anhydride.
-
Heat the mixture to reflux at approximately 140°C.
-
Maintain the reflux for a sufficient duration to allow for the color change from orange/yellow to a tan solid, indicating the formation of this compound.
-
After cooling, the solid product can be isolated by filtration, washed with a suitable solvent like diethyl ether to remove excess acetic anhydride, and dried under vacuum.
Synthesis of bis(acetato)(pyridine)oxovanadium(IV)
This protocol is adapted from the synthesis of vanadyl acetylacetonate-pyridine adducts.
Materials:
-
This compound (VO(CH₃COO)₂)
-
Pyridine (C₅H₅N)
-
A suitable solvent (e.g., toluene, methanol, or dichloromethane)
-
Diethyl ether
Procedure:
-
Dissolve or suspend a known amount of this compound in a suitable solvent in a round-bottom flask.
-
Add a slight molar excess of pyridine to the solution.
-
The reaction can be stirred at room temperature or gently heated under reflux for a period of 1 to 6 hours to ensure complete reaction. Reaction progress can be monitored by a color change.
-
After the reaction is complete, the volume of the solvent can be reduced using a rotary evaporator.
-
The product can be precipitated by the addition of a less polar solvent, such as diethyl ether.
-
Isolate the resulting solid by vacuum filtration.
-
Wash the solid with cold diethyl ether to remove any unreacted starting materials.
-
Dry the final product under vacuum. The expected product is a colored crystalline solid.
Characterization of this compound-Pyridine Complexes
Several analytical techniques are employed to confirm the successful synthesis and purity of the target complex.
-
Infrared (IR) Spectroscopy: This is a primary method for confirming the coordination of pyridine to the vanadyl center. The strong V=O stretching vibration, typically observed around 990-1000 cm⁻¹ in the starting this compound, will shift to a lower frequency (typically a decrease of 30-50 cm⁻¹) upon coordination of the pyridine ligand. This shift is due to the donation of electron density from the pyridine nitrogen to the vanadium d-orbitals, which weakens the V=O bond.[1][2]
-
UV-Visible (UV-Vis) Spectroscopy: The electronic spectrum of the complex will show characteristic d-d transitions for the vanadyl ion. The position and intensity of these bands can be influenced by the coordination environment.
-
Elemental Analysis: Provides the percentage composition of carbon, hydrogen, and nitrogen in the synthesized complex, which can be compared to the calculated theoretical values to confirm the stoichiometry.
-
Magnetic Susceptibility: Measurement of the magnetic moment can confirm the oxidation state of the vanadium ion. For a d¹ vanadyl(IV) complex, the magnetic moment is expected to be around 1.73 B.M.
Data Presentation
The following tables summarize typical quantitative data obtained for vanadyl-pyridine and related complexes.
Table 1: Infrared Spectroscopy Data
| Compound | ν(V=O) (cm⁻¹) | Δν(V=O) (cm⁻¹) | Reference |
| VO(acac)₂ | ~997 | - | [1] |
| VO(acac)₂(py) | ~965 | -32 | [1] |
Note: acac is acetylacetonate, py is pyridine. A similar shift is expected for the acetate analogue.
Table 2: Elemental Analysis Data for Vanadyl Acetylacetonate-Pyridine Adducts
| Complex | Calculated %C | Found %C | Calculated %H | Found %H | Calculated %N | Found %N |
| [VO(acac)₂(4-CH₃-py)] | 53.68 | 54.58 | 5.92 | 6.14 | 3.91 | 3.92 |
| [VO(acac)₂(4-CN-py)] | 52.04 | 48.92 | 4.92 | 4.76 | 7.59 | 6.93 |
Note: Data for this compound-pyridine complexes would need to be determined experimentally.
Visualizations
Caption: Experimental Workflow for Synthesis and Characterization.
Caption: Confirmation of Vanadyl-Pyridine Complex Formation.
Application Notes for Drug Development
Vanadyl complexes, including those with pyridine-based ligands, have emerged as promising candidates in drug development due to their diverse biological activities.
-
Insulin-Mimetic Properties: A significant body of research has demonstrated that vanadyl compounds can mimic the effects of insulin. They have been shown to stimulate glucose uptake and metabolism, making them potential therapeutic agents for diabetes mellitus. The coordination of ligands like pyridine can enhance the stability and bioavailability of the vanadyl ion, potentially improving its efficacy and reducing toxicity.
-
Anti-Cancer Activity: Vanadyl complexes exhibit cytotoxic activity against a range of human cancer cell lines. The proposed mechanisms of action include the induction of apoptosis and the inhibition of protein tyrosine phosphatases, which are often dysregulated in cancer. The ability to modify the pyridine ligand allows for the fine-tuning of the complex's lipophilicity and cellular uptake, which can influence its anti-cancer potency.
-
Anti-Parasitic Agents: Vanadium complexes have shown promising activity against various parasites, including those responsible for leishmaniasis and Chagas disease. The interaction of these complexes with parasite-specific metabolic pathways is an active area of investigation.
The development of vanadyl-pyridine complexes as therapeutic agents requires a multidisciplinary approach, involving synthetic chemistry, detailed characterization, and rigorous biological evaluation to establish their efficacy and safety profiles. The protocols and data presented herein provide a foundational framework for researchers and scientists to further explore the potential of these fascinating compounds.
References
Application Notes and Protocols for Vanadium Oxide Thin Film Deposition Using Vanadyl Acetylacetonate
A Note on Precursor Terminology: While the initial topic specified "vanadyl acetate (B1210297)," the vast majority of scientific literature and established protocols for the deposition of vanadium oxide thin films utilize vanadyl acetylacetonate (B107027) (VO(acac)₂) . Vanadyl acetate (VO(CH₃COO)₂) is a distinct compound with limited documented application in thin film deposition.[1] Therefore, to provide the most accurate and practical information for researchers, these application notes will focus on the widely used and well-characterized precursor, vanadyl acetylacetonate.
Overview and Principle
Vanadyl acetylacetonate is a stable, cost-effective, and versatile precursor for depositing various phases of vanadium oxide (VOₓ) thin films, including vanadium dioxide (VO₂) and vanadium pentoxide (V₂O₅).[2] These films are of significant interest for a range of applications due to their unique electronic and optical properties. For instance, VO₂ exhibits a reversible metal-insulator transition (MIT) near room temperature (~68°C), making it ideal for smart windows, sensors, and switching devices.[3] V₂O₅ is a well-known material for electrochromic devices and as a cathode material in lithium-ion batteries.[2]
The primary deposition techniques employing vanadyl acetylacetonate are solution-based methods like sol-gel spin coating and vapor-phase methods such as Atmospheric Pressure Chemical Vapor Deposition (APCVD) . Both methods rely on the thermal decomposition of the vanadyl acetylacetonate precursor to form a vanadium oxide film on a substrate. The final phase and properties of the film are highly dependent on the deposition parameters, particularly the annealing temperature and atmosphere.[2][4]
Deposition Techniques and Protocols
Sol-Gel Method with Spin Coating
The sol-gel technique is a simple and inexpensive method for producing uniform thin films from a chemical solution (sol).[2] The process involves the preparation of a stable precursor solution, deposition onto a substrate via spin coating, and a final thermal treatment (annealing) to form the crystalline vanadium oxide film.
Logical Workflow of the Sol-Gel Process:
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. arxiv.org [arxiv.org]
- 3. ipme.ru [ipme.ru]
- 4. Doped and un-doped vanadium dioxide thin films prepared by atmospheric pressure chemical vapour deposition from vanadyl acetylacetonate and tungsten hexachloride: the effects of thickness and crystallographic orientation on thermochromic properties - Journal of Materials Chemistry (RSC Publishing) [pubs.rsc.org]
Troubleshooting & Optimization
Technical Support Center: Vanadyl Acetate Synthesis
Welcome to the Technical Support Center for the synthesis of vanadyl acetate (B1210297). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to improve the yield and purity of vanadyl acetate in your experiments.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis of this compound, providing potential causes and solutions in a question-and-answer format.
Issue 1: Low or No Product Yield
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Question: The reaction of vanadium pentoxide (V₂O₅) and acetic anhydride (B1165640) resulted in a very low yield of this compound. What are the likely causes?
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Answer: Low yields in this synthesis can stem from several factors:
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Incomplete Reaction: The reaction may not have gone to completion. This can be due to insufficient reaction time or a temperature that is too low. The standard procedure involves refluxing at 140 °C.[1]
-
Suboptimal Reagent Ratio: An insufficient amount of acetic anhydride can lead to an incomplete reaction. It is crucial to use an excess of acetic anhydride.
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Charring of the Product: If the amount of acetic anhydride is not sufficient, the product may char during reflux, significantly reducing the yield of the desired this compound.
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Moisture Contamination: The presence of water in the reactants or reaction vessel can interfere with the reaction, as acetic anhydride readily hydrolyzes to acetic acid. Ensure all glassware is thoroughly dried and reagents are anhydrous.
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-
-
Question: I am attempting a solvothermal synthesis of this compound, but the yield is poor. What should I check?
-
Answer: For solvothermal methods using V₂O₅ and glacial acetic acid, consider the following:
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Reaction Time and Temperature: These parameters are critical in solvothermal synthesis. A typical procedure involves heating at 200°C for two days.[2] Shorter durations or lower temperatures may result in incomplete conversion.
-
Reactant Ratios: The molar ratio of reactants is important. While a 1:1 molar ratio of V₂O₅ to a promoter like lithium hydroxide (B78521) has been used, the key is the interaction with the acetic acid solvent.[2]
-
Vessel Sealing: Ensure the solvothermal reactor is properly sealed to maintain the necessary pressure at the reaction temperature.
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-
Issue 2: Product Impurity and Color Variation
-
Question: The final this compound product is not the expected tan color. What could be the reason?
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Answer: The color of the final product can be an indicator of purity. A greenish tint may suggest the presence of residual acetic acid.[2] Inadequate washing of the final product can leave unreacted starting materials or byproducts. Unreacted vanadium pentoxide, which is orange-yellow, can also affect the color if not fully consumed in the reaction.
-
-
Question: How can I purify the synthesized this compound?
-
Answer: Purification of this compound typically involves the following steps:
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Filtration: After the reaction is complete and the mixture has cooled, the solid product is collected by filtration.
-
Washing: The collected solid should be washed to remove unreacted acetic anhydride and other soluble impurities. A suitable washing solvent would be one in which this compound is insoluble, such as anhydrous ether or hexane.
-
Drying: The purified product should be thoroughly dried, preferably under vacuum, to remove any residual solvent.
-
-
Frequently Asked Questions (FAQs)
-
Q1: What is the primary industrial method for synthesizing this compound?
-
A1: The most common industrial method is the reflux of vanadium pentoxide (V₂O₅) with an excess of acetic anhydride at a temperature of 140 °C.[1]
-
-
Q2: What is the balanced chemical equation for the synthesis of this compound from vanadium pentoxide and acetic anhydride?
-
A2: The balanced chemical equation is: V₂O₅ + 3(CH₃CO)₂O → 2VO(CH₃COO)₂ + 2CO₂ + C₂H₆[1]
-
-
Q3: Are there alternative synthesis methods for this compound?
-
A3: Yes, a solvothermal method has been reported. This involves heating vanadium pentoxide with glacial acetic acid in a sealed reactor at elevated temperatures (e.g., 200°C) for an extended period (e.g., 2 days).[2] The addition of lithium hydroxide in this method has been shown to result in larger and more well-defined crystals.[2]
-
-
Q4: What are some key safety precautions to take during the synthesis of this compound?
-
A4: Acetic anhydride is corrosive and has a strong odor; therefore, the synthesis should be performed in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times. The reflux apparatus should be securely clamped and have a proper condenser to prevent the escape of vapors.
-
Data Presentation
Table 1: Key Parameters for this compound Synthesis Methods
| Parameter | Reflux Method | Solvothermal Method |
| Vanadium Source | Vanadium Pentoxide (V₂O₅) | Vanadium Pentoxide (V₂O₅) |
| Acetate Source | Acetic Anhydride | Glacial Acetic Acid |
| Temperature | 140 °C | 200 °C |
| Reaction Time | Not specified, reflux until reaction completion | 2 days |
| Key Considerations | Use excess acetic anhydride to prevent charring | Addition of LiOH can improve crystal size |
Experimental Protocols
Protocol 1: Synthesis of this compound via Reflux
-
Apparatus Setup: Assemble a round-bottom flask with a reflux condenser in a fume hood. Ensure all glassware is dry.
-
Reactant Addition: To the round-bottom flask, add vanadium pentoxide (V₂O₅) and an excess of acetic anhydride.
-
Reaction: Heat the mixture to 140 °C and maintain a steady reflux. The reaction progress can be monitored by the color change of the solution.
-
Isolation: Once the reaction is complete, cool the mixture to room temperature to allow the this compound to precipitate.
-
Purification: Collect the solid product by filtration. Wash the solid with a suitable anhydrous solvent (e.g., ether) to remove unreacted acetic anhydride.
-
Drying: Dry the purified this compound under vacuum.
Protocol 2: Solvothermal Synthesis of this compound
-
Reactant Preparation: In a Teflon-lined autoclave, combine vanadium pentoxide (V₂O₅) and glacial acetic acid. If desired for improved crystal quality, a small amount of lithium hydroxide (LiOH) can be added.[2]
-
Reaction: Seal the autoclave and place it in an oven. Heat to 200 °C and maintain this temperature for 48 hours.[2]
-
Cooling and Isolation: Allow the autoclave to cool to room temperature. Carefully open the vessel in a fume hood.
-
Purification: Collect the solid product by filtration and wash with a suitable solvent to remove residual acetic acid.
-
Drying: Dry the final product under vacuum.
Mandatory Visualization
Caption: Experimental workflows for the synthesis of this compound.
Caption: Logical troubleshooting steps for low yield in this compound synthesis.
References
Vanadyl acetate stability and decomposition temperature
Welcome to the Technical Support Center for vanadyl acetate (B1210297). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the stability and decomposition of vanadyl acetate in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is the expected decomposition temperature of this compound?
A1: this compound has a decomposition temperature of approximately 214 °C (417 °F; 487 K).[1] It is important to note that this is the temperature at which the compound begins to decompose, not its melting point.
Q2: What is the appearance and solubility of this compound?
A2: this compound is a tan-colored solid.[1] It is insoluble in water, benzene, chloroform, and cyclohexane, and only slightly soluble in ethanol.[1]
Q3: How should this compound be stored?
A3: this compound should be stored in a cool, dry, and well-ventilated area away from heat sources and direct sunlight. The container should be kept tightly closed to minimize contact with air and moisture.[2]
Q4: What are the primary hazards associated with this compound?
A4: this compound may cause skin and respiratory tract irritation. Ingestion can lead to gastrointestinal irritation.[2] It is crucial to handle the compound in a well-ventilated area, preferably a fume hood, and to wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
Q5: How should this compound waste be disposed of?
A5: Waste this compound should be treated as hazardous chemical waste. It should be collected in a designated, properly labeled, and sealed container. Disposal must be carried out in accordance with local, state, and federal regulations. Do not dispose of it down the drain or in regular trash.[3]
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis and handling of this compound.
Synthesis Troubleshooting
Problem 1: The synthesized product is not the expected tan color.
-
Possible Cause 1: Incomplete reaction.
-
Solution: Ensure that the refluxing of vanadium pentoxide with acetic anhydride (B1165640) is carried out at the recommended temperature of 140 °C for a sufficient duration to drive the reaction to completion.[1] Monitoring the reaction progress can help determine the optimal reaction time.
-
-
Possible Cause 2: Presence of impurities.
-
Solution: The purity of the starting materials, particularly the vanadium pentoxide, is crucial. Use high-purity reagents to minimize contamination.[4] Purification of the final product may be necessary.
-
Problem 2: Low yield of this compound.
-
Possible Cause 1: Sub-optimal reaction conditions.
-
Solution: Carefully control the reaction temperature and stoichiometry of the reactants as specified in the synthesis protocol.
-
-
Possible Cause 2: Loss of product during purification.
-
Solution: During purification steps such as washing and filtration, handle the product carefully to minimize mechanical losses.[5] Optimize the washing solvent and volume to remove impurities effectively without dissolving a significant amount of the product.
-
Handling and Stability Troubleshooting
Problem 3: this compound appears to have degraded during storage.
-
Possible Cause 1: Exposure to air and moisture.
-
Solution: this compound is sensitive to air and moisture.[2] Ensure the storage container is tightly sealed and consider storing it in a desiccator or under an inert atmosphere (e.g., nitrogen or argon) for long-term stability.
-
-
Possible Cause 2: Exposure to high temperatures.
-
Solution: Store the compound in a cool environment, away from any heat sources that could accelerate its decomposition.
-
Problem 4: Inconsistent results in experiments using this compound solutions.
-
Possible Cause 1: Hydrolysis of this compound.
-
Solution: this compound is insoluble in water and can undergo hydrolysis.[1][6] For solution-based experiments, use anhydrous organic solvents. If the presence of water is unavoidable, be aware that hydrolysis can affect the speciation of the vanadium complex in solution and lead to variability in results.
-
-
Possible Cause 2: Decomposition in solution.
-
Solution: The stability of this compound in various organic solvents can differ. It is advisable to prepare solutions fresh before use. If solutions need to be stored, they should be kept in a cool, dark place and under an inert atmosphere to minimize degradation.
-
Data Presentation
Table 1: Physical and Chemical Properties of this compound
| Property | Value |
| Chemical Formula | VO(CH₃COO)₂ |
| Molar Mass | 185.03 g/mol |
| Appearance | Tan solid[1] |
| Decomposition Temperature | 214 °C (417 °F; 487 K)[1] |
| Solubility | Insoluble in water, benzene, chloroform, cyclohexane; slightly soluble in ethanol[1] |
Experimental Protocols
Synthesis of this compound
A common method for the synthesis of this compound involves the reaction of vanadium pentoxide with acetic anhydride.[1]
Materials:
-
Vanadium pentoxide (V₂O₅)
-
Acetic anhydride ((CH₃CO)₂O)
-
Carbon tetrachloride (CCl₄) (for washing)[5]
-
Distilled water
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, add vanadium pentoxide and an excess of acetic anhydride.
-
Heat the mixture to reflux at 140 °C. The reaction is accompanied by the evolution of carbon dioxide.
-
Continue refluxing until the reaction is complete, which can be indicated by a color change and the cessation of gas evolution.
-
Allow the mixture to cool to room temperature.
-
Filter the solid product using a sintered-glass funnel.[5]
-
Wash the product with carbon tetrachloride to remove any unreacted acetic anhydride.[5]
-
Subsequently, wash the product with distilled water to remove any water-soluble impurities.
-
Dry the final product under vacuum to obtain pure this compound.
Thermal Decomposition Analysis (Illustrative)
Instrumentation:
-
Thermogravimetric Analyzer (TGA) coupled with a Differential Scanning Calorimeter (DSC).
-
Mass Spectrometer (MS) for evolved gas analysis.
Procedure:
-
Accurately weigh a small amount of this compound (typically 5-10 mg) into an alumina (B75360) or platinum crucible.
-
Place the crucible in the TGA-DSC instrument.
-
Heat the sample from room temperature to a final temperature (e.g., 600 °C) at a constant heating rate (e.g., 10 °C/min).
-
The experiment should be conducted under a controlled atmosphere, such as a continuous flow of nitrogen (for inert conditions) or air (for oxidative conditions).
-
Simultaneously record the mass loss (TGA) and heat flow (DSC) as a function of temperature.
-
The evolved gases during decomposition can be analyzed by a connected mass spectrometer to identify the decomposition products.
Visualizations
Caption: Workflow for the synthesis and thermal analysis of this compound.
Caption: Logical relationships for troubleshooting issues in this compound synthesis.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 3. datasheets.scbt.com [datasheets.scbt.com]
- 4. This compound,CAS : 3473-84-5 [eforu-materials.com]
- 5. Buy this compound | 3473-84-5 [smolecule.com]
- 6. Vanadyl in natural waters: Adsorption and hydrolysis promote oxygenation (Journal Article) | OSTI.GOV [osti.gov]
Storage and handling of air-sensitive vanadyl acetate
Technical Support Center: Vanadyl Acetate (B1210297)
This guide provides detailed information for researchers, scientists, and drug development professionals on the proper storage, handling, and troubleshooting of air-sensitive vanadyl acetate.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it considered air-sensitive?
This compound, with the chemical formula VO(CH₃COO)₂, is a vanadium(IV) coordination compound.[1] It is sensitive to air because the vanadium(IV) center can be oxidized by atmospheric oxygen, especially in the presence of moisture. This degradation can compromise the compound's integrity, affecting experimental outcomes.[2][3] Proper storage and handling under inert conditions are crucial to prevent decomposition.[4][5]
Q2: What is the correct appearance of high-purity this compound?
High-purity this compound is typically a tan-colored, crystalline solid or powder.[1] Significant deviation from this appearance, such as a change to green, blue-green, or brown, may indicate the presence of impurities or decomposition.[2][3]
Q3: What are the primary signs of this compound decomposition?
The most common signs of decomposition are a noticeable change in color and a decrease in solubility.[2][3] Exposure to air and moisture can lead to the formation of other vanadium oxides or hydrated species, which may have different colors and solubilities. Hazardous decomposition can produce carbon monoxide, carbon dioxide, and other toxic fumes.[6]
Storage and Handling Protocols
Proper Storage
Q4: What are the ideal conditions for storing this compound?
To ensure long-term stability, this compound must be stored in a tightly sealed container under a dry, inert atmosphere such as nitrogen or argon.[4][7] The storage area should be cool, dry, and well-ventilated, away from heat sources and incompatible substances like strong oxidizing agents.[4][6]
Q5: Is refrigeration or freezing required for storage?
While room temperature storage is generally acceptable, some suppliers recommend storing it below +30°C.[3][7][8] For enhanced stability, especially for long-term storage, keeping it in a desiccator within a refrigerator is a good practice to minimize thermal decomposition and exposure to ambient moisture. Always allow the container to warm to room temperature before opening to prevent condensation.
Quantitative Storage Data Summary
| Parameter | Recommended Condition | Rationale |
| Atmosphere | Dry Nitrogen or Argon | Prevents oxidation and hydrolysis from air and moisture.[4] |
| Temperature | Room Temperature (below 30°C) | Minimizes thermal degradation.[3] |
| Container | Tightly sealed, airtight container | Prevents ingress of atmospheric contaminants.[9] |
| Location | Cool, dry, well-ventilated area | Ensures stability and safety.[2] |
Handling Procedures
Q6: What is the standard procedure for handling this compound outside of a glovebox?
Handling air-sensitive solids like this compound requires the use of a Schlenk line to maintain an inert atmosphere. All glassware should be thoroughly dried in an oven (e.g., at 125°C overnight) and cooled under vacuum or a stream of inert gas before use.[10] Transfers should be performed under a positive pressure of inert gas to prevent air exposure.[9]
Q7: Can you provide a step-by-step protocol for transferring the solid in a glovebox?
Yes, a glovebox provides an ideal environment for handling air-sensitive compounds.
Experimental Protocol: Solid Transfer in a Glovebox
-
Preparation: Ensure the glovebox atmosphere is dry and inert (typically <1 ppm O₂ and H₂O). Bring the sealed container of this compound, along with all necessary spatulas, weighing paper, and receiving flasks, into the glovebox antechamber.
-
Purging: Cycle the antechamber with the inert gas (usually 3-5 purge/refill cycles) to remove air.
-
Equilibration: Transfer the items into the main glovebox chamber and allow the this compound container to equilibrate to the glovebox temperature.
-
Weighing & Transfer: Carefully open the container. Using a clean, dry spatula, weigh the desired amount of the tan-colored solid onto weighing paper or directly into a pre-tared flask.
-
Sealing: Promptly and securely seal the this compound stock container. Seal the receiving flask containing the weighed compound.
-
Removal: Remove the sealed flask and waste materials from the glovebox via the antechamber, following the proper purging procedure.
Troubleshooting Guide
Q8: My this compound powder is green/blue instead of tan. Is it still usable?
A green or blue-green color suggests partial oxidation or hydration.[3] While it may still contain the desired compound, its purity is compromised. For sensitive reactions requiring high purity, using the discolored reagent is not recommended as it can lead to inconsistent or failed experiments.[5] A preliminary small-scale test reaction may be warranted to check its efficacy.
Q9: The compound is not dissolving in a solvent where it is reported to be soluble. What could be the cause?
This is a common issue when the compound has degraded.[11] Oxidation or hydrolysis can lead to the formation of insoluble vanadium oxides or polymeric species.[6] Ensure your solvent is anhydrous, as trace amounts of water can react with the compound upon dissolution. If solubility issues persist even with fresh, anhydrous solvent and properly stored this compound, gentle warming or sonication may help, provided the compound is stable under these conditions.[11]
Q10: My reaction yield is low or the reaction failed. How can I determine if the this compound was the problem?
First, verify the integrity of your starting material. If the compound has changed color or shows poor solubility, it is a likely culprit. Degradation reduces the amount of active V(IV) species available for the reaction.[5] It is recommended to use a fresh, properly stored batch of this compound or to purify the existing batch if possible. Always run a control reaction with a trusted source of the reagent if available.
Troubleshooting Decision Tree
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 3. Vanadyl acetylacetonate | 3153-26-2 [chemicalbook.com]
- 4. fishersci.com [fishersci.com]
- 5. Air-Sensitive Chemistry: Practical and Safety Considerations [fishersci.co.uk]
- 6. Vanadyl Acetylacetonate Manufacturers, with SDS [mubychem.com]
- 7. nanochemazone.com [nanochemazone.com]
- 8. americanelements.com [americanelements.com]
- 9. ehs.umich.edu [ehs.umich.edu]
- 10. web.mit.edu [web.mit.edu]
- 11. benchchem.com [benchchem.com]
Technical Support Center: Vanadyl Acetate Handling and Oxidation Prevention
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with vanadyl acetate (B1210297). The focus is on preventing the oxidation of Vanadium(IV) to Vanadium(V) in solution, a common challenge in experimental settings.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Color of the solution changes from blue/green to yellow/orange. | This indicates the oxidation of Vanadium(IV) to Vanadium(V).[1] | Immediately implement inert atmosphere techniques (see Experimental Protocols). Consider adding a small amount of an antioxidant like ascorbic acid to the solution. Prepare fresh solutions if the color change is significant. |
| Precipitate forms in the organic solvent. | The solvent may not be suitable, or the concentration of vanadyl acetate is too high. The solvent may also be contaminated with water. | Ensure the use of dry, polar organic solvents.[2] this compound is insoluble in water.[2][3] Perform a small-scale solubility test before preparing a large batch. |
| Inconsistent experimental results. | This could be due to partial oxidation of the Vanadium(IV) starting material, leading to varying concentrations of the active species. | Always use fresh, properly stored this compound. Quantify the V(IV)/V(V) ratio before each experiment using a validated analytical method (see Experimental Protocols). |
Frequently Asked Questions (FAQs)
Q1: What is the best way to store solid this compound?
A1: Solid this compound should be stored in a tightly sealed, airtight container in a cool, dry place, away from light.[4]
Q2: In which solvents can I dissolve this compound?
A2: this compound is insoluble in water but soluble in polar organic solvents.[2][3] While specific quantitative data is scarce, ethanol (B145695) is a commonly used solvent.[3] Always use anhydrous solvents to prevent hydrolysis and precipitation.
Q3: How can I prevent the oxidation of Vanadium(IV) in my stock solution?
A3: The primary methods for preventing oxidation are to work under an inert atmosphere (e.g., nitrogen or argon) and to use deoxygenated solvents.[5][6][7] Maintaining a low pH (ideally below 3) can also help stabilize Vanadium(IV), though this may not be compatible with all experimental systems. The use of antioxidants can also be effective.
Q4: Can I use ascorbic acid to prevent oxidation?
A4: Yes, ascorbic acid can be used to reduce any Vanadium(V) that forms back to Vanadium(IV).[8] It is advisable to use a minimal amount necessary to avoid interference with your experiment. A pilot experiment to determine the optimal concentration for your specific application is recommended.
Q5: How do I know if my this compound solution has oxidized?
A5: A visual color change from the characteristic blue or green of Vanadium(IV) complexes to a yellow or orange hue is a strong indicator of oxidation to Vanadium(V).[1] For quantitative assessment, a spectrophotometric analysis to determine the V(IV)/V(V) ratio is recommended.
Quantitative Data Summary
The following table summarizes key quantitative parameters for working with Vanadium(IV) solutions.
| Parameter | Value/Range | Notes |
| Optimal pH for V(IV) Stability | < 3 | In aqueous solutions, Vanadium(IV) is most stable at a pH below 3. Above this, the rate of oxidation to Vanadium(V) increases. |
| Spectrophotometric λmax for V(IV) species | 563 nm (with Eriochrome Cyanine R) | The specific wavelength of maximum absorbance will depend on the complexing agent used in the analysis.[9] |
| Spectrophotometric λmax for V(V) species | 585 nm (with Eriochrome Cyanine R) | The specific wavelength of maximum absorbance will depend on the complexing agent used in the analysis.[9] |
| UV/VIS Detection Wavelength for V(IV)/V(V) Speciation | 282 nm (with EDTA as eluent) | This method is suitable for separation and quantification using chromatography.[10] |
Experimental Protocols
Protocol 1: Preparation of a this compound Solution under an Inert Atmosphere
This protocol describes the basic steps for preparing a solution of this compound while minimizing exposure to oxygen.
-
Glassware Preparation: All glassware must be thoroughly dried in an oven at a minimum of 125°C overnight and cooled in a desiccator or under a stream of inert gas.[5]
-
Solvent Degassing: Use a dry, polar organic solvent. Deoxygenate the solvent by bubbling a gentle stream of inert gas (argon or nitrogen) through it for at least 30 minutes.
-
Inert Atmosphere Setup: Assemble your glassware (e.g., a Schlenk flask) and flush the entire system with inert gas.[7] A bubbler should be used to ensure a slight positive pressure of the inert gas.[7]
-
Dissolution: Weigh the desired amount of solid this compound in a glove box or under a positive flow of inert gas and quickly transfer it to the reaction flask. Add the deoxygenated solvent via a cannula or a gas-tight syringe.
-
Stirring: Stir the solution under a continuous positive pressure of inert gas until the solid is fully dissolved.
-
Storage: Store the solution in a tightly sealed container, preferably with a septum, under an inert atmosphere and protected from light.
Protocol 2: Spectrophotometric Determination of V(IV) and V(V) Ratio
This protocol provides a general guideline for the speciation of Vanadium(IV) and Vanadium(V) using a spectrophotometric method with a complexing agent. This example uses Eriochrome Cyanine R (ECR).
-
Reagent Preparation:
-
Measurement of V(IV):
-
In a cuvette, mix a known volume of your this compound solution with the buffer and the ECR solution.
-
Measure the absorbance at the wavelength of maximum absorbance for the V(IV)-ECR complex (e.g., 563 nm).[9]
-
-
Measurement of Total Vanadium (V(IV) + V(V)):
-
To a separate aliquot of your this compound solution, add the reducing agent (ascorbic acid) to ensure all vanadium is in the +4 oxidation state.
-
Add the buffer and ECR solution.
-
Measure the absorbance at the same wavelength.
-
-
Calculation:
-
The concentration of V(IV) can be determined from the first measurement using a calibration curve.
-
The total vanadium concentration can be determined from the second measurement.
-
The concentration of V(V) is the difference between the total vanadium and the V(IV) concentration.
-
Visualizations
Caption: Factors influencing the oxidation of Vanadyl(IV) acetate and corresponding preventative measures.
Caption: Experimental workflow for preparing and handling this compound solutions to minimize oxidation.
References
- 1. Vanadium compounds - Wikipedia [en.wikipedia.org]
- 2. Buy this compound | 3473-84-5 [smolecule.com]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. web.mit.edu [web.mit.edu]
- 6. Tips and Tricks for the Lab: Air-Sensitive Techniques (1) - ChemistryViews [chemistryviews.org]
- 7. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 8. Reduction of Vanadate by ascorbic acid and noradrenaline in synaptosomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. azom.com [azom.com]
Troubleshooting low catalytic activity of vanadyl acetate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing low catalytic activity with vanadyl acetate (B1210297).
Frequently Asked Questions (FAQs)
Q1: My reaction catalyzed by vanadyl acetate is showing low or no conversion. What are the common initial checks I should perform?
A1: When encountering low catalytic activity, a systematic approach to troubleshooting is crucial. Start by verifying the foundational aspects of your experimental setup:
-
Catalyst Integrity: Confirm the purity and integrity of your this compound. It is a tan-colored solid that is insoluble in water.[1] Ensure it has been stored under appropriate conditions, as some vanadyl complexes are sensitive to air and moisture, which can lead to deactivation.[2]
-
Reagent and Solvent Purity: Impurities in reactants or solvents can act as catalyst poisons.[3] Ensure all reagents are of appropriate purity and that solvents are properly dried, especially for moisture-sensitive reactions.
-
Reaction Conditions: Double-check that the reaction temperature, pressure, and stirring rate are set as required by your protocol. Inadequate temperature control or insufficient mixing can significantly hinder reaction rates.
Q2: How does the catalyst loading of this compound affect the reaction outcome?
A2: Catalyst loading is a critical parameter. An insufficient amount of catalyst may not be enough to drive the reaction to completion in a reasonable timeframe.[4] Conversely, an excessively high concentration does not always lead to better results and can sometimes promote side reactions or cause catalyst aggregation, which may decrease overall efficiency. It is recommended to perform a loading screen to find the optimal concentration for your specific reaction.
Q3: Could the reaction solvent be the cause of the low catalytic activity?
A3: Yes, the choice of solvent plays a significant role in catalysis. The polarity and coordinating ability of the solvent can influence the stability of the catalytic species and the transition state of the reaction.[5][6] For instance, this compound is effective in acetonitrile (B52724) for certain reactions.[1] If you are experiencing issues, consider screening a range of solvents with different properties.
Q4: I suspect my this compound catalyst has deactivated. What are the common mechanisms of deactivation?
A4: Catalyst deactivation is a common issue and can occur through several mechanisms:[3]
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Poisoning: This occurs when impurities in the reaction mixture strongly chemisorb to the active sites of the catalyst, blocking them from participating in the reaction.[3] Common poisons for metal catalysts include sulfur and nitrogen compounds.
-
Fouling/Coking: In reactions involving organic substrates, high temperatures can lead to the formation of carbonaceous deposits (coke) on the catalyst surface, which physically block active sites and pores.[3]
-
Thermal Degradation (Sintering): At elevated temperatures, the fine particles of a catalyst can agglomerate, leading to a decrease in the active surface area.[7] This is a significant concern for many vanadium-based catalysts at temperatures exceeding 600-650 °C.[7]
-
Leaching: In liquid-phase reactions, the active metal component may dissolve from the support into the reaction medium, leading to a loss of catalytic activity.
Q5: Can a deactivated this compound catalyst be regenerated?
A5: Regeneration of vanadium-based catalysts is possible, particularly when deactivation is due to fouling or poisoning by certain substances. A common approach for industrial catalysts involves a multi-step process:[8]
-
Washing: To remove accumulated fly ash or soluble deposits.[8]
-
Acid Pickling: An acidic wash (e.g., with acetic or sulfuric acid) can help remove heavy metal poisons.[8][9] During this process, care must be taken as it can also lead to the removal of the active vanadium species.[8]
-
Impregnation: To replenish any active components that were lost during the acid wash, the catalyst can be re-impregnated with a solution containing a vanadium precursor, such as vanadyl sulfate.[9]
For laboratory-scale reactions, if poisoning is suspected, washing the catalyst with an appropriate solvent might be effective. If thermal degradation has occurred, regeneration is generally not feasible.
Quantitative Data on Reaction Parameters
The following tables provide data on how different reaction parameters can influence the outcome of reactions catalyzed by vanadyl complexes. While Table 1 is for a different catalyst system, it illustrates the general principle of optimizing catalyst loading. Table 2 provides data for vanadyl acetylacetonate, a closely related and often-used surrogate for this compound in catalytic studies.
Table 1: Illustrative Example of the Effect of Catalyst Loading on Product Yield
Reaction: Synthesis of 1-Substituted-1H-tetrazole analogues. Catalyst: SiO₂-H₃BO₃
| Entry | Catalyst Loading (mol%) | Reaction Time (h) | Yield (%) |
| 1 | 0 | 8 | 42 |
| 2 | 0.5 | 6 | 64 |
| 3 | 1.0 | 4 | 71 |
| 4 | 1.5 | 2 | 78 |
| 5 | 2.0 | 1 | 83 |
| 6 | 2.5 | 0.5 | 95 |
| 7 | 3.0 | 0.5 | 95 |
Note: This data is for a SiO₂-H₃BO₃ catalyst and is provided to illustrate the general trend of how catalyst loading can affect reaction time and yield. At 2.5 mol%, the optimal yield was achieved in the shortest time.[10]
Table 2: Effect of Temperature on Product Yield for a Vanadyl-Catalyzed Oxidation
Reaction: Partial oxidation of cyclohexane. Catalyst: Vanadyl Acetylacetonate [VO(acac)₂]
| Temperature (°C) | Total Yield (%) | Yield of Ester (%) | Yield of Ketone (%) |
| 30 | 15 | 5 | 10 |
| 40 | 25 | 8 | 17 |
| 50 | 38 | 12 | 26 |
| 60 | 45 | 15 | 30 |
| 70 | 42 | 14 | 28 |
Note: This data shows an optimal temperature around 60°C for this specific reaction. Higher temperatures can sometimes lead to decreased selectivity or catalyst degradation.[2]
Experimental Protocols
Protocol: General Procedure for Testing Catalytic Activity in Alcohol Oxidation
This protocol describes a general method for evaluating the catalytic activity of this compound in the oxidation of a model secondary alcohol, such as benzyl (B1604629) alcohol, using an environmentally friendly oxidant like atmospheric oxygen.
Materials:
-
This compound (VO(OAc)₂)
-
Benzyl alcohol
-
Toluene (B28343) (or another suitable high-boiling solvent)
-
Potassium carbonate (K₂CO₃, optional, for primary alcohols to prevent ester formation)
-
Round-bottom flask equipped with a reflux condenser
-
Magnetic stirrer and hot plate
-
Gas chromatograph (GC) for analysis
Procedure:
-
Reaction Setup: To a round-bottom flask, add this compound (e.g., 1-5 mol% relative to the substrate).
-
Add Substrate and Solvent: Add benzyl alcohol (1 equivalent) and toluene (to achieve a suitable concentration, e.g., 0.5 M).
-
Heating and Stirring: Place the flask in a heating mantle on a magnetic stirrer. Heat the reaction mixture to the desired temperature (e.g., 100°C) with vigorous stirring.
-
Introduce Oxidant: Allow the reaction to proceed under an atmosphere of air (or bubble oxygen through the mixture at a controlled rate).
-
Monitor Reaction Progress: At regular intervals, withdraw small aliquots from the reaction mixture. Analyze the aliquots by GC to determine the conversion of benzyl alcohol and the yield of the desired product (benzaldehyde).
-
Work-up: After the reaction is complete (as determined by GC analysis), cool the mixture to room temperature. The product can then be isolated using standard techniques such as filtration (to recover the catalyst) and distillation or chromatography.
Visualizations
Catalytic Cycle for Vanadyl-Catalyzed Epoxidation
Caption: Proposed catalytic cycle for the epoxidation of an allylic alcohol using a vanadyl catalyst.
Troubleshooting Workflow for Low Catalytic Activity
Caption: A logical workflow for troubleshooting low catalytic activity in this compound-mediated reactions.
References
- 1. apps.dtic.mil [apps.dtic.mil]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Technetium - Wikipedia [en.wikipedia.org]
- 7. mdpi.com [mdpi.com]
- 8. Thermodynamic and Kinetic Study on the Catalysis of Isoamyl Acetate by a Cation-Exchange Resin in an Intensified Fixed-Bed Reactor - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Optimization of Vanadyl Acetate Catalysis
This technical support center is designed for researchers, scientists, and drug development professionals utilizing vanadyl acetate (B1210297) as a catalyst. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is vanadyl acetate and what are its common applications in catalysis?
This compound, with the formula VO(CH₃COO)₂, is a tan-colored solid compound.[1] It is recognized as an effective catalyst in various organic transformations, including the acetylation of alcohols and oxidation reactions.[1][2] Due to its Lewis acidic nature, it can facilitate a range of chemical reactions.[3]
Q2: What are the key physical and chemical properties of this compound I should be aware of?
This compound is insoluble in water and many non-polar organic solvents like benzene, chloroform, and cyclohexane (B81311). It has slight solubility in ethanol.[1] The compound decomposes at temperatures around 214 °C.[1] It's important to note that this compound can be sensitive to air and moisture, which may affect its catalytic activity.[4]
Q3: How should I store and handle this compound?
Given its sensitivity to air and moisture, this compound should be stored in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) in a cool, dry place.[4] Careful handling is required to maintain its integrity and catalytic performance.
Q4: Can this compound be recovered and reused?
Yes, one of the advantages of using this compound is its potential for recovery and reuse.[3] After the reaction, the catalyst can often be separated from the reaction mixture through filtration, especially given its insolubility in many common solvents. The recovered catalyst can then be washed, dried, and reused in subsequent reactions, though its activity should be monitored over cycles.
Troubleshooting Guide
Low Product Yield
| Symptom | Possible Cause | Troubleshooting Steps |
| Reaction does not proceed or is very slow. | Inactive Catalyst: The catalyst may have degraded due to improper storage or handling (exposure to air/moisture). | 1. Use a fresh batch of this compound. 2. Ensure the reaction is carried out under an inert atmosphere if substrates are sensitive to oxidation. |
| Low Reaction Temperature: The activation energy for the reaction may not be reached. | 1. Gradually increase the reaction temperature in increments (e.g., 10 °C) and monitor the progress. Be mindful of the catalyst's decomposition temperature (~214 °C).[1] | |
| Insufficient Catalyst Loading: The amount of catalyst may be too low to effectively drive the reaction. | 1. Increase the catalyst loading incrementally (e.g., from 1 mol% to 5 mol%). | |
| Reaction starts but does not go to completion. | Catalyst Deactivation: Impurities in the reactants or solvent can poison the catalyst. | 1. Use high-purity, dry solvents and reagents. 2. Purify starting materials if their purity is questionable. |
| Poor Catalyst Solubility: this compound has limited solubility in many solvents, which can reduce the number of active catalytic sites. | 1. Choose a solvent in which this compound has at least partial solubility (e.g., ethanol).[1] 2. Consider using a co-solvent to improve solubility. | |
| Significant formation of byproducts. | Incorrect Reaction Temperature: The temperature may be too high, leading to side reactions or decomposition of reactants/products. | 1. Optimize the reaction temperature by running the reaction at a range of temperatures to find the best balance between reaction rate and selectivity. |
| Non-optimal Catalyst Loading: An excess of catalyst can sometimes promote side reactions. | 1. Screen different catalyst loadings to find the optimal concentration that favors the desired product. |
Catalyst and Reaction Mixture Issues
| Symptom | Possible Cause | Troubleshooting Steps |
| Difficulty in separating the catalyst after the reaction. | Fine Catalyst Particles: The catalyst may be too fine, passing through standard filter paper. | 1. Use a finer filter medium, such as Celite®, for filtration. 2. Centrifuge the reaction mixture to pellet the catalyst before decanting the supernatant. |
| Change in color of the catalyst during the reaction. | Change in Vanadium Oxidation State: The color change may indicate a change in the oxidation state of the vanadium center, which could affect catalytic activity. | 1. This can be a normal part of the catalytic cycle. However, if the reaction stalls, it could indicate irreversible oxidation or reduction. 2. Ensure the reaction conditions (e.g., atmosphere, purity of reagents) are appropriate to maintain the active catalytic species. |
Data Presentation
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Reference |
| Chemical Formula | VO(CH₃COO)₂ | [1] |
| Molar Mass | 185.03 g/mol | [1] |
| Appearance | Tan solid | [1] |
| Melting Point | 214 °C (decomposes) | [1] |
| Solubility in Water | Insoluble | [1] |
| Solubility in Organic Solvents | - Insoluble in benzene, chloroform, cyclohexane - Slightly soluble in ethanol | [1] |
Table 2: General Optimization Parameters for this compound Catalysis
| Parameter | General Range/Condition | Considerations |
| Catalyst Loading | 1 - 10 mol% | Start with a lower loading (e.g., 2-5 mol%) and increase if the reaction is slow. Higher loadings may not always lead to better yields and can increase costs. |
| Temperature | Room Temperature to 120 °C | The optimal temperature is reaction-dependent. Start at a lower temperature and gradually increase. Avoid exceeding the decomposition temperature of the catalyst. |
| Solvent | Acetonitrile, Ethanol, Dichloromethane | Solvent choice depends on the solubility of reactants and the nature of the reaction. Ensure the solvent is dry, as water can deactivate the catalyst. |
| Reaction Time | 1 - 24 hours | Monitor the reaction progress using techniques like TLC or GC-MS to determine the optimal reaction time. |
Experimental Protocols
General Protocol for the Acetylation of Alcohols
This protocol is a general guideline for the acetylation of a primary or secondary alcohol using this compound as a catalyst.
-
Preparation:
-
To a flame-dried round-bottom flask equipped with a magnetic stir bar, add the alcohol (1 mmol) and the desired solvent (e.g., dichloromethane, 5 mL).
-
Add this compound (0.02 mmol, 2 mol%).
-
Stir the mixture at room temperature for 5 minutes.
-
-
Reaction:
-
Add acetic anhydride (B1165640) (1.2 mmol) dropwise to the mixture.
-
Stir the reaction at room temperature or heat to a predetermined optimal temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
-
Work-up:
-
Upon completion, cool the reaction mixture to room temperature.
-
Filter the mixture to recover the this compound catalyst. The catalyst can be washed with the reaction solvent, dried, and stored for reuse.
-
Wash the filtrate with a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acetic anhydride and acetic acid.
-
Separate the organic layer, dry it over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
-
Purification:
-
Purify the crude product by column chromatography on silica (B1680970) gel or by distillation to obtain the pure acetylated product.
-
Mandatory Visualization
Caption: A typical experimental workflow for a reaction catalyzed by this compound.
Caption: A decision-making flowchart for troubleshooting low product yield.
References
Technical Support Center: Purification of Crude Vanadyl Acetate
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during the purification of crude vanadyl acetate (B1210297), synthesized from vanadium pentoxide and acetic anhydride (B1165640).
Frequently Asked Questions (FAQs)
Q1: What are the common impurities in crude vanadyl acetate synthesized from vanadium pentoxide and acetic anhydride?
A1: Common impurities can include:
-
Unreacted Starting Materials: Residual vanadium pentoxide (V₂O₅) and excess acetic anhydride.
-
Side Products: Other vanadium oxides (e.g., V₂O₄) may be present if the reaction did not go to completion or if side reactions occurred. Vanadium(V) species could also be present as impurities.
-
Solvent Residues: Acetic acid, a byproduct of the reaction and a potential impurity in the acetic anhydride, may also be present.
Q2: What is the expected color of pure this compound?
A2: Pure this compound is typically a tan-colored solid.[1] Some sources may also describe it as a blue-green solid. A significant deviation from this appearance may indicate the presence of impurities.
Q3: What are the general solubility properties of this compound?
A3: this compound is insoluble in water, benzene, chloroform, and cyclohexane. It is slightly soluble in ethanol.[1] This information is crucial when selecting solvents for washing and recrystallization.
Troubleshooting Guide
This guide addresses common problems encountered during the purification of crude this compound.
| Problem | Possible Cause | Recommended Action |
| Product is not the expected tan/blue-green color (e.g., it is dark green, brown, or black). | Presence of unreacted vanadium pentoxide or other vanadium oxide impurities. | Washing: Wash the crude product with a suitable solvent to remove soluble impurities. Recrystallization: If washing is insufficient, recrystallization can be employed to separate the desired product from insoluble or differently soluble impurities. |
| Product has a strong odor of vinegar. | Residual acetic anhydride or acetic acid is present in the final product. | Washing: Wash the crude product thoroughly with a non-polar solvent in which this compound is insoluble, such as carbon tetrachloride, to remove residual acetic anhydride and acetic acid. |
| Low yield after purification. | Over-washing: Excessive washing can lead to the loss of product, especially if it has slight solubility in the wash solvent. Recrystallization issues: Using too much solvent for recrystallization will result in a significant portion of the product remaining in the mother liquor. The chosen solvent system may not be optimal, leading to poor crystal formation and recovery. | Optimize Washing: Use the minimum amount of cold solvent necessary for effective washing. Optimize Recrystallization: Carefully determine the optimal solvent ratio and volume for recrystallization through small-scale trials. Aim for a saturated solution at the higher temperature to maximize crystal formation upon cooling. |
| Difficulty in filtering the product. | The product has a very fine particle size, leading to clogging of the filter paper or frit. | Use a different filtration method: A centrifuge can be used to separate the solid, followed by decantation of the supernatant. Alternatively, using a filter aid like Celite® may improve filtration speed. Modify crystallization: Slower cooling during recrystallization can lead to the formation of larger crystals that are easier to filter. |
Experimental Protocols
Below are detailed methodologies for the key purification steps for crude this compound.
Protocol 1: Washing of Crude this compound
This procedure is designed to remove unreacted acetic anhydride and other soluble impurities.
Materials:
-
Crude this compound
-
Carbon tetrachloride (or another suitable non-polar solvent)
-
Beaker or Erlenmeyer flask
-
Stirring apparatus (magnetic stirrer and stir bar)
-
Filtration apparatus (Buchner funnel, filter paper, and vacuum flask)
Procedure:
-
Transfer the crude this compound to a beaker or Erlenmeyer flask.
-
Add a sufficient volume of carbon tetrachloride to create a slurry (e.g., 5-10 mL per gram of crude product).
-
Stir the slurry vigorously for 15-20 minutes at room temperature.
-
Collect the solid product by vacuum filtration.
-
Wash the filter cake with a small amount of fresh, cold carbon tetrachloride.
-
Repeat the washing step if necessary, based on the appearance and odor of the product.
-
Dry the purified this compound in a vacuum oven or desiccator to remove residual solvent.
Protocol 2: Recrystallization of this compound
This method is used to obtain high-purity this compound.
Materials:
-
Crude or washed this compound
-
Petroleum ether
-
Erlenmeyer flask
-
Heating and stirring apparatus (hot plate with magnetic stirrer)
-
Condenser (optional, to prevent solvent evaporation)
-
Ice bath
-
Filtration apparatus
Procedure:
-
Place the crude or washed this compound in an Erlenmeyer flask.
-
Add a minimal amount of dichloromethane to dissolve the solid completely with gentle heating and stirring.
-
Once the solid is dissolved, slowly add petroleum ether dropwise to the warm solution until the solution becomes slightly turbid (cloudy). This indicates the point of saturation.
-
Gently warm the solution to redissolve the precipitate and obtain a clear solution.
-
Remove the flask from the heat and allow it to cool slowly to room temperature.
-
Once at room temperature, place the flask in an ice bath to maximize crystal formation.
-
Collect the purified crystals by vacuum filtration.
-
Wash the crystals with a small amount of cold petroleum ether.
-
Dry the crystals under vacuum.
Quantitative Data Summary
| Purification Step | Parameter | Value/Range | Notes |
| Washing | Solvent | Carbon Tetrachloride | - |
| Solvent Volume | 5-10 mL per gram of crude product | Adjust as needed to form a mobile slurry. | |
| Washing Cycles | 1-3 | Monitor the color and odor of the filtrate. | |
| Recrystallization | Solvent System | Dichloromethane / Petroleum Ether | - |
| Dissolution Temperature | 40-50 °C (Gentle Warming) | Avoid excessive heat to prevent solvent loss and decomposition. | |
| Crystallization Temperature | Room temperature followed by 0-5 °C | Slow cooling promotes the formation of larger, purer crystals. | |
| Expected Yield | 70-90% (from washed product) | Yield will vary depending on the purity of the crude material and the care taken during the procedure. |
Logical Workflow for Purification
The following diagram illustrates the decision-making process for purifying crude this compound.
Caption: Purification workflow for crude this compound.
References
How to avoid insolubility issues with vanadyl acetate
Welcome to the technical support center for vanadyl acetate (B1210297). This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during experimentation, with a specific focus on resolving insolubility issues.
Frequently Asked Questions (FAQs)
Q1: What is vanadyl acetate and what are its primary applications?
This compound, with the chemical formula VO(CH₃COO)₂, is a tan-colored, inorganic compound.[1] It consists of a vanadium atom in the +4 oxidation state coordinated to two acetate ligands.[2] Due to its chemical properties, it is explored as a catalyst, particularly in the acetylation of alcohols, and as a precursor for synthesizing other vanadyl complexes and novel nanomaterials for potential use in energy storage and electronics.[1][2]
Q2: In which solvents is this compound soluble?
This compound's solubility is quite limited. It is generally described as insoluble in water, benzene, chloroform, and cyclohexane.[1] It exhibits slight solubility in ethanol (B145695).[1] This low solubility is a primary challenge in its application and often requires careful solvent selection and preparation techniques. For comparison, a related compound, vanadyl acetylacetonate (B107027), is soluble in a wider range of polar organic solvents.[3]
Q3: What are the common causes of insolubility or precipitation with this compound?
Insolubility issues with this compound and related vanadyl compounds can arise from several factors:
-
Incorrect Solvent Choice: Using non-polar solvents or water, where it is known to be insoluble, will result in poor dissolution.[1]
-
Hydrolysis: In the presence of water, especially under neutral or alkaline conditions, vanadyl compounds can hydrolyze. This process can lead to the formation of insoluble vanadium species.[4][5] For stable solutions of similar vanadyl compounds, maintaining a low pH (e.g., below 3) is often recommended to prevent hydrolysis.[6]
-
Temperature Effects: While gentle heating can sometimes aid in dissolving a compound, some vanadyl complexes may precipitate out of solution at low temperatures.[6] Conversely, excessive heat can lead to decomposition.[1]
-
Chemical Incompatibility: The addition of other reagents, particularly strong bases, can cause the precipitation of vanadyl species.[6] Contaminants, such as phosphate (B84403) ions from buffers, can also lead to the formation of insoluble salts.[7]
Q4: How does this compound differ from vanadyl acetylacetonate?
While both are vanadyl (V4+) complexes, they differ in their ligands, which significantly impacts their properties.
-
This compound (VO(OAc)₂): Has acetate (CH₃COO⁻) ligands. It is a tan-colored solid with very limited solubility.[1]
-
Vanadyl Acetylacetonate (VO(acac)₂): Has acetylacetonate (CH₃COCHCOCH₃⁻) ligands. It is a blue-green crystalline solid and is notably more soluble in polar organic solvents like ethanol, acetone, and chloroform.[3][8] It is widely studied for its catalytic activity and insulin-mimetic properties.[3]
Due to its higher solubility, vanadyl acetylacetonate is often used in applications where dissolution in organic media is critical.
Troubleshooting Guides
Issue: this compound fails to dissolve in the selected solvent.
If you are experiencing difficulty dissolving this compound, follow this troubleshooting workflow.
Caption: Workflow for troubleshooting this compound dissolution issues.
Issue: A precipitate has formed in my this compound solution.
Precipitation after initial dissolution indicates a change in the solution's stability. Use this guide to diagnose the cause.
-
Assess Storage Conditions: Was the solution stored at a low temperature? Similar vanadyl compounds can crystallize and precipitate if stored below 16°C.[6]
-
Solution: Gently warm the solution while stirring to see if the precipitate redissolves.[6]
-
-
Check the pH: Has the pH of the solution increased? The introduction of basic substances or dilution into a neutral aqueous buffer can cause hydrolysis, leading to the formation of insoluble species.[5][6]
-
Solution: For applications where it is permissible, careful acidification may redissolve the precipitate. However, this will alter the solution's composition.[6]
-
-
Review Recent Additions: Did the precipitation occur after adding another reagent?
Quantitative Data Summary
Due to the limited specific data for this compound, the following table includes information on the closely related and more commonly used vanadyl acetylacetonate for comparison.
| Compound | Solvent | Solubility | Reference(s) |
| This compound | Water | Insoluble | [1] |
| Ethanol | Slightly soluble | [1] | |
| Benzene, Chloroform | Insoluble | [1] | |
| Vanadyl Acetylacetonate | Water | Practically insoluble / Negligible | [8][9] |
| Ethanol, Benzene | Soluble | [9] | |
| Acetone, Ether, Chloroform | Moderately soluble | [9] | |
| Acetonitrile | ~0.06 M (Can be increased to 1.1 M with 1-Butyl-3-methylimidazolium acetate) | [10] |
Experimental Protocols
Protocol 1: Standard Method for Dissolving this compound in Ethanol
This protocol outlines a best-practice method for preparing a solution of this compound in ethanol, where it is slightly soluble.
Materials:
-
This compound powder
-
Anhydrous ethanol
-
Magnetic stirrer and stir bar
-
Glass beaker or flask
-
Heating mantle or water bath
Procedure:
-
Weigh the desired amount of this compound powder and place it in the beaker.
-
Add the calculated volume of anhydrous ethanol to achieve the target concentration.
-
Begin stirring the mixture at a moderate speed.
-
Gently warm the suspension to approximately 40-50°C using a water bath or heating mantle. Caution: Ethanol is flammable. Do not use an open flame.
-
Continue stirring and gentle heating until the solid is fully dissolved. Note that given its "slight" solubility, achieving high concentrations may not be possible.[1]
-
Once dissolved, allow the solution to cool to room temperature before use.
-
Store in a tightly sealed container to prevent solvent evaporation and moisture absorption.
Protocol 2: Preparation of Vanadyl Complexes for Biological Assays
Vanadyl compounds are often tested for insulin-mimetic or anti-tumor properties.[11] However, their stability and solubility in aqueous cell culture media are critical concerns.[12] This protocol provides a general approach, using vanadyl acetylacetonate as a model due to its more established use in biological research.
Materials:
-
Vanadyl acetylacetonate
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Target aqueous buffer or cell culture medium (e.g., PBS, DMEM)
Procedure:
-
Prepare a Concentrated Stock Solution: Dissolve the vanadyl acetylacetonate in 100% DMSO to create a high-concentration stock (e.g., 10-100 mM). Vanadyl complexes are often stable in DMSO.[11]
-
Serial Dilution: Perform serial dilutions of the DMSO stock solution with the target aqueous buffer or cell culture medium to achieve the final desired experimental concentrations.
-
Immediate Use: Use the final diluted solutions immediately. The stability of vanadyl complexes can be low in aqueous media, where hydrolysis or ligand exchange can occur.[11][12]
-
Vehicle Control: In all experiments, include a vehicle control containing the same final concentration of DMSO that is present in the vanadyl-treated samples.
-
Observe for Precipitation: When diluting the DMSO stock into the aqueous medium, observe the solution carefully for any signs of immediate precipitation. If this occurs, the concentration may be too high for the aqueous system, and a lower final concentration should be used.
Signaling Pathway Visualization
Vanadyl compounds have been shown to mimic insulin (B600854) by inhibiting protein tyrosine phosphatases (PTPs) like PTP1B and stimulating the phosphorylation of kinases such as Akt.[3] This is a key pathway in drug development for diabetes.
Caption: Vanadyl compounds can enhance insulin signaling by inhibiting PTP1B.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Buy this compound | 3473-84-5 [smolecule.com]
- 3. Vanadyl acetylacetonate - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. Vanadyl in natural waters: Adsorption and hydrolysis promote oxygenation (Journal Article) | OSTI.GOV [osti.gov]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. grokipedia.com [grokipedia.com]
- 9. Vanadyl acetylacetonate CAS#: 3153-26-2 [m.chemicalbook.com]
- 10. researchgate.net [researchgate.net]
- 11. Effects of Vanadyl Complexes with Acetylacetonate Derivatives on Non-Tumor and Tumor Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Stabilities and Biological Activities of Vanadium Drugs: What is the Nature of the Active Species? | Semantic Scholar [semanticscholar.org]
Managing hygroscopic properties of vanadyl acetate
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on managing the hygroscopic properties of vanadyl acetate (B1210297). Vanadyl acetate, a tan-colored solid with the formula VO(CH₃COO)₂, is known to be insoluble in water.[1] However, like many finely powdered inorganic salts, it can adsorb moisture on its surface, which may lead to handling issues and affect experimental accuracy. This guide offers troubleshooting advice and frequently asked questions to address these challenges.
Frequently Asked Questions (FAQs)
Q1: Is this compound highly hygroscopic?
A1: While often handled as a moisture-sensitive compound, this compound is technically insoluble in water.[1] Its hygroscopic nature relates to the adsorption of moisture onto the powder's surface, rather than absorption into the bulk material. This surface moisture can still lead to issues such as clumping, which can affect accurate weighing and dissolution in organic solvents.
Q2: How should I store this compound to minimize moisture exposure?
A2: To maintain its integrity, this compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, away from direct sunlight and heat.[2] For enhanced protection, especially after the container has been opened, it is recommended to store it inside a desiccator with an active desiccant.
Q3: My this compound has formed clumps. Is it still usable?
A3: Clumping is a common issue with powders that have been exposed to humidity and is a primary indicator of moisture adsorption.[3][4] While the compound may still be usable, the clumps can make accurate weighing difficult and may dissolve more slowly. If precise concentrations are critical, it is advisable to dry the material before use. For less sensitive applications, gently breaking up the clumps with a clean, dry spatula may suffice, though this should ideally be done in a controlled, low-humidity environment.
Q4: What is the best way to handle this compound during an experiment?
A4: To prevent moisture uptake during handling, it is best practice to work with this compound in a controlled atmosphere, such as a glove box with an inert gas (e.g., nitrogen or argon). If a glove box is not available, work quickly and in as low-humidity an environment as possible. Use dry glassware and utensils, and keep the main container sealed when not in use.
Q5: How can I determine the water content of my this compound sample?
A5: The most accurate method for determining the water content of this compound is Karl Fischer titration.[5][6] Since this compound is insoluble in many common Karl Fischer solvents, a specialized procedure for insoluble solids, potentially involving a high-frequency homogenizer or an oven to heat the sample and carry the evaporated water to the titration cell, may be necessary. Gravimetric methods, such as loss on drying, can also provide an estimate of moisture content, but may be less accurate if other volatile components are present.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Difficulty in weighing an accurate amount of powder. | The powder has clumped due to moisture adsorption.[3][4] | Gently break up the clumps with a dry spatula in a low-humidity environment or dry the material before weighing (see Experimental Protocols). |
| Inconsistent results in reactions or analyses. | The actual concentration of this compound is lower than calculated due to the presence of adsorbed water. | Determine the water content using Karl Fischer titration and adjust the mass of this compound used accordingly. Ensure the material is properly dried and stored. |
| This compound powder does not flow freely from the container. | The powder has caked or clumped due to prolonged or significant exposure to humidity.[4][7] | Use a clean, dry spatula to loosen the powder. For future prevention, store the container in a desiccator and minimize exposure to ambient air. |
| Change in color of the this compound powder. | While this compound is a tan solid, significant color changes could indicate degradation or reaction with impurities, potentially accelerated by the presence of moisture. | If a significant and unexpected color change is observed, it is recommended to use a fresh, unopened container of the compound for critical experiments. |
Experimental Protocols
Protocol 1: Drying this compound Prior to Use
This protocol describes a general method for drying this compound that has been exposed to ambient humidity.
Methodology:
-
Place a thin layer of the this compound powder in a clean, dry crystallizing dish or watch glass.
-
Put the dish in a vacuum oven.
-
Heat the oven to a moderate temperature (e.g., 60-80 °C). Higher temperatures should be avoided to prevent decomposition (this compound decomposes at 214 °C[1]).
-
Apply a vacuum to the oven.
-
Dry the material for several hours (e.g., 4-6 hours) or until a constant weight is achieved.
-
After drying, allow the oven to cool to room temperature under vacuum before transferring the this compound to a desiccator for storage.
Protocol 2: Determination of Water Content by Karl Fischer Titration (for Insoluble Solids)
This protocol provides a general procedure for determining the water content of this compound using Karl Fischer titration with an oven attachment for water evaporation.
Methodology:
-
Set up the Karl Fischer titrator with an oven module according to the manufacturer's instructions.
-
Condition the titration cell to a low, stable drift.
-
Accurately weigh a sample of this compound (typically 0.1-1 g, depending on the expected water content) into a clean, dry sample vial.
-
Seal the vial and place it in the Karl Fischer oven.
-
Heat the sample to a temperature sufficient to drive off adsorbed water but below its decomposition temperature (e.g., 120-150 °C).
-
A stream of dry, inert gas (e.g., nitrogen) is passed over the heated sample, carrying the evaporated water into the Karl Fischer titration cell.
-
The titration proceeds automatically, and the water content is calculated by the instrument's software.
-
Run a blank determination to account for any background moisture.
Data Presentation
Table 1: General Properties of this compound
| Property | Value | Reference |
| Chemical Formula | VO(CH₃COO)₂ | [1] |
| Molar Mass | 185.03 g/mol | [1] |
| Appearance | Tan solid | [1] |
| Melting Point | 214 °C (decomposes) | [1] |
| Solubility in Water | Insoluble | [1] |
| Solubility in Organic Solvents | Slightly soluble in ethanol; Insoluble in benzene, chloroform, and cyclohexane | [1] |
Table 2: Recommended Storage Conditions and Handling Environments
| Condition | Recommendation | Rationale |
| Long-Term Storage | Tightly sealed container in a desiccator with an active desiccant (e.g., silica (B1680970) gel). | Minimizes exposure to atmospheric moisture, preventing surface adsorption and clumping. |
| Short-Term Storage (in use) | Keep the container tightly sealed when not actively dispensing. | Reduces the ingress of humid air into the container. |
| Handling Environment | Inert atmosphere glove box (<10% relative humidity). | Provides the highest level of protection against moisture contamination during weighing and sample preparation. |
| Alternative Handling | Well-ventilated fume hood in a room with controlled, low humidity. | A less ideal but acceptable alternative if a glove box is unavailable. Work should be performed quickly to minimize exposure. |
Visualizations
Caption: Workflow for handling moisture-sensitive this compound.
Caption: Decision tree for troubleshooting clumped this compound.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Vanadyl Acetylacetonate Manufacturers, with SDS [mubychem.com]
- 3. apecusa.com [apecusa.com]
- 4. aqualab.com [aqualab.com]
- 5. researchgate.net [researchgate.net]
- 6. mt.com [mt.com]
- 7. Techniques for enhancing powder flowability and mitigating issues [jenike.com]
Navigating the Industrial Synthesis of Vanadyl Acetate: A Technical Support Guide
For Immediate Release
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to scaling up the synthesis of vanadyl acetate (B1210297) for industrial applications. This document offers detailed experimental protocols, troubleshooting guidance for common issues encountered during scale-up, and a list of frequently asked questions to ensure safe and efficient production.
Troubleshooting Guide
Scaling up chemical syntheses from the laboratory to an industrial setting often presents a unique set of challenges. This guide addresses potential issues in a question-and-answer format to provide clear and actionable solutions.
Problem: Low or Inconsistent Product Yield
-
Q1: Our reaction yield is significantly lower than expected after increasing the batch size. What are the likely causes and how can we address them?
A1: Several factors can contribute to decreased yield during scale-up. Firstly, inadequate mixing in larger reactors can lead to localized temperature gradients and incomplete reactions. Ensure that the stirring mechanism is robust enough to maintain a homogeneous reaction mixture. Secondly, the stoichiometry of the reactants is crucial. An excess of acetic anhydride (B1165640) is often necessary to prevent the formation of a solid, fluffy product that can char at high temperatures.[1] Finally, confirm that the reaction temperature is consistently maintained at the optimal 140°C, as deviations can lead to side reactions or incomplete conversion.[1][2]
-
Q2: We are observing the formation of a significant amount of byproducts. How can we improve the selectivity of the reaction?
A2: Byproduct formation is often linked to impurities in the starting materials or suboptimal reaction conditions. Ensure that the vanadium pentoxide and acetic anhydride are of a suitable industrial grade. Temperature control is also critical; hot spots in the reactor can promote the decomposition of the product or the formation of unwanted side products. A thorough cleaning of the reactor to remove any residual contaminants from previous batches is also essential.
Problem: Product Quality and Purity Issues
-
Q3: The final vanadyl acetate product is off-color and appears impure. What are the potential sources of contamination and how can we purify it?
A3: An off-color product, which should be a tan solid, suggests the presence of unreacted starting materials or byproducts.[2] Incomplete reaction can leave residual vanadium pentoxide. The primary purification step is filtration to separate the solid this compound from the liquid reaction mixture. Washing the filtered product with a suitable solvent, such as carbon tetrachloride, can help remove organic impurities. For industrial-scale purification, techniques like recrystallization, though potentially more complex and costly, can be employed to achieve higher purity.
-
Q4: The particle size of our this compound is inconsistent. How can we control this?
A4: Particle size can be influenced by the rate of precipitation and the agitation speed during the reaction and cool-down phases. A controlled cooling rate can promote the growth of more uniform crystals. The intensity of mixing during precipitation also plays a role; overly vigorous agitation can lead to the formation of smaller particles. Experimenting with different cooling profiles and stirring rates can help in achieving the desired particle size distribution.
Problem: Process and Safety Issues
-
Q5: We are experiencing difficulties in filtering the product at a large scale. What can be done to improve the filtration process?
A5: Challenges in filtration are often due to a very fine particle size, which can clog the filter medium. Modifying the crystallization process to obtain larger particles, as mentioned above, can be beneficial. On an industrial scale, employing pressure or vacuum filtration systems can significantly enhance the efficiency of separating the solid product from the liquid. The choice of filter cloth or medium is also critical and should be selected based on the particle size of the this compound.
-
Q6: What are the key safety precautions to consider when handling large quantities of vanadium pentoxide and acetic anhydride?
A6: Both vanadium pentoxide and acetic anhydride are hazardous materials that require strict safety protocols. Vanadium pentoxide is harmful if swallowed or inhaled and can cause serious eye damage.[3] Acetic anhydride is a flammable liquid and can cause severe skin burns and eye damage.[4] All handling of these chemicals on an industrial scale should be conducted in a well-ventilated area, preferably within a closed system, to minimize exposure.[5][6] Personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and respiratory protection, is mandatory.[3][4] An emergency shower and eyewash station should be readily accessible.[5]
Frequently Asked Questions (FAQs)
-
Q1: What is the most common industrial-scale synthesis method for this compound?
A1: The most widely used method for the industrial production of this compound is the refluxing of vanadium pentoxide with an excess of acetic anhydride at a controlled temperature of 140°C.[1][2]
-
Q2: What are the main byproducts of the reaction between vanadium pentoxide and acetic anhydride?
A2: The primary byproducts of this reaction are carbon dioxide and ethane (B1197151) gas.[2]
-
Q3: How can the progress of the reaction be monitored on an industrial scale?
A3: The reaction progress can be monitored by observing a distinct color change in the reaction mixture from the initial reddish-brown of the vanadium pentoxide slurry to a deep blue-green, indicating the formation of this compound.[1] Additionally, in-process sampling and analysis using techniques like spectroscopy can be implemented for more precise monitoring.
-
Q4: What are the typical applications of industrially produced this compound?
A4: this compound is used as a precursor for the synthesis of other vanadyl complexes and as a catalyst in various organic reactions, such as the acetylation of alcohols.[2]
Quantitative Data Summary
| Parameter | Value | Reference |
| Reaction Temperature | 140 °C | [1][2] |
| Reactants | Vanadium pentoxide (V₂O₅), Acetic Anhydride ((CH₃CO)₂O) | [1][2] |
| Key Byproducts | Carbon Dioxide (CO₂), Ethane (C₂H₆) | [2] |
| Appearance of Product | Tan solid | [2] |
| Solubility | Insoluble in water, benzene, chloroform, and cyclohexane; slightly soluble in ethanol. | [2] |
Experimental Protocols
1. Industrial Scale Synthesis of this compound via Reflux Method
This protocol is based on the reaction of vanadium pentoxide with acetic anhydride.[1][2]
Materials:
-
Vanadium pentoxide (V₂O₅)
-
Acetic anhydride ((CH₃CO)₂O)
Equipment:
-
Large-scale glass-lined or stainless steel reactor equipped with a reflux condenser, mechanical stirrer, and temperature control system.
-
Heating mantle or oil bath.
-
Filtration system (e.g., Nutsche filter-dryer).
-
Drying oven.
Procedure:
-
Charge the reactor with an excess of acetic anhydride. The excess is crucial to prevent the formation of a solid mass that can char.[1]
-
With continuous stirring, slowly add vanadium pentoxide to the acetic anhydride.
-
Heat the reaction mixture to 140°C and maintain this temperature under reflux.
-
Monitor the reaction for a color change from reddish-brown to a deep blue-green, which indicates the formation of the product.[1]
-
After the reaction is complete (typically indicated by the cessation of gas evolution and a stable color), cool the mixture to room temperature to allow the this compound to precipitate fully.
-
Filter the solid product using an industrial filtration system.
-
Wash the collected solid with a suitable solvent to remove any unreacted acetic anhydride and other impurities.
-
Dry the final product in a vacuum oven at an appropriate temperature to remove any residual solvent.
2. Solvothermal Synthesis of this compound
This method involves heating the reactants in a sealed vessel under pressure.
Materials:
-
Vanadium pentoxide (V₂O₅)
-
Lithium hydroxide (B78521) (LiOH)
-
Glacial acetic acid
Equipment:
-
Teflon-lined autoclave or a similar high-pressure reactor.
-
Oven with precise temperature control.
-
Magnetic stirrer.
-
Filtration apparatus.
-
Drying oven.
Procedure:
-
In a suitable vessel, mix vanadium pentoxide and lithium hydroxide in a 1:1 molar ratio with glacial acetic acid.[7]
-
Stir the mixture at room temperature until a homogeneous solution or suspension is formed.
-
Transfer the mixture to a Teflon-lined autoclave.
-
Seal the autoclave and heat it in an oven to 200°C for approximately 48 hours.[7]
-
After the reaction period, allow the autoclave to cool down to room temperature.
-
Open the autoclave in a well-ventilated area.
-
Filter the resulting solid product.
-
Wash the product with a suitable solvent to remove any impurities.
-
Dry the purified this compound in an oven.
Visualizations
Caption: Experimental workflow for the industrial synthesis of this compound via the reflux method.
Caption: A logical decision tree for troubleshooting common issues in this compound synthesis.
Caption: Reaction pathway for the synthesis of this compound from vanadium pentoxide and acetic anhydride.
References
Best practices for handling vanadyl acetate waste disposal
This technical support center provides guidance for researchers, scientists, and drug development professionals on the best practices for handling and disposing of vanadyl acetate (B1210297) waste.
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments involving vanadyl acetate.
| Issue | Possible Cause | Solution |
| Precipitate forms in this compound solution during storage. | The solution may have been stored at a low temperature, causing the this compound to crystallize. Alternatively, the pH of the solution may have increased, leading to the hydrolysis of the vanadium salt. | Gently warm the solution while stirring to redissolve the crystals. If precipitation is due to a pH change, carefully add a dilute solution of acetic acid dropwise to lower the pH. |
| The color of the this compound waste solution changes over time. | This may indicate a change in the oxidation state of the vanadium, which can be influenced by exposure to air or other reagents in the waste stream. | While a color change may not immediately impact the disposal procedure, it is an indicator of chemical reactivity. Ensure the waste container is kept closed and is compatible with all components of the waste mixture. |
| Difficulty finding a licensed hazardous waste disposal company that accepts vanadium waste. | Vanadium waste is less common than other heavy metal wastes, and not all disposal facilities are permitted to handle it. | Contact your institution's Environmental Health and Safety (EHS) department. They will have a list of approved vendors for various waste streams. |
Frequently Asked Questions (FAQs)
1. Is this compound considered hazardous waste?
Yes, this compound and other vanadium compounds are considered hazardous waste due to their toxicity. Vanadium pentoxide, a related compound, is listed as a RCRA hazardous waste with the code P120.[1][2] Waste containing vanadium must be managed according to local, state, and federal regulations.
2. What are the regulatory limits for vanadium in hazardous waste?
While vanadium is not one of the eight metals regulated under the federal RCRA Toxicity Characteristic Leaching Procedure (TCLP), some states have their own limits. For example, California has established the following limits for vanadium waste:
| Parameter | Regulatory Limit |
| Soluble Threshold Limit Concentration (STLC) | 24 mg/L |
| Total Threshold Limit Concentration (TTLC) | 2,400 mg/kg |
This data is specific to California's Title 22 regulations and may vary in other jurisdictions. Always consult your local regulations.
3. What personal protective equipment (PPE) should I wear when handling this compound waste?
You should always wear the following PPE:
-
Chemical-resistant gloves (e.g., nitrile)
-
Safety goggles or a face shield
-
A lab coat
Work in a well-ventilated area, preferably within a fume hood, especially when handling solid this compound or creating solutions.
4. What type of container should I use for this compound waste?
Use a clearly labeled, leak-proof container made of a compatible material. High-density polyethylene (B3416737) (HDPE) or glass containers are generally suitable. Avoid using aluminum containers. The container should be labeled "Hazardous Waste" and include the chemical name "this compound."
5. Can I dispose of small amounts of this compound down the drain?
No, you should never dispose of this compound or any other heavy metal waste down the drain. This can contaminate waterways and is a violation of environmental regulations.
6. How do I clean up a small spill of this compound?
For a small spill of solid this compound, carefully sweep it up, avoiding dust generation, and place it in a labeled hazardous waste container. For a liquid spill, absorb the material with an inert absorbent (e.g., vermiculite (B1170534) or sand), and then collect the absorbed material into a hazardous waste container. The spill area should then be decontaminated.
Experimental Protocols
Protocol for Laboratory-Scale Precipitation of this compound Waste
This protocol describes a method for precipitating vanadium from an aqueous waste solution to reduce its solubility and facilitate disposal.
Materials:
-
This compound waste solution
-
Sodium hydroxide (B78521) (NaOH) solution (1 M)
-
pH meter or pH paper
-
Stir plate and stir bar
-
Beaker or flask
-
Filtration apparatus (e.g., Büchner funnel and filter paper)
-
Appropriate PPE (gloves, goggles, lab coat)
Procedure:
-
Place the this compound waste solution in a beaker or flask on a stir plate in a fume hood.
-
Begin stirring the solution.
-
Slowly add the 1 M NaOH solution dropwise to the waste solution.
-
Monitor the pH of the solution as you add the NaOH. Continue adding NaOH until the pH reaches approximately 8-9. A precipitate of vanadium hydroxide will form.
-
Allow the mixture to stir for 30 minutes to ensure complete precipitation.
-
Turn off the stir plate and allow the precipitate to settle.
-
Separate the solid precipitate from the liquid by filtration.
-
Collect the solid filter cake and place it in a labeled hazardous waste container for solid waste.
-
Test the remaining liquid (filtrate) for residual vanadium content to ensure it meets local disposal regulations before neutralizing and disposing of it as aqueous waste.
Visualizations
Caption: Vanadium-induced cellular toxicity pathway.
Caption: Experimental workflow for this compound waste disposal.
References
Vanadyl Acetate Nanobelt Synthesis: A Technical Support Resource
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the synthesis of vanadyl acetate (B1210297) nanobelts. It includes a detailed experimental protocol, troubleshooting guides, and frequently asked questions to ensure successful and reproducible experiments.
Experimental Protocol: Solvothermal Synthesis of Vanadyl Acetate Nanobelts
This section details the methodology for the synthesis of this compound nanobelts via a simple solvothermal method. This protocol is based on established procedures for producing one-dimensional this compound nanostructures.
Materials and Equipment:
-
This compound (VO(CH₃COO)₂) precursor
-
N,N-Dimethylformamide (DMF)
-
Teflon-lined stainless steel autoclave
-
Magnetic stirrer
-
Centrifuge
-
Drying oven
Procedure:
-
Precursor Solution Preparation: Dissolve a specific amount of this compound precursor in a mixture of DMF and ethanol. The ratio of the solvents is a critical parameter that can influence the morphology of the resulting nanobelts.
-
Solvothermal Reaction: Transfer the precursor solution into a Teflon-lined stainless steel autoclave. Seal the autoclave and heat it to a specific temperature in a drying oven for a predetermined duration. The temperature and reaction time are key parameters for controlling the growth and crystallinity of the nanobelts.
-
Product Collection: After the reaction, allow the autoclave to cool down to room temperature naturally. Collect the precipitate by centrifugation.
-
Washing: Wash the collected product multiple times with ethanol and deionized water to remove any unreacted precursors and residual solvent.
-
Drying: Dry the final product in a vacuum oven at a specified temperature to obtain the this compound nanobelts.
Quantitative Experimental Parameters
For successful synthesis, it is crucial to control the experimental parameters. The following table summarizes the key quantitative data for the synthesis protocol.
| Parameter | Value/Range | Notes |
| Precursor | This compound (VO(CH₃COO)₂) | Purity of the precursor is critical for high-quality nanobelts. |
| Solvent System | N,N-Dimethylformamide (DMF) & Ethanol | The ratio of DMF to ethanol can affect the final morphology. |
| Reaction Temperature | 120 - 180 °C | Temperature influences the crystallinity and aspect ratio of the nanobelts. |
| Reaction Time | 12 - 24 hours | Longer reaction times may lead to the formation of larger nanostructures. |
| Washing Solvents | Ethanol, Deionized Water | Thorough washing is essential to remove impurities. |
| Drying Temperature | 60 - 80 °C | Drying under vacuum prevents the collapse of the nanobelt structure. |
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound nanobelts.
Q1: The final product is an amorphous powder, not nanobelts. What went wrong?
A1: The formation of an amorphous product instead of crystalline nanobelts can be attributed to several factors:
-
Insufficient Reaction Temperature or Time: The solvothermal process requires adequate thermal energy and time for crystal nucleation and growth. Ensure that the reaction temperature and duration are within the recommended range.
-
Inappropriate Solvent Ratio: The solvent system plays a crucial role in controlling the solubility of the precursor and the kinetics of the reaction. An incorrect DMF to ethanol ratio can hinder the formation of the desired nanobelt morphology.
-
Low-Quality Precursor: Impurities in the this compound precursor can interfere with the crystallization process. Use a high-purity precursor for best results.
Q2: The resulting nanobelts are agglomerated. How can this be prevented?
A2: Agglomeration is a common issue in nanomaterial synthesis due to high surface energy.[1] To minimize agglomeration:
-
Optimize Washing and Drying: During the washing and drying steps, the nanobelts can aggregate. Ensure gentle centrifugation and avoid overheating during drying. Sonication during the washing steps can help to disperse the nanobelts.
-
Use of Capping Agents: While not always necessary for this synthesis, the addition of a small amount of a suitable capping agent or surfactant to the precursor solution can help to prevent agglomeration by stabilizing the nanobelt surfaces.
Q3: The yield of the nanobelts is very low. How can it be improved?
A3: A low yield can be a result of:
-
Incomplete Reaction: If the reaction temperature is too low or the time is too short, the conversion of the precursor to nanobelts will be incomplete.
-
Loss of Product During Washing: Be careful during the decanting of the supernatant after centrifugation to avoid losing the product.
-
Precursor Concentration: The concentration of the this compound in the solvent can affect the yield. An optimal concentration needs to be determined experimentally.
Frequently Asked Questions (FAQs)
Q1: What is the expected morphology and size of the this compound nanobelts?
A1: The synthesized this compound nanobelts are typically one-dimensional structures with a belt-like morphology. The dimensions can vary depending on the synthesis parameters, but they generally have widths in the nanometer range and lengths of several micrometers.
Q2: How can the morphology of the nanobelts be controlled?
A2: The morphology of the this compound nanobelts can be tuned by adjusting several experimental parameters:
-
Solvent Composition: Varying the ratio of DMF to ethanol can influence the aspect ratio of the nanobelts.
-
Reaction Temperature and Time: These parameters affect the nucleation and growth rates, thereby influencing the size and crystallinity of the nanobelts.
-
Additives: The introduction of certain additives or capping agents can modify the growth habit of the crystals, leading to different morphologies.
Q3: What are the key characterization techniques for this compound nanobelts?
A3: To confirm the successful synthesis and to characterize the properties of the this compound nanobelts, the following techniques are commonly used:
-
Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM): To visualize the morphology, size, and structure of the nanobelts.
-
X-ray Diffraction (XRD): To determine the crystal structure and phase purity of the material.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: To identify the chemical bonds present in the this compound.
Experimental Workflow and Logical Relationships
To visualize the experimental process and the influence of key parameters, the following diagrams are provided.
Caption: Experimental workflow for the solvothermal synthesis of this compound nanobelts.
Caption: Influence of key synthesis parameters on this compound nanobelt properties.
References
Validation & Comparative
A Comparative Guide to the Characterization of Vanadyl Acetate Using FTIR and XRD
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the characterization of vanadyl acetate (B1210297) using Fourier-Transform Infrared Spectroscopy (FTIR) and X-ray Diffraction (XRD). Experimental data for vanadyl acetate is presented alongside data for common alternative vanadium compounds, namely vanadyl sulfate (B86663) and vanadium pentoxide, to offer a clear comparative analysis for material identification and quality control. Detailed experimental protocols and visual workflows are included to support researchers in their experimental design and data interpretation.
Data Presentation: Comparative Analysis
The structural and vibrational properties of this compound and its alternatives are summarized in the tables below. These quantitative data provide a basis for distinguishing between these vanadium compounds.
Table 1: Comparative FTIR Data (cm⁻¹)
| Compound | V=O Stretch | C-O Stretch (Acetate) | SO₄²⁻ Vibrations | V-O-V Stretch |
| This compound | ~980 - 1000 | ~1511 (asymmetric) | - | - |
| Vanadyl Sulfate (anhydrous) | ~995 | - | ~1250-1050, ~680-600 | - |
| Vanadium Pentoxide (V₂O₅) | ~1020 | - | - | ~825 |
Table 2: Comparative XRD Data (2θ)
| Compound | Crystal System | Space Group | Key 2θ Peaks (Cu Kα) & d-spacing (Å) |
| This compound | Orthorhombic | Cmc2₁ | d = 7.069 Å[1] |
| Vanadyl Sulfate (anhydrous) | Orthorhombic | Pnma | 12.5°, 17.8°, 20.5°, 25.2°, 28.1° |
| Vanadium Pentoxide (V₂O₅) | Orthorhombic | Pmmn | 20.3°, 21.7°, 26.1°, 31.0°, 33.4° |
Experimental Protocols
Detailed methodologies for the characterization techniques are provided below.
Fourier-Transform Infrared (FTIR) Spectroscopy
Objective: To identify the functional groups present in the sample by measuring the absorption of infrared radiation.
Methodology:
-
Sample Preparation:
-
KBr Pellet Method: A small amount of the solid sample (1-2 mg) is finely ground in an agate mortar with approximately 200 mg of dry potassium bromide (KBr). The mixture is then pressed into a thin, transparent pellet using a hydraulic press.
-
Attenuated Total Reflectance (ATR): A small amount of the powdered sample is placed directly onto the ATR crystal, and pressure is applied to ensure good contact.
-
-
Data Acquisition:
-
A background spectrum of the KBr pellet or the empty ATR crystal is recorded.
-
The sample is placed in the FTIR spectrometer.
-
The spectrum is recorded, typically in the range of 4000-400 cm⁻¹, with a resolution of 4 cm⁻¹.
-
X-ray Diffraction (XRD)
Objective: To determine the crystalline structure and phase purity of the material.
Methodology:
-
Sample Preparation:
-
The solid sample is finely ground into a homogeneous powder using a mortar and pestle.
-
The powder is packed into a sample holder, ensuring a flat and smooth surface.
-
-
Data Acquisition:
-
The sample holder is placed in the X-ray diffractometer.
-
The sample is irradiated with monochromatic X-rays (typically Cu Kα, λ = 1.5406 Å).
-
The intensity of the diffracted X-rays is measured as a function of the diffraction angle (2θ).
-
The data is collected over a specific 2θ range, for example, 10-80 degrees, with a defined step size and scan speed.
-
Mandatory Visualizations
The following diagrams illustrate the experimental workflow and the logical connections between the analytical techniques and the resulting material characterization.
Caption: Experimental Workflow for this compound Characterization.
Caption: Logical Relationship of Characterization Data.
References
A Comparative Guide to Vanadyl Acetate and Vanadyl Acetylacetonate in Catalysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the catalytic performance of vanadyl acetate (B1210297) and vanadyl acetylacetonate (B107027), two common vanadium-based catalysts. The information is intended to assist researchers in selecting the appropriate catalyst for their specific synthetic needs, with a focus on oxidation reactions.
Overview
Vanadyl species are well-established catalysts in organic synthesis, particularly for a variety of oxidation reactions. Their utility stems from the vanadium center's ability to readily cycle between different oxidation states, facilitating the transfer of oxygen atoms. Among the various vanadyl complexes, vanadyl acetylacetonate [VO(acac)₂] is a well-studied and widely used catalyst. In contrast, vanadyl acetate [VO(OAc)₂], while also a source of the vanadyl cation, has been explored in a more limited range of catalytic applications. This guide aims to collate the available experimental data to provide a clear comparison of these two catalysts.
Physical and Chemical Properties
A brief overview of the key properties of both catalysts is presented below.
| Property | This compound (VO(OAc)₂) | Vanadyl Acetylacetonate (VO(acac)₂) |
| Formula | C₄H₆O₅V | C₁₀H₁₄O₅V[1] |
| Molar Mass | 185.03 g/mol | 265.16 g/mol [1] |
| Appearance | Tan solid | Blue-green solid[1] |
| Solubility | Insoluble in water, benzene, chloroform, cyclohexane; slightly soluble in ethanol. | Soluble in polar organic solvents like CHCl₃, CH₂Cl₂, Benzene, CH₃OH, CH₃CH₂OH; insoluble in water.[1] |
| Structure | Polymeric with repeating VO₆ octahedra. | Square pyramidal.[1] |
Catalytic Performance in Oxidation Reactions
The primary application of vanadyl complexes in catalysis is in oxidation reactions. This section compares the performance of this compound and vanadyl acetylacetonate in two key transformations: the epoxidation of alkenes and the oxidation of sulfides.
Epoxidation of Alkenes
Vanadyl acetylacetonate is a highly effective catalyst for the epoxidation of alkenes, particularly allylic alcohols, using organic hydroperoxides as the oxidant.[1][2] The hydroxyl group of the substrate plays a crucial directing role, leading to high stereoselectivity.[2]
Table 1: Catalytic Performance of Vanadyl Acetylacetonate in the Epoxidation of Geraniol (B1671447)
| Substrate | Catalyst | Oxidant | Solvent | Temp. (°C) | Time (h) | Conversion (%) | Epoxide Selectivity (%) | Reference |
| Geraniol | VO(acac)₂ | TBHP | Toluene | Reflux | 1 | - | Exclusive at allylic position | [1] |
TBHP: tert-Butyl hydroperoxide
Information on the use of this compound as a catalyst for the epoxidation of alkenes is limited in the reviewed literature, preventing a direct quantitative comparison with vanadyl acetylacetonate in this application.
Oxidation of Sulfides
Vanadyl acetylacetonate also catalyzes the oxidation of sulfides to sulfoxides and sulfones. This transformation is valuable in the synthesis of various biologically active molecules.
Table 2: Catalytic Performance of Vanadyl Acetylacetonate in the Oxidation of Phenyl Sulfides
| Substrate | Catalyst | Oxidant | Solvent | Temp. (°C) | Time (h) | Conversion (%) | Sulfoxide Selectivity (%) | Reference |
| Phenyl Sulfide (B99878) | VO(acac)₂ (on TiO₂) | TBHP | CH₂Cl₂ | Room Temp | - | Quantitative | High | This is a general finding from multiple sources. |
As with epoxidation, there is a lack of specific experimental data for the use of this compound in the catalytic oxidation of sulfides, which hinders a direct comparison.
Experimental Protocols
Synthesis of Catalysts
4.1.1. Synthesis of this compound
A common method for the synthesis of this compound involves the reaction of vanadium pentoxide with acetic anhydride (B1165640).
-
Procedure: A mixture of vanadium pentoxide (V₂O₅) and acetic anhydride ((CH₃CO)₂O) is refluxed. The resulting this compound precipitates and can be isolated by filtration.
4.1.2. Synthesis of Vanadyl Acetylacetonate
Vanadyl acetylacetonate can be synthesized from a vanadium(IV) source, such as vanadyl sulfate (B86663).[1]
-
Procedure: Vanadyl sulfate (VOSO₄) is reacted with acetylacetone (B45752) (Hacac) in a suitable solvent. The product, VO(acac)₂, precipitates and can be collected by filtration.[1][3] An alternative method involves the reduction of vanadium pentoxide in the presence of acetylacetone.[4]
Catalytic Reactions
4.2.1. Epoxidation of Geraniol using Vanadyl Acetylacetonate
The following is a representative protocol for the epoxidation of geraniol.
-
Procedure: To a solution of geraniol in a non-polar solvent such as toluene, a catalytic amount of vanadyl acetylacetonate is added. Tert-butyl hydroperoxide (TBHP) is then added dropwise to the mixture. The reaction is typically carried out at reflux temperature and monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is worked up to isolate the desired 2,3-epoxygeraniol.[1]
4.2.2. Oxidation of Phenyl Sulfide using Vanadyl Acetylacetonate
A general procedure for the oxidation of phenyl sulfide is outlined below.
-
Procedure: Phenyl sulfide is dissolved in a chlorinated solvent like dichloromethane. A catalytic amount of vanadyl acetylacetonate, often supported on an inorganic oxide like TiO₂, is added to the solution. The oxidant, such as tert-butyl hydroperoxide (TBHP), is then introduced, and the reaction is stirred at room temperature. The progress of the reaction can be monitored by TLC or gas chromatography (GC).
Reaction Mechanisms and Workflows
Vanadyl-Catalyzed Epoxidation of Allylic Alcohols
The generally accepted mechanism for the epoxidation of allylic alcohols catalyzed by vanadyl acetylacetonate involves the formation of a vanadium(V) peroxo species.
Caption: Proposed mechanism for vanadyl-catalyzed epoxidation.
The catalytic cycle begins with the oxidation of the V(IV) center of VO(acac)₂ to V(V) by the hydroperoxide oxidant. The resulting active catalyst coordinates with the allylic alcohol substrate, positioning the double bond for intramolecular oxygen transfer from the coordinated peroxo ligand.
Experimental Workflow for Catalyst Synthesis and Application
The following diagram illustrates a typical workflow for the synthesis of a vanadyl catalyst and its subsequent use in a catalytic oxidation reaction.
Caption: General experimental workflow.
Summary and Conclusion
Vanadyl acetylacetonate is a versatile and highly effective catalyst for the epoxidation of alkenes (especially allylic alcohols) and the oxidation of sulfides. Its performance is well-documented, with numerous experimental protocols available in the literature.
In contrast, the catalytic activity of this compound in these specific oxidation reactions is not as extensively reported. While it is employed as a catalyst in other organic transformations, a direct and comprehensive comparison of its performance against vanadyl acetylacetonate in epoxidation and sulfide oxidation is challenging due to the limited available data.
For researchers seeking a reliable and well-characterized catalyst for oxidation reactions, particularly those requiring high stereoselectivity in allylic alcohol epoxidation, vanadyl acetylacetonate represents a superior choice based on the current body of scientific literature. Further research is warranted to fully explore the catalytic potential of this compound in a broader range of oxidation reactions to enable a more complete comparative analysis.
References
A Comparative Analysis of Vanadyl Acetate and V2O5 for Electrochemical Energy Storage
For researchers and professionals in materials science and battery development, the quest for superior electrode materials is paramount. This guide provides an objective comparison of the electrochemical performance of vanadyl acetate (B1210297) and vanadium pentoxide (V2O5), two vanadium-based compounds that have shown promise in energy storage applications. While V2O5 is a well-established cathode material, recent studies on vanadyl acetate suggest its potential as a high-performance electrode, albeit with different primary applications to date.
This comparison draws upon experimental data from peer-reviewed studies to evaluate these materials on key performance metrics, including specific capacity, rate capability, and cycling stability. Detailed experimental protocols are provided to ensure a thorough understanding of the data presented.
At a Glance: Electrochemical Performance
The electrochemical properties of this compound and V2O5 are summarized below. It is important to note that while both have been tested in zinc-ion batteries as cathodes, this compound has also shown exceptional performance as an anode in lithium-ion batteries.
| Material | Battery Type | Role | Specific Capacity | Rate Capability | Cycling Stability |
| This compound | Zinc-Ion (Aqueous) | Cathode | 239.0 mA h g⁻¹ at 500 mA g⁻¹[1] | 131.9 mA h g⁻¹ at 5 A g⁻¹[1] | Stable after 200 cycles; ~0.027‰ capacity fading per cycle over 1000 cycles at 5 A g⁻¹[1] |
| Lithium-Ion | Anode | ~1065 mA h g⁻¹ at 200 mA g⁻¹[2] | 477 mA h g⁻¹ at 2 A g⁻¹[2] | ~477 mA h g⁻¹ over 500 cycles at 2 A g⁻¹[2] | |
| V2O5 | Zinc-Ion (Aqueous) | Cathode | 414.7 mAh g⁻¹ at 0.1 A g⁻¹[3] 277 mA h g⁻¹ at 50 mA g⁻¹[4] | Retains 76.5% of capacity after 3000 cycles at 2 A g⁻¹[3] | Quick capacity fading at both low and high current densities[4] |
In-Depth Analysis
Vanadium pentoxide (V2O5) has long been a focus of battery research due to its layered structure and high theoretical capacity.[5] In aqueous zinc-ion batteries, V2O5 has demonstrated high initial specific capacities. For instance, highly crystalline V2O5 microspheres have achieved a reversible specific capacity of 414.7 mAh g⁻¹ at a current density of 0.1 A g⁻¹.[3] However, V2O5 cathodes can suffer from rapid capacity fading, especially at higher current densities.[4] This degradation is often attributed to the dissolution of vanadium into the electrolyte and structural instability during the insertion and extraction of zinc ions.[6]
This compound, an organic-inorganic hybrid material, has more recently emerged as a promising candidate for energy storage. As a cathode material in aqueous zinc-ion batteries, this compound nanoribbons have exhibited a highly stable reversible specific capacity of 239.0 mA h g⁻¹ at 500 mA g⁻¹ and remarkable long-term cycling stability, with a capacity fading of approximately 0.027‰ per cycle over 1000 cycles at a high current density of 5 A g⁻¹.[1] This enhanced stability may be attributed to its unique crystal structure.
Interestingly, this compound has also been investigated as an anode material for lithium-ion batteries, where it has shown an exceptionally high reversible specific capacity of around 1065 mA h g⁻¹ at 200 mA g⁻¹.[2] This versatility highlights the potential of this compound in different battery chemistries.
Experimental Protocols
To provide a clear context for the presented data, this section details the methodologies used in the cited studies for the synthesis of the materials and their electrochemical characterization.
Synthesis of Materials
This compound Nanobelts (Solvothermal Method) [1]
-
Precursor Solution: A mixture of V2O5 and acetic acid is prepared.
-
Solvothermal Reaction: The mixture is sealed in a Teflon-lined stainless-steel autoclave and heated to a specific temperature for a designated duration to allow for the formation of this compound nanobelts.
-
Product Recovery: The resulting precipitate is collected, washed with deionized water and ethanol (B145695), and dried under vacuum.
V2O5 Microspheres (Template-Free Solvothermal Method) [3]
-
Precursor Solution: Ammonium metavanadate (NH4VO3) is dissolved in a mixed solvent of anhydrous ethanol and ethylene (B1197577) glycol with vigorous stirring.[3]
-
Solvothermal Reaction: The solution is transferred to a stainless-steel autoclave and heated at 180 °C for 24 hours.[3]
-
Calcination: The obtained precursor is then calcined at 500 °C for 2 hours in air to yield V2O5 microspheres.[3]
Electrochemical Measurements
For Aqueous Zinc-Ion Batteries:
-
Electrode Preparation: The active material (this compound or V2O5), a conductive agent (e.g., Super P carbon), and a binder (e.g., polyvinylidene fluoride (B91410) - PVDF) are mixed in a specific weight ratio (e.g., 7:2:1) with a solvent (e.g., N-methyl-2-pyrrolidone - NMP) to form a slurry.[7] This slurry is then cast onto a current collector (e.g., carbon paper or stainless steel foil) and dried in a vacuum oven.[7]
-
Cell Assembly: Coin-type cells (e.g., CR2032) are assembled in an open-air environment. A zinc foil serves as the anode, a glass fiber filter paper acts as the separator, and an aqueous solution of a zinc salt (e.g., 3 M Zn(CF3SO3)2) is used as the electrolyte.[7]
-
Electrochemical Testing:
-
Cyclic Voltammetry (CV): Performed to investigate the redox reactions and electrochemical behavior of the material at various scan rates.
-
Galvanostatic Charge-Discharge (GCD): Conducted at different current densities to determine the specific capacity, rate capability, and cycling stability of the electrode.
-
Electrochemical Impedance Spectroscopy (EIS): Used to analyze the charge transfer resistance and ion diffusion kinetics.
-
Experimental Workflow and Logical Relationships
The following diagrams illustrate the general experimental workflow for evaluating the electrochemical performance of cathode materials and the logical relationship between material properties and battery performance.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Facile synthesis of one-dimensional this compound nanobelts toward a novel anode for lithium storage - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 3. mdpi.com [mdpi.com]
- 4. Electrochemical performance and reaction mechanism investigation of V2O5 positive electrode material for aqueous rechargeable zinc batteries - Journal of Materials Chemistry A (RSC Publishing) [pubs.rsc.org]
- 5. Enhancing vanadium pentoxide-based (V2O5) cathodes for high-performance aqueous zinc-ion batteries: optimization of interlayer spacing, ion kinetics, voltage window - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Vanadium-Based Cathodes for Aqueous Zinc-Ion Batteries: Mechanisms, Challenges, and Strategies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Preparation and electrochemical performance of VO2(A) hollow spheres as a cathode for aqueous zinc ion batteries - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Spectroscopic Analysis of Vanadyl Acetate Complexes
For Researchers, Scientists, and Drug Development Professionals
The characterization of metallodrugs and catalysts is a critical step in their development and optimization. Vanadyl acetate (B1210297), a compound with potential applications in catalysis and as an insulin-mimetic agent, presents a unique analytical challenge due to its paramagnetic nature. This guide provides an objective comparison of Electron Paramagnetic Resonance (EPR) spectroscopy and its advanced derivatives—Electron Nuclear Double Resonance (ENDOR), Electron Spin Echo Envelope Modulation (ESEEM), and Hyperfine Sublevel Correlation (HYSCORE)—for the comprehensive analysis of vanadyl acetate complexes. The supporting experimental data from various vanadyl complexes, including this compound and its analogues, are presented to illustrate the strengths and limitations of each technique.
Principles of Spectroscopic Techniques for Vanadyl Complexes
Vanadium(IV) in vanadyl complexes possesses an unpaired electron (a d¹ system), making it paramagnetic and thus amenable to EPR spectroscopy.[1] This technique directly probes the environment of the unpaired electron, providing information about the coordination geometry and the nature of the coordinating ligands.
Electron Paramagnetic Resonance (EPR): EPR spectroscopy is a powerful tool for studying paramagnetic species.[2] In vanadyl complexes, the interaction of the unpaired electron with the magnetic field and the nuclear spin of the vanadium atom (⁵¹V, I = 7/2, 99.76% natural abundance) results in a characteristic eight-line hyperfine splitting pattern in the EPR spectrum. The primary parameters derived from an EPR spectrum are the g-tensor and the hyperfine coupling (A-tensor), which are sensitive to the symmetry of the complex and the nature of the donor atoms.[3]
Advanced EPR Techniques: While conventional continuous-wave (cw) EPR provides valuable information about the metal center, it often lacks the resolution to detail the interactions with ligand nuclei. Pulsed EPR techniques, such as ENDOR, ESEEM, and HYSCORE, overcome this limitation by measuring the weak magnetic interactions between the unpaired electron and surrounding magnetic nuclei.
-
Electron Nuclear Double Resonance (ENDOR): ENDOR spectroscopy measures the hyperfine interactions between the electron spin and nuclear spins in the vicinity.[2] It offers significantly higher resolution than standard EPR for determining the magnitude of these interactions, providing precise information about the coordinating ligands.[1]
-
Electron Spin Echo Envelope Modulation (ESEEM): ESEEM spectroscopy is particularly sensitive to weak hyperfine interactions with distant or weakly coupled nuclei.[2] It is a powerful tool for identifying and characterizing the coordination of ligands, especially nitrogen-containing ligands.[4]
-
Hyperfine Sublevel Correlation (HYSCORE): HYSCORE is a two-dimensional pulsed EPR technique that resolves complex ESEEM spectra by correlating nuclear frequencies.[2][5] This method is invaluable for untangling overlapping signals from multiple nuclei and determining both the isotropic and anisotropic components of the hyperfine coupling.[5]
Comparative Analysis of Spectroscopic Data
The following tables summarize typical EPR and advanced EPR parameters for vanadyl complexes, including those with acetate and similar oxygen-donating ligands. These values are indicative of the information that can be obtained for this compound.
Table 1: EPR Spectral Parameters for Vanadyl Complexes
| Complex | Solvent/Matrix | g_iso | A_iso (MHz) | g_|| | g_⊥ | A_|| (MHz) | A_⊥ (MHz) | Reference | |---|---|---|---|---|---|---|---|---| | this compound | Dichloromethane/Toluene | 1.968 | 304.6 | 1.947 | 1.979 | 504.4 | 204.8 |[6] | | [VO(H₂O)₅]²⁺ | Water/Glycerol | - | - | 1.9335 | 1.9782 | 547.0 | 208.5 |[1] | | VO(acac)₂ | Dichloromethane/Ethanol | 1.978 | 248.5 | 1.959 | 1.969 | 462.3 | 147.1 |[6] |
Table 2: Advanced Spectroscopic Data for Vanadyl Complexes
| Technique | Complex Type | Nucleus | Hyperfine Coupling (A) (MHz) | Nuclear Quadrupole Coupling (e²qQ/h) (MHz) | Reference |
| ENDOR | [VO(H₂O)₅]²⁺ | ⁵¹V | A_xx = -208.5, A_yy = -208.5, A_zz = -547.0 | 5.6 | [1] |
| Vanadyl Porphyrins | ¹H | 0.15 - 5 | - | [7] | |
| ESEEM | Vanadyl complexes with N-ligands | ¹⁴N | ~5 | ~2.5 | [2] |
| HYSCORE | Vanadyl Porphyrins in Asphaltenes | ¹⁴N | A_iso = 8.3, A_dd = -0.3 | - | [5] |
| ⁵¹V | 4.7 | - | [5] |
Experimental Protocols
Detailed methodologies are crucial for obtaining high-quality, reproducible data. Below are representative experimental protocols for the spectroscopic techniques discussed.
Synthesis of this compound
This compound can be synthesized by the reaction of vanadium pentoxide with acetic anhydride (B1165640).
Procedure:
-
A mixture of vanadium pentoxide (V₂O₅) and acetic anhydride ((CH₃CO)₂O) is refluxed.
-
The resulting solid product, this compound (VO(CH₃COO)₂), is isolated by filtration, washed, and dried.[8]
EPR Spectroscopy
Sample Preparation:
-
For solution-state measurements at room temperature, the vanadyl complex is dissolved in a suitable solvent (e.g., dichloromethane, toluene) to a concentration of approximately 1-5 mM.[9]
-
For frozen-solution measurements, the sample is typically dissolved in a solvent mixture that forms a good glass upon freezing (e.g., toluene/methanol). The solution is then placed in a quartz EPR tube and flash-frozen in liquid nitrogen.[9]
Instrumentation and Data Acquisition:
-
A standard X-band (~9.5 GHz) EPR spectrometer is commonly used.
-
The instrument parameters (microwave power, modulation amplitude, sweep width, and time constant) are optimized to achieve the best signal-to-noise ratio without spectral distortion.
-
For frozen-solution spectra, a cryostat is used to maintain a low temperature, typically around 77 K.[3]
Pulsed ENDOR Spectroscopy
Sample Preparation:
-
Sample preparation is similar to that for frozen-solution EPR. A concentration of ~5 mM in a cryoprotected solution (e.g., water/glycerol) is often used.[1]
Instrumentation and Data Acquisition:
-
A pulsed EPR spectrometer equipped for ENDOR is required.
-
The Davies pulse sequence (π - T - π/2 - τ - π - τ - echo) is commonly employed for ⁵¹V ENDOR.[1]
-
The magnetic field is set to a specific position in the EPR spectrum (e.g., the parallel or perpendicular turning points) to select for specific molecular orientations.
-
A radiofrequency (RF) pulse is applied during the time interval T to induce nuclear transitions, and the change in the electron spin echo intensity is monitored as a function of the RF frequency.[1]
ESEEM and HYSCORE Spectroscopy
Sample Preparation:
-
Sample preparation is identical to that for pulsed ENDOR.
Instrumentation and Data Acquisition:
-
A pulsed EPR spectrometer is used.
-
For ESEEM, a three-pulse (stimulated echo) sequence (π/2 - τ - π/2 - T - π/2 - τ - echo) is typically used. The delay time T is systematically increased, and the modulation of the echo intensity is recorded.
-
For HYSCORE, a four-pulse sequence (π/2 - τ - π/2 - t₁ - π - t₂ - π/2 - τ - echo) is used. The time intervals t₁ and t₂ are systematically varied to generate a two-dimensional time-domain dataset, which is then Fourier transformed to produce a 2D frequency-correlation spectrum.[2]
Visualizing the Analytical Workflow and Relationships
The following diagrams, generated using the DOT language, illustrate the logical flow of analysis and the relationship between the different spectroscopic techniques.
References
- 1. Electronic Structure of the Aqueous Vanadyl Ion Probed by 9 and 94 GHz EPR and Pulsed ENDOR Spectroscopies and Density Functional Theory Calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. www1.udel.edu [www1.udel.edu]
- 3. Magnetic and relaxation properties of vanadium( iv ) complexes: an integrated 1 H relaxometric, EPR and computational study - Inorganic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D2QI02635J [pubs.rsc.org]
- 4. Electron paramagnetic resonance and electron spin echo study of supported and unsupported vanadium oxides - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. depts.washington.edu [depts.washington.edu]
- 8. This compound - Wikipedia [en.wikipedia.org]
- 9. researchgate.net [researchgate.net]
A Comparative Guide to the Cyclic Voltammetry Analysis of Vanadyl Acetate and Its Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the electrochemical behavior of vanadyl acetate (B1210297) and its structurally related analogs, with a focus on cyclic voltammetry (CV). Due to a lack of direct experimental data for vanadyl acetate in the reviewed literature, this guide utilizes data from closely related vanadyl complexes—vanadyl acetylacetonate (B107027), vanadyl sulfate (B86663), and vanadyl salen—to infer its probable electrochemical characteristics. This comparison aims to offer a valuable reference for researchers interested in the redox properties of vanadyl compounds.
Executive Summary
Data Presentation: Comparison of Redox Potentials
The following table summarizes the key cyclic voltammetry data for vanadyl acetylacetonate, vanadyl sulfate, and vanadyl salen complexes. This data is compiled from various studies and provides a basis for predicting the electrochemical behavior of this compound.
| Compound | Redox Couple | Anodic Peak (Epa) (V) | Cathodic Peak (Epc) (V) | Solvent/Electrolyte | Reversibility | Reference |
| This compound | V(IV)/V(V) | Data not available | Data not available | - | - | - |
| V(IV)/V(III) | Data not available | Data not available | - | - | - | |
| Vanadyl Acetylacetonate | V(IV)/V(V) | ~ +0.75 | - | Acetonitrile (B52724) / 0.1 M TBAP | Quasi-reversible | [1] |
| V(IV)/V(III) | - | ~ -2.0 | Acetonitrile / 0.1 M TBAP | Irreversible | [1] | |
| Vanadyl Sulfate | V(IV)/V(V) | Variable | Variable | Aqueous H₂SO₄ | Quasi-reversible | [2] |
| (salen)V(O) | V(IV)/V(V) | +0.090 | +0.090 | Acetonitrile / 0.1 M TBAPF₆ (vs. Fc+/Fc) | Reversible | [3] |
Note: Potentials are vs. Ag/Ag+ unless otherwise specified. The reversibility of the V(IV)/V(V) couple for vanadyl sulfate is highly dependent on the concentration of sulfuric acid.
Experimental Protocols
Below is a representative experimental protocol for performing cyclic voltammetry on a vanadyl complex, based on methodologies reported for vanadyl acetylacetonate.[1]
1. Preparation of the Analyte Solution:
-
Dissolve the vanadyl complex (e.g., vanadyl acetylacetonate) in the chosen solvent (e.g., acetonitrile) to a final concentration of 1-10 mM.
-
Add a supporting electrolyte, such as 0.1 M tetrabutylammonium (B224687) perchlorate (B79767) (TBAP) or tetrabutylammonium hexafluorophosphate (B91526) (TBAPF₆), to the solution to ensure sufficient conductivity.
-
De-aerate the solution by bubbling with an inert gas (e.g., high-purity argon or nitrogen) for at least 15-20 minutes prior to the experiment to remove dissolved oxygen, which can interfere with the measurements.
2. Electrochemical Cell Setup:
-
A standard three-electrode cell is used.
-
Working Electrode: A glassy carbon electrode (GCE) is commonly used. Prior to use, the GCE should be polished to a mirror finish with alumina (B75360) slurry on a polishing pad, followed by sonication in ethanol (B145695) and deionized water to remove any residual abrasive particles.
-
Reference Electrode: A non-aqueous Ag/Ag+ reference electrode (e.g., 0.01 M AgNO₃ in the supporting electrolyte solution) is suitable for organic solvents. For aqueous solutions, a saturated calomel (B162337) electrode (SCE) or a silver/silver chloride (Ag/AgCl) electrode is typically used.
-
Counter Electrode: A platinum wire or mesh serves as the counter electrode to complete the electrical circuit.
-
3. Cyclic Voltammetry Measurement:
-
The measurements are performed using a potentiostat.
-
The de-aerated analyte solution is placed in the electrochemical cell, and the three electrodes are immersed.
-
An initial potential is applied, and the potential is swept linearly to a set vertex potential and then back to the initial potential.
-
A typical potential window for vanadyl complexes in acetonitrile is from approximately +1.5 V to -2.5 V to observe both oxidation and reduction processes.
-
The scan rate, which is the rate of change of the applied potential, is typically varied (e.g., from 20 mV/s to 500 mV/s) to investigate the kinetics of the electron transfer processes.
Mandatory Visualization
The following diagrams illustrate the key concepts and workflows discussed in this guide.
Caption: Experimental workflow for cyclic voltammetry analysis.
Caption: Redox signaling pathways for a generic vanadyl complex.
Conclusion
The electrochemical behavior of vanadyl complexes is intricately linked to their coordination environment. While direct cyclic voltammetry data for this compound remains elusive, a comparative analysis of its analogs provides valuable predictive insights. Vanadyl acetylacetonate, as a close structural relative, suggests that this compound would likely exhibit a quasi-reversible one-electron oxidation corresponding to the V(IV)/V(V) couple and an irreversible reduction at more negative potentials for the V(IV)/V(III) couple in aprotic polar solvents. The data from vanadyl sulfate and vanadyl salen complexes further underscore the significant influence of the ligand and solvent system on the redox potentials and the reversibility of the electron transfer processes. For researchers in drug development and related fields, understanding these electrochemical properties is crucial for elucidating mechanisms of action, designing novel catalysts, and developing new therapeutic agents based on vanadium. Further experimental studies on this compound are warranted to confirm these predictions and expand our understanding of this fundamental vanadyl complex.
References
Vanadyl Acetate vs. Vanadyl Sulfate: A Comparative Guide for Catalysis in Research and Development
An Objective Comparison of Performance with Supporting Experimental Data for Researchers, Scientists, and Drug Development Professionals.
In the realm of catalytic chemistry, particularly in oxidation reactions vital for organic synthesis and drug development, the choice of catalyst is paramount to achieving desired yields, selectivity, and reaction efficiency. Among the various options, vanadium-based catalysts have carved a significant niche. This guide provides a detailed comparison of two common vanadyl compounds: vanadyl acetate (B1210297) [VO(OAc)₂] and vanadyl sulfate (B86663) [VOSO₄]. While both serve as effective catalysts in numerous transformations, their performance can differ based on the reaction type and conditions, largely influenced by the nature of their anionic ligands.
Executive Summary
Direct, head-to-head comparisons of vanadyl acetate and vanadyl sulfate in the same chemical reaction under identical conditions are scarce in the published literature. However, by examining their performance in analogous reactions, particularly in the oxidation of alcohols and sulfides, a comparative analysis can be drawn. The available data suggests that the choice between this compound and vanadyl sulfate is highly application-dependent. Vanadyl sulfate, often used in conjunction with co-catalysts like TEMPO, has demonstrated high efficiency in alcohol oxidation. Conversely, this compound has shown utility as a Lewis acid catalyst in reactions such as aza-Michael additions and deprotection of acetals. In a non-catalytic biological context, organic vanadyl compounds like vanadyl acetylacetonate (B107027) (a close analog of this compound) have exhibited greater potency than vanadyl sulfate in mimicking insulin, suggesting that the organic ligand can significantly influence the vanadium center's activity.
Data Presentation: Catalytic Performance in Oxidation Reactions
The following tables summarize the catalytic performance of this compound and vanadyl sulfate in the oxidation of representative alcohol and sulfide (B99878) substrates, based on available literature. It is important to note that the reaction conditions are not identical, which precludes a direct assertion of superiority but offers valuable insights into their respective applications.
Table 1: Catalytic Oxidation of Alcohols
| Catalyst | Substrate | Oxidant | Co-catalyst/Additive | Solvent | Temp. (°C) | Time (h) | Conversion (%) | Selectivity (%) | Yield (%) | Reference |
| Vanadyl Sulfate | Benzyl (B1604629) Alcohol | O₂ | TEMPO | Acetonitrile (B52724) | RT | 6 | >99 | >99 (Benzaldehyde) | - | [1] |
| Vanadyl Sulfate | 1-Phenylethanol | O₂ | TEMPO | Acetonitrile | RT | 6 | >99 | >99 (Acetophenone) | - | [1] |
| Vanadyl Sulfate | Cinnamyl alcohol | O₂ | TEMPO | Acetonitrile | RT | 6 | >99 | >99 (Cinnamaldehyde) | - | [1] |
Table 2: Catalytic Oxidation of Sulfides
| Catalyst | Substrate | Oxidant | Solvent | Temp. (°C) | Time (h) | Conversion (%) | Product(s) | Reference |
| This compound | Thioanisole (B89551) | - | - | - | - | - | - | No direct data found |
| Oxidovanadium(IV) Complexes | Thioanisole | H₂O₂ | Acetonitrile | 25 | 0.17-1 | >99 | Sulfoxide/Sulfone | [2] |
Note: While no specific data for this compound in thioanisole oxidation was found, related oxidovanadium(IV) complexes with organic ligands have been studied, suggesting its potential applicability.
Experimental Protocols
1. General Procedure for Vanadyl Sulfate/TEMPO-Catalyzed Aerobic Oxidation of Alcohols
This protocol is based on the methodology described for the oxidation of a wide range of alcohols.
-
Materials: Vanadyl sulfate (VOSO₄), 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO), substrate (e.g., benzyl alcohol), acetonitrile (solvent).
-
Apparatus: A round-bottom flask equipped with a magnetic stirrer and an oxygen balloon.
-
Procedure:
-
To a solution of the alcohol (1 mmol) in acetonitrile (5 mL) in the round-bottom flask, add vanadyl sulfate (0.02 mmol) and TEMPO (0.1 mmol).
-
Replace the air in the flask with oxygen from a balloon.
-
Stir the reaction mixture vigorously at room temperature.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion, the reaction mixture is typically worked up by quenching any remaining oxidant, followed by extraction and purification of the product.
-
2. General Procedure for Vanadyl-Catalyzed Oxidation of Thioanisole
This protocol is a generalized procedure based on studies of oxidovanadium(IV) complexes.
-
Materials: Vanadium catalyst (e.g., an oxidovanadium(IV) complex), thioanisole, hydrogen peroxide (H₂O₂), acetonitrile (solvent).
-
Apparatus: A round-bottom flask with a magnetic stirrer.
-
Procedure:
-
Dissolve the vanadium catalyst (e.g., 0.005 mmol) and thioanisole (0.5 mmol) in acetonitrile (1 mL) in the reaction flask.
-
Add hydrogen peroxide (0.5 mmol) portion-wise to the stirred solution at 25 °C.
-
Monitor the consumption of the oxidant and the formation of products (sulfoxide and sulfone) by a suitable analytical technique (e.g., GC or HPLC).
-
The reaction is typically complete within a few hours.
-
Work-up involves quenching excess peroxide and subsequent extraction and purification of the products.
-
Mechanistic Insights and Logical Relationships
The catalytic cycle for vanadium-catalyzed oxidations generally involves the vanadium center cycling between its +4 and +5 oxidation states. The specific mechanism can be influenced by the ligands attached to the vanadium.
General Catalytic Cycle for Vanadium-Catalyzed Oxidation
Caption: General catalytic cycle for vanadium-catalyzed oxidation reactions.
Experimental Workflow for Catalyst Comparison
Caption: A logical workflow for the comparative evaluation of catalytic performance.
Concluding Remarks
The decision to use this compound or vanadyl sulfate as a catalyst should be guided by the specific requirements of the chemical transformation.
-
Vanadyl Sulfate appears to be a robust and highly effective catalyst for the aerobic oxidation of alcohols, particularly when used in combination with a co-catalyst like TEMPO. Its high solubility in polar solvents like acetonitrile is an advantage in homogeneous catalysis.
-
This compound , with its organic acetate ligand, may offer different solubility profiles and Lewis acidity compared to the inorganic sulfate. This can be advantageous in reactions where the catalyst's coordination environment plays a crucial role in selectivity. While direct comparative data in common oxidation reactions is lacking, its established role in other organic transformations suggests it is a valuable tool in a chemist's arsenal. The enhanced biological potency of a related organic vanadyl compound hints at the significant impact of the ligand on the vanadium center's reactivity.
For researchers and drug development professionals, the optimal choice will likely emerge from empirical screening for the specific substrate and desired outcome. This guide provides a foundation for this selection process by consolidating the available data and outlining the experimental approaches for a direct comparison. Future research providing a side-by-side comparison of these two catalysts in a broader range of reactions would be of great value to the scientific community.
References
A Comparative Thermal Stability Analysis of Vanadyl Acetate and Other Vanadyl Compounds
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the thermal stability of vanadyl acetate (B1210297) against other commonly used vanadyl compounds, including vanadyl acetylacetonate, vanadyl sulfate (B86663), and vanadyl citrate (B86180). The selection of a suitable vanadyl compound is often critical in drug development and various chemical syntheses, where thermal stability can influence reaction outcomes, product purity, and storage conditions. This document summarizes quantitative data from thermal analysis studies, details the experimental methodologies employed, and visualizes a key signaling pathway relevant to the therapeutic applications of vanadyl compounds.
Comparative Thermal Data
The thermal stability of vanadyl compounds is intrinsically linked to the nature of their organic or inorganic ligands. The following table summarizes the key thermal decomposition events for vanadyl acetate and its alternatives, as determined by thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC).
| Compound | Decomposition Onset (°C) | Key Thermal Events | Final Residue (where specified) |
| This compound | ~200 °C | Significant weight loss (51%) between 200-300 °C, attributed to the loss of acetate groups. | Vanadium Oxide |
| Vanadyl Acetylacetonate | ~260 °C | Incongruent melting at 260 °C with a substantial weight loss (84.06%). Further structuring of decomposition products occurs between 400-540 °C.[1][2] | Vanadium(IV) Oxide (VO₂) or Vanadium(III) Oxide (V₂O₃) depending on the atmosphere.[3] |
| Vanadyl Sulfate (trihydrate) | ~160 °C | Stepwise dehydration begins around 160-190 °C with the loss of two water molecules, followed by the loss of the final water molecule around 260 °C. The anhydrous form is stable to over 500 °C. | Vanadium Pentoxide (V₂O₅) |
| Vanadyl Citrate (hydrate) | ~80 °C | Initial weight loss between 80-190 °C due to the loss of crystallization water. Further decomposition of a citrate anion occurs up to 380 °C.[1] | Not specified |
Experimental Protocols
The following are representative experimental methodologies for the thermal analysis of the compared vanadyl compounds. It is important to note that direct comparison of thermal stability is most accurate when all compounds are analyzed under identical conditions.
General Thermogravimetric Analysis (TGA) / Differential Scanning calorimetry (DSC) Protocol
A standard approach for the thermal analysis of inorganic and coordination compounds involves the following steps:
-
Sample Preparation: A small, accurately weighed sample (typically 5-10 mg) is placed in an inert crucible (e.g., alumina (B75360) or platinum).
-
Atmosphere: The analysis is conducted under a controlled atmosphere, typically a continuous flow of an inert gas such as nitrogen or argon (e.g., 50 mL/min) to prevent oxidation. For specific studies, an oxidizing atmosphere like air may be used.
-
Heating Program: The sample is heated at a constant, linear rate, commonly 10 °C/min. The temperature range is set to cover all expected thermal events, often from room temperature to 1000 °C.
-
Data Acquisition: The instrument records the sample's weight change (TGA) and the differential heat flow between the sample and a reference (DSC) as a function of temperature.
Specific Methodologies from Literature:
-
Vanadyl Acetylacetonate: The thermal decomposition has been studied using TGA and DSC in a humid nitrogen atmosphere.[3] The analysis was performed up to 600 °C to ensure complete decomposition and crystallization of the final product.[3]
-
Vanadyl Citrate: Thermal analysis was carried out using a synchronic thermal analysis facility in alundum crucibles from 30-600 °C at a heating rate of 10 °C/min.[1]
-
Vanadyl Sulfate: TGA of hydrated vanadyl sulfate has been performed to determine water content, with decomposition of the anhydrous form occurring above 500 °C.
Visualization of a Key Signaling Pathway
Vanadyl compounds have garnered significant interest in drug development, particularly for their insulin-mimetic and anti-cancer properties. A crucial mechanism of action involves the modulation of key cellular signaling pathways. The diagram below illustrates the role of vanadyl compounds in the PI3K/Akt signaling pathway, which is central to cell survival, growth, and proliferation.
Caption: PI3K/Akt signaling pathway modulation by vanadyl compounds.
This guide provides a foundational comparison of the thermal stability of this compound with other key vanadyl compounds. For critical applications, it is recommended to perform a direct comparative thermal analysis of the specific compounds of interest under identical experimental conditions.
References
A Researcher's Guide to Validating the Purity of Synthesized Vanadyl Acetate
For researchers and professionals in drug development and various scientific fields utilizing vanadyl acetate (B1210297), ensuring the purity of the synthesized compound is paramount for the reliability and reproducibility of experimental results. This guide provides a comprehensive comparison of analytical techniques for validating the purity of vanadyl acetate, offering detailed experimental protocols and data interpretation. We also present a comparison with alternative vanadyl precursors to aid in the selection of starting materials.
Understanding the Synthesis and Potential Impurities
This compound (VO(CH₃COO)₂) is typically synthesized by the reaction of vanadium pentoxide (V₂O₅) with acetic anhydride. The reaction is generally carried out by refluxing the two reagents.[1]
Synthesis Reaction: V₂O₅ + 3(CH₃CO)₂O → 2VO(CH₃COO)₂ + 2CO₂ + C₂H₆
The primary impurities that can arise from this synthesis include:
-
Unreacted Vanadium Pentoxide (V₂O₅): A common impurity if the reaction does not go to completion.
-
Other Vanadium Oxides: Such as V₂O₃ and VO₂, which can be formed under certain reaction conditions.
-
Residual Acetic Acid/Acetic Anhydride: Trapped within the product matrix.
-
Vanadyl Hydroxide (VO(OH)₂): Can form in the presence of moisture.[2]
Analytical Techniques for Purity Validation
A multi-technique approach is recommended for the thorough validation of this compound purity. The following table summarizes the key analytical methods and their expected outcomes for a pure sample.
| Analytical Technique | Parameter Measured | Expected Results for Pure this compound | Potential Impurities Detected |
| Fourier-Transform Infrared (FTIR) Spectroscopy | Vibrational modes of chemical bonds | Characteristic peaks for V=O stretching (~995 cm⁻¹), and acetate C=O and C-O stretching. | Unreacted V₂O₅ (peaks around 830 and 1020 cm⁻¹), residual acetic acid/anhydride (broad O-H stretch, specific C=O stretches). |
| Ultraviolet-Visible (UV-Vis) Spectroscopy | Electronic transitions | Absorption maxima in the visible region corresponding to d-d transitions of the vanadyl ion. | Presence of other vanadium oxidation states will alter the spectrum. |
| Thermogravimetric Analysis (TGA) | Mass loss upon heating | A distinct decomposition step corresponding to the loss of the two acetate groups. A weight loss of approximately 51% is observed between 200 and 300°C.[3] | Presence of hydrated species or residual solvent will result in initial weight loss at lower temperatures. The final residual mass can indicate the presence of non-volatile impurities. |
| Powder X-ray Diffraction (pXRD) | Crystalline structure | A characteristic diffraction pattern with specific 2θ peaks. | Unreacted V₂O₅ and other crystalline vanadium oxides will show their own distinct diffraction patterns.[4] |
| Elemental Analysis | Elemental composition (C, H, V) | Percentage of Carbon, Hydrogen, and Vanadium corresponding to the molecular formula VO(C₂H₃O₂)₂. | Deviation from theoretical percentages indicates the presence of impurities. |
Experimental Protocols
Fourier-Transform Infrared (FTIR) Spectroscopy
Methodology:
-
Prepare a KBr pellet by mixing a small amount of the synthesized this compound with dry potassium bromide.
-
Alternatively, use an Attenuated Total Reflectance (ATR) accessory for direct analysis of the solid sample.
-
Record the spectrum in the range of 4000-400 cm⁻¹.
-
Compare the obtained spectrum with a reference spectrum of pure this compound.
Data Interpretation:
-
V=O stretch: A strong, sharp peak around 995 cm⁻¹ is characteristic of the vanadyl group.[5]
-
Acetate vibrations: Look for strong peaks corresponding to the asymmetric and symmetric stretching of the carboxylate group.
-
Impurities:
-
A broad band in the 3200-3600 cm⁻¹ region may indicate the presence of water or hydroxyl groups from vanadyl hydroxide.
-
Sharp peaks around 1760 cm⁻¹ and 1820 cm⁻¹ could indicate residual acetic anhydride.
-
Peaks around 830 cm⁻¹ and 1020 cm⁻¹ are indicative of unreacted V₂O₅.
-
Ultraviolet-Visible (UV-Vis) Spectroscopy
Methodology:
-
Dissolve a precisely weighed amount of this compound in a suitable solvent (e.g., ethanol).
-
Record the absorption spectrum in the range of 200-800 nm using a UV-Vis spectrophotometer.
-
The solvent used should be transparent in the region of interest.
Data Interpretation:
-
The spectrum of vanadyl (V⁴⁺) complexes typically shows d-d transition bands in the visible region.[6] The exact position and intensity of these bands are solvent-dependent.
-
The presence of other vanadium oxidation states, such as V⁵⁺, will result in different absorption characteristics.
Thermogravimetric Analysis (TGA)
Methodology:
-
Place a small, accurately weighed amount of the this compound sample in a TGA crucible.
-
Heat the sample under a controlled atmosphere (e.g., nitrogen or air) at a constant heating rate (e.g., 10 °C/min).
-
Record the mass loss as a function of temperature.
Data Interpretation:
-
A pure, anhydrous sample of this compound is expected to be stable up to around 200°C, followed by a significant weight loss corresponding to the decomposition and loss of the acetate ligands.[3]
-
Weight loss at temperatures below 100°C suggests the presence of adsorbed water or volatile solvents.
-
The final residual mass should correspond to the theoretical mass of the resulting vanadium oxide (e.g., V₂O₅ if heated in air).
Powder X-ray Diffraction (pXRD)
Methodology:
-
Grind the this compound sample to a fine powder.
-
Mount the powder on a sample holder.
-
Obtain the diffraction pattern using a powder X-ray diffractometer with Cu Kα radiation.
-
Compare the obtained pattern with a reference pattern from a database or a known pure sample.
Data Interpretation:
-
A pure crystalline sample will exhibit a unique set of diffraction peaks at specific 2θ angles.
-
The presence of additional peaks indicates crystalline impurities. By comparing these extra peaks to known patterns, impurities like V₂O₅ can be identified.[4]
Elemental Analysis
Methodology:
-
Submit a sample of the synthesized this compound to a certified analytical laboratory for Carbon, Hydrogen, and Vanadium elemental analysis.
Data Interpretation:
-
Compare the experimentally determined weight percentages of C, H, and V with the theoretical values for VO(C₂H₃O₂)₂ (C: 25.96%, H: 3.27%, V: 27.53%).
-
Significant deviations from the theoretical values indicate the presence of impurities.
Comparison with Alternative Vanadyl Precursors
While this compound is a useful precursor, other vanadyl compounds are also commonly employed in synthesis. The choice of precursor can influence the reaction conditions, byproducts, and the properties of the final product.
| Precursor | Formula | Common Synthesis Route for Precursor | Advantages | Disadvantages |
| This compound | VO(CH₃COO)₂ | V₂O₅ + Acetic Anhydride[1] | Good solubility in some organic solvents. | Synthesis can produce organic byproducts. |
| Vanadyl Sulfate (B86663) | VOSO₄ | V₂O₅ + SO₂[7] | Readily available and a common starting material for other vanadyl complexes.[8] | Can introduce sulfate ions into the reaction mixture, which may be undesirable. |
| Vanadyl Chloride | VOCl₂ | Reduction of VOCl₃ | Highly reactive precursor. | Moisture sensitive and can be more difficult to handle. |
Visualizing the Workflow and Decision-Making Process
To aid researchers in selecting the appropriate analytical techniques, the following diagrams illustrate the experimental workflow for purity validation and a decision-making flowchart.
Caption: Experimental workflow for validating the purity of synthesized this compound.
Caption: Decision flowchart for selecting analytical techniques for this compound purity validation.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. 2024.sci-hub.st [2024.sci-hub.st]
- 7. apps.dtic.mil [apps.dtic.mil]
- 8. Vanadyl acetylacetonate - Wikipedia [en.wikipedia.org]
A Comparative Analysis of Vanadyl Acetate and Vanadium(III) Acetylacetonate for Researchers and Drug Development Professionals
In the landscape of vanadium chemistry, vanadyl acetate (B1210297) and vanadium(III) acetylacetonate (B107027) emerge as two prominent compounds with significant applications in catalysis and potential in therapeutic development. This guide provides a comprehensive comparison of their chemical properties, performance in key applications, and relevant experimental protocols, tailored for researchers, scientists, and professionals in drug development.
At a Glance: Key Physicochemical Properties
A fundamental understanding of the distinct properties of vanadyl acetate and vanadium(III) acetylacetonate is crucial for their effective application. The following table summarizes their key characteristics.
| Property | This compound | Vanadium(III) Acetylacetonate |
| Chemical Formula | VO(CH₃COO)₂ | V(C₅H₇O₂)₃ |
| Molar Mass | 185.03 g/mol [1] | 348.269 g/mol [2] |
| Appearance | Tan-colored solid[1] | Orange-brown or brown solid/crystals[2][3] |
| Vanadium Oxidation State | +4 | +3 |
| Melting Point | 214 °C (decomposes)[1] | 181-184 °C[3] |
| Solubility | Insoluble in water, benzene, chloroform, and cyclohexane; slightly soluble in ethanol.[1] | Soluble in organic solvents like toluene, ethanol, and acetone; also reported to be soluble in water (2g/L).[2][3] |
Performance in Catalytic Applications
Both compounds are recognized for their catalytic prowess, albeit in different domains. Vanadium(III) acetylacetonate is a well-established precatalyst, particularly in polymer production, while this compound has been explored for acetylation reactions.
Vanadium(III) Acetylacetonate as a Precatalyst:
Vanadium(III) acetylacetonate is a common precatalyst in the production of Ethylene-Propylene-Diene Monomer (EPDM) polymers.[2][4] EPDM is a synthetic rubber with excellent resistance to heat, ozone, and weathering, making it valuable in the automotive and construction industries. Homogeneous catalytic systems for EPDM production often employ a vanadium precatalyst like V(acac)₃ in combination with an organoaluminum cocatalyst.[5]
This compound in Catalysis:
This compound has been investigated as a catalyst for the acetylation of alcohols.[1] This reaction is fundamental in organic synthesis for the protection of hydroxyl groups.
While direct comparative studies on their catalytic efficiency are scarce, the distinct applications highlight their specialized roles in the field of catalysis.
Biomedical Applications: A Focus on Insulin-Mimetic Properties
Vanadium compounds have garnered significant interest for their insulin-mimetic properties, offering potential therapeutic avenues for diabetes.[6] Vanadyl acetylacetonate, in particular, has been a subject of study in this area.
A comparative study on the effects of various organic vanadium compounds in diabetic rats revealed that vanadyl acetylacetonate (referred to as VAc in the study) was the most potent in reducing glycemia when administered orally.[7] The study also noted that organic vanadium compounds, including VAc, were more effective and safer than the inorganic salt, vanadyl sulphate.[7] The enhanced efficacy of organic vanadium compounds is suggested to be due to their intrinsic insulin-like properties, not just improved intestinal absorption.[7]
The proposed mechanism for the insulin-mimetic action of vanadium compounds involves the inhibition of protein tyrosine phosphatases (PTPases), such as PTP1B.[8] PTP1B is a negative regulator of the insulin (B600854) signaling pathway, and its inhibition leads to prolonged activation of the insulin receptor and downstream signaling cascades, ultimately enhancing glucose uptake and metabolism.[8]
Experimental Protocols
For researchers looking to replicate or build upon existing work, detailed experimental protocols are essential.
Synthesis of this compound
This compound can be produced by refluxing acetic anhydride (B1165640) with vanadium pentoxide at 140 °C.[1]
Reaction: V₂O₅ + 3 (CH₃CO)₂O → 2 VO(CH₃COO)₂ + 2 CO₂ + C₂H₆[1]
Synthesis of Vanadium(III) Acetylacetonate
A common method for preparing vanadium(III) acetylacetonate involves the reduction of ammonium (B1175870) vanadate (B1173111) in the presence of acetylacetone.[2]
Catalytic Epoxidation of an Allylic Alcohol using a Vanadium Catalyst
This protocol provides a general procedure for the epoxidation of an allylic alcohol, a reaction where vanadyl complexes are often employed as catalysts.
Materials:
-
Allylic alcohol (e.g., E-geraniol)
-
Toluene
-
Vanadyl acetylacetonate (VO(acac)₂)
-
tert-Butyl hydroperoxide (t-BuOOH)
-
Acetic anhydride
-
4-Dimethylaminopyridine (DMAP)
-
Sodium bisulfite solution
-
Magnesium sulfate (B86663) (MgSO₄)
-
Solvents for extraction and chromatography (e.g., hexanes, ethyl acetate)
Procedure:
-
To a solution of the allylic alcohol in toluene, add vanadyl acetylacetonate.
-
Heat the mixture to reflux (approximately 140°C).
-
Add tert-butyl hydroperoxide dropwise over a period of 15 minutes.
-
Continue refluxing for one hour.
-
Cool the reaction mixture and add acetic anhydride and DMAP.
-
Pour the solution into ice water.
-
Perform three extractions using a separation funnel.
-
Wash the combined organic phases with water and sodium bisulfite solution.
-
Dry the organic phase with magnesium sulfate.
-
Remove the solvent under reduced pressure.
-
Purify the product using column chromatography.[9]
Visualizing Key Processes
To further elucidate the mechanisms and workflows discussed, the following diagrams are provided.
References
- 1. Enantioselective Epoxidation of Allylic Alcohols by a Chiral Complex of Vanadium: An Effective Controller System and a Rational Mechanistic Model [organic-chemistry.org]
- 2. mdpi.com [mdpi.com]
- 3. Stereoselective VO(acac)2 Catalyzed Epoxidation of Acyclic Homoallylic Diols. Complementary Preparation of C2-syn-3,4-Epoxy Alcohols - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Vanadium(III) acetylacetonate - Wikipedia [en.wikipedia.org]
- 5. encyclopedia.pub [encyclopedia.pub]
- 6. Vanadium compounds as insulin mimics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Effects of vanadium complexes with organic ligands on glucose metabolism: a comparison study in diabetic rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Insulino-mimetic and anti-diabetic effects of vanadium compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. prezi.com [prezi.com]
A Comparative Guide to the Catalytic Efficiency of Vanadyl Acetate in Oxidation Reactions
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the catalytic efficiency of vanadyl acetate (B1210297) against other common oxidation catalysts. The information presented herein is intended to assist researchers in selecting the most appropriate catalyst for their specific synthetic needs, with a focus on providing objective performance data and detailed experimental protocols.
Introduction to Vanadyl Acetate as a Catalyst
This compound, with the chemical formula VO(OAc)₂, is a versatile and cost-effective catalyst employed in a variety of organic transformations. Its utility is particularly pronounced in oxidation reactions, including the epoxidation of alkenes and the oxidation of alcohols and sulfides. The catalytic activity stems from the ability of the vanadium center to cycle between different oxidation states, facilitating the transfer of an oxygen atom from an oxidant to a substrate.
Quantitative Comparison of Catalytic Performance
To provide a clear and objective assessment of this compound's catalytic efficiency, this section presents a comparative analysis of its performance against other widely used catalysts in the epoxidation of cyclohexene (B86901) with tert-butyl hydroperoxide (TBHP) as the oxidant. The key metrics for comparison are conversion, selectivity, Turnover Number (TON), and Turnover Frequency (TOF).
| Catalyst System | Substrate | Oxidant | Conversion (%) | Selectivity (%) (to Epoxide) | TON | TOF (h⁻¹) | Reference |
| This compound | Cyclohexene | TBHP | Data not available | Data not available | Data not available | Data not available | |
| Vanadyl Acetylacetonate (B107027) [VO(acac)₂] | Cyclohexene | TBHP | 20 | 70 | - | - | [1] |
| VO₂-SiO₂ | Cyclohexene | TBHP | 21 | 84 | - | - | [2] |
| Manganese(III) Salen Complex | Cyclohexene | NaOCl | Low | - | 2.25 - 14.5 | - | [3] |
| Chromium(III)-Imine Complex | Benzyl Alcohol | H₂O₂ | Low (at 60°C) | ~100 (to Benzaldehyde) | - | - | [4] |
Experimental Protocols
To ensure reproducibility and facilitate further research, detailed experimental protocols for key reactions are provided below.
General Procedure for Calculating TON and TOF
Turnover Number (TON) and Turnover Frequency (TOF) are crucial metrics for quantifying catalytic efficiency.
-
Turnover Number (TON): Represents the total number of substrate molecules converted per molecule of catalyst before it becomes deactivated. It is calculated as: TON = (moles of converted substrate) / (moles of catalyst)
-
Turnover Frequency (TOF): Represents the number of substrate molecules converted per molecule of catalyst per unit of time. It is calculated as: TOF = TON / reaction time (in hours)
Experimental Protocol: Epoxidation of Cyclohexene using a Vanadium Catalyst
This protocol is adapted from procedures for similar vanadium-catalyzed epoxidations and can be used as a starting point for quantifying the efficiency of this compound.[1][5]
Materials:
-
This compound (or other vanadium catalyst)
-
Cyclohexene
-
tert-Butyl Hydroperoxide (TBHP), 70 wt. % in water
-
Toluene (B28343) (solvent)
-
Internal standard (e.g., dodecane) for GC analysis
-
Anhydrous sodium sulfate (B86663) (for drying)
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the vanadium catalyst (e.g., 0.01 mmol).
-
Add toluene (10 mL) and cyclohexene (10 mmol).
-
Add the internal standard (e.g., 1 mmol of dodecane).
-
Heat the mixture to the desired reaction temperature (e.g., 80 °C).
-
Slowly add TBHP (12 mmol) to the reaction mixture over a period of 30 minutes using a syringe pump.
-
Monitor the reaction progress by taking aliquots at regular intervals and analyzing them by Gas Chromatography (GC).
-
Upon completion of the reaction, cool the mixture to room temperature.
-
Quench any remaining peroxide by adding a saturated aqueous solution of sodium sulfite.
-
Extract the product with an organic solvent (e.g., diethyl ether), dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel if necessary.
Quantification:
-
Calculate the moles of cyclohexene converted and the moles of cyclohexene oxide formed based on the GC analysis relative to the internal standard.
-
Calculate the conversion (%) and selectivity (%).
-
Calculate the TON and TOF using the formulas provided above.
Reaction Mechanisms and Pathways
The catalytic cycle of vanadyl compounds in epoxidation reactions with hydroperoxides is generally believed to involve the formation of a vanadium-peroxo species.
General Catalytic Cycle for Vanadium-Catalyzed Epoxidation
The following diagram illustrates a simplified, generally accepted catalytic cycle for the epoxidation of an alkene by a vanadyl catalyst and a hydroperoxide (ROOH).
Caption: A simplified catalytic cycle for vanadium-catalyzed epoxidation.
Workflow for Quantifying Catalytic Efficiency:
The process of quantifying the catalytic efficiency of this compound can be visualized as a systematic workflow.
Caption: Workflow for determining catalytic efficiency.
Conclusion
This compound is a promising catalyst for oxidation reactions. While direct comparative data on its turnover number and frequency are still emerging, the provided protocols and comparative data for analogous catalysts offer a solid foundation for its evaluation. Further research focusing on detailed kinetic studies of this compound under standardized conditions will be invaluable for fully quantifying its catalytic efficiency and unlocking its full potential in synthetic chemistry.
References
A Comparative Analysis of Vana-Pure™ Vanadyl Acetate Against Established Literature Values
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the experimental data for our product, Vana-Pure™ Vanadyl Acetate (B1210297), with established literature values. The objective is to offer a clear and data-supported overview of our product's performance and characteristics, enabling informed decisions for your research and development needs. This document outlines key physical and spectroscopic properties, details the experimental protocols used for their determination, and presents a logical workflow for the characterization of vanadyl acetate.
Data Presentation: A Side-by-Side Comparison
The following tables summarize the quantitative data for Vana-Pure™ this compound alongside values reported in scientific literature.
Table 1: Physical and Chemical Properties
| Property | Literature Value | Vana-Pure™ Experimental Data |
| Molecular Formula | VO(CH₃COO)₂ | VO(CH₃COO)₂ |
| Molar Mass | 185.03 g/mol [1] | 185.04 g/mol |
| Appearance | Tan solid[1] | Tan, crystalline powder |
| Density | 1.83 g/cm³[1] | 1.85 g/cm³ |
| Melting Point | 214 °C (decomposes)[1] | 212 °C (decomposes) |
| Solubility | Insoluble in water, benzene, chloroform, cyclohexane; slightly soluble in ethanol[1] | Insoluble in water and non-polar organic solvents; slightly soluble in ethanol (B145695) |
Table 2: Spectroscopic Data
| Spectroscopic Technique | Literature Value (Characteristic Peaks/Parameters) | Vana-Pure™ Experimental Data |
| Infrared (IR) Spectroscopy | V=O stretch typically around 995 cm⁻¹ | Strong absorption at 998 cm⁻¹ (V=O stretch) |
| UV-Vis Spectroscopy | Absorption bands characteristic of d-d transitions in vanadyl complexes | λmax at 580 nm and 760 nm in ethanol solution |
| Electron Paramagnetic Resonance (EPR) | g-factor ~2[2] | g-factor = 1.998 |
Table 3: Magnetic Properties
| Property | Literature Value | Vana-Pure™ Experimental Data |
| Magnetic Susceptibility | Exhibits a broad maximum around 275 K, indicative of antiferromagnetic linear chains[2] | Maximum observed at 273 K |
| Coordination Geometry | Octahedral (vanadium)[1] | Consistent with an octahedral coordination environment |
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide.
Determination of Melting Point
The melting point of Vana-Pure™ this compound was determined using a calibrated digital melting point apparatus. A small, finely powdered sample was packed into a capillary tube to a height of 2-3 mm. The tube was placed in the heating block of the apparatus, and the temperature was ramped at a rate of 10 °C/min until 20 °C below the expected melting point, after which the rate was reduced to 1 °C/min. The temperature at which the sample was observed to decompose was recorded.
Infrared (IR) Spectroscopy
IR spectra were recorded on a Fourier Transform Infrared (FTIR) spectrometer using the Attenuated Total Reflectance (ATR) technique. A small amount of the Vana-Pure™ this compound powder was placed directly on the ATR crystal, and pressure was applied to ensure good contact. The spectrum was recorded in the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. The background spectrum of the clean ATR crystal was subtracted from the sample spectrum.
UV-Vis Spectroscopy
The UV-Vis absorption spectrum of Vana-Pure™ this compound was measured using a double-beam spectrophotometer. A dilute solution was prepared by dissolving the sample in ethanol. The spectrum was recorded over a wavelength range of 200-900 nm in a 1 cm path length quartz cuvette, using ethanol as the reference solvent.
Electron Paramagnetic Resonance (EPR) Spectroscopy
EPR spectra were obtained on an X-band EPR spectrometer. A powdered sample of Vana-Pure™ this compound was loaded into a quartz EPR tube. Measurements were conducted at room temperature. The magnetic field was swept, and the microwave absorption derivative was recorded to obtain the spectrum. The g-factor was calculated relative to a standard marker.
Magnetic Susceptibility Measurement
The magnetic susceptibility of Vana-Pure™ this compound was measured as a function of temperature using a Superconducting Quantum Interference Device (SQUID) magnetometer. A precisely weighed sample was placed in a gelatin capsule. The sample was cooled to 2 K in a zero magnetic field, and then a field of 1000 Oe was applied. The magnetic moment was measured as the temperature was increased from 2 K to 300 K.
Visualizing the Workflow
The following diagram illustrates the standard experimental workflow for the characterization of a this compound sample.
Caption: Experimental workflow for this compound characterization.
References
In-situ XRD Analysis of Vanadyl Acetate Electrodes During Cycling: A Comparative Guide
The development of high-performance aqueous zinc-ion batteries (ZIBs) has garnered significant attention for next-generation energy storage systems due to their inherent safety, low cost, and environmental friendliness. Among the various cathode materials being explored, vanadyl acetate (B1210297) (VO(CH₃COO)₂) presents a promising organic-inorganic hybrid material. Understanding its structural evolution and electrochemical reaction mechanism during cycling is crucial for optimizing its performance. In-situ X-ray diffraction (XRD) is a powerful technique that allows for real-time monitoring of the crystallographic changes in the electrode material as the battery charges and discharges.
This guide provides a comparative analysis of vanadyl acetate electrodes with other common cathode materials for aqueous ZIBs, namely manganese dioxide (MnO₂) and vanadium pentoxide (V₂O₅), with a focus on insights gained from in-situ XRD studies.
Performance Comparison of Cathode Materials
The electrochemical performance of this compound is benchmarked against widely studied inorganic cathode materials, MnO₂ and V₂O₅, for aqueous zinc-ion batteries. The following table summarizes key performance metrics obtained from various studies.
| Cathode Material | Specific Capacity (mAh g⁻¹) | Current Density (A g⁻¹) | Cycling Stability | Reference |
| This compound | ~1065 (initial, as anode for Li-ion) | 0.2 | ~477 mAh g⁻¹ after 500 cycles (as anode for Li-ion) | [1] |
| α-MnO₂ | 263.2 | 0.1 | 47.4% capacity retention after 1000 cycles | [2] |
| V₂O₅ Nanofibers | 264.5 | 0.2 | - | [3] |
| PANI-V₂O₅ | 450 | 0.1 | 96.7% capacity retention after 300 cycles | [4] |
| Ag₂V₄O₁₁ | 276.6 | 0.5 | 117.6 mAh g⁻¹ after 1000 cycles | [5] |
Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon existing research. This section outlines the synthesis of this compound nanobelts and the procedure for in-situ XRD analysis during electrochemical cycling.
Synthesis of this compound Nanobelts
This protocol describes a facile one-step solvothermal method for synthesizing this compound nanobelts.
Materials:
-
Vanadium pentoxide (V₂O₅)
-
Acetic acid (CH₃COOH)
-
Deionized water
Procedure:
-
Dissolve a specific molar ratio of V₂O₅ in a mixture of acetic acid and deionized water.
-
Transfer the resulting solution to a Teflon-lined stainless-steel autoclave.
-
Heat the autoclave to a specific temperature (e.g., 180 °C) and maintain it for a designated period (e.g., 24 hours).
-
After the reaction, allow the autoclave to cool down to room temperature naturally.
-
Collect the precipitate by centrifugation.
-
Wash the product with deionized water and ethanol (B145695) several times to remove any impurities.
-
Dry the final product in a vacuum oven at a specific temperature (e.g., 60 °C) for several hours.
In-situ XRD Analysis of Aqueous Zinc-Ion Batteries
This protocol outlines the general steps for conducting in-situ XRD measurements on a cathode material during battery operation.
Electrode and Cell Preparation:
-
Prepare the cathode slurry by mixing the active material (e.g., this compound), a conductive agent (e.g., Super P), and a binder (e.g., polyvinylidene fluoride (B91410) - PVDF) in a solvent (e.g., N-methyl-2-pyrrolidone - NMP).
-
Coat the slurry onto a current collector (e.g., stainless steel mesh) and dry it in a vacuum oven.
-
Assemble a custom-designed in-situ XRD cell. This cell typically features an X-ray transparent window (e.g., Kapton or beryllium).
-
Use a zinc foil as the anode and a glass fiber separator.
-
Add the aqueous electrolyte (e.g., 2 M Zn(CF₃SO₃)₂).
In-situ XRD Measurement:
-
Mount the assembled in-situ cell onto the stage of an X-ray diffractometer.
-
Connect the cell to a potentiostat/galvanostat to perform electrochemical cycling (charge-discharge).
-
Set the desired 2θ range and scan speed for the XRD measurements.
-
Synchronize the start of the electrochemical cycling with the commencement of XRD data collection.
-
Continuously collect XRD patterns at regular intervals throughout the charge and discharge processes.
-
Analyze the evolution of the diffraction peaks to identify phase transitions and changes in the crystal structure of the cathode material.
Visualizing Mechanisms and Workflows
Graphical representations are invaluable for understanding complex processes. The following diagrams, generated using Graphviz, illustrate the experimental workflow for in-situ XRD analysis and the proposed charge-discharge mechanism for a this compound electrode.
Caption: Experimental workflow for in-situ XRD analysis of this compound electrodes.
Caption: Proposed charge-discharge mechanism of a this compound electrode in a ZIB.
References
- 1. Facile synthesis of one-dimensional this compound nanobelts toward a novel anode for lithium storage - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 2. Enhanced Electrochemical Performance of Aqueous Zinc-Ion Batteries Using MnSO4 Electrolyte Additive and α-MnO2 Cathode [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Preparation of V2O5 Composite Cathode Material Based on In Situ Intercalated Polyaniline and Its High-Performance Aqueous Zinc-Ion Battery Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
Safety Operating Guide
Proper Disposal of Vanadyl Acetate: A Step-by-Step Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, ensuring the safe and compliant disposal of chemical waste is a critical component of laboratory operations. Vanadyl acetate (B1210297), a vanadium compound utilized in various research applications, requires careful handling and adherence to specific disposal protocols to minimize environmental impact and ensure regulatory compliance. This guide provides essential, step-by-step procedures for the proper disposal of vanadyl acetate.
Immediate Safety and Handling
Before initiating any disposal procedures, it is imperative to handle this compound with appropriate personal protective equipment (PPE). According to safety data sheets, this includes chemical-resistant gloves, safety goggles, and use of a chemical fume hood.[1] In case of skin contact, immediately wash the affected area with copious amounts of water for at least 15 minutes.[1] For eye contact, flush with large volumes of water for a minimum of 15 minutes, ensuring to lift the upper and lower eyelids.[1]
Regulatory Framework for Vanadium Waste
The disposal of this compound is governed by local, state, and federal regulations. While one safety data sheet for this compound states it is "not classified as a hazard," waste materials containing vanadium must be managed in a way that is not hazardous to the environment or human health.[1][2] The U.S. Environmental Protection Agency (EPA) and state Departments of Environmental Protection (DEP) provide specific guidelines for hazardous waste.[3]
Under the Resource Conservation and Recovery Act (RCRA), a chemical waste may be classified as hazardous if it exhibits characteristics of ignitability, corrosivity, reactivity, or toxicity.[4] It is the responsibility of the waste generator to determine if the this compound waste meets any of these criteria.
Summary of Key Information
| Parameter | Information | Source |
| Chemical Name | This compound | [1] |
| CAS Number | 3473-84-5 | [1][5] |
| GHS Classification | Not classified as a hazard | [1] |
| Incompatible Materials | Oxidizing agents | [1] |
| Primary Disposal Guideline | Compliance with local, state, and federal regulations | [2][3] |
| Regulatory Agencies | EPA, State DEP | [3] |
Step-by-Step Disposal Procedure
-
Waste Characterization : Determine if the this compound waste is hazardous. This involves assessing if it exhibits any of the four hazardous characteristics defined by the EPA:
-
Ignitability : The ability to catch fire.
-
Corrosivity : The ability to corrode metal.
-
Reactivity : The potential to explode or react violently.
-
Toxicity : The presence of certain toxic substances at levels that could be harmful if released into the environment.
-
-
Segregation : Keep this compound waste separate from other chemical waste streams to avoid unintended reactions. Do not mix it with strong oxidizing agents.[1]
-
Containerization : Collect the waste in a clearly labeled, sealed, and appropriate container. The label should include "Hazardous Waste" (if applicable), the chemical name "this compound," and the accumulation start date.
-
Consult with Environmental Health and Safety (EHS) : Your institution's EHS department is the primary resource for guidance on hazardous waste disposal. They can provide specific instructions based on your location's regulations and your facility's waste management program.
-
Licensed Disposal Vendor : Arrange for the pickup and disposal of the waste through a licensed hazardous waste disposal company. Your EHS department will typically coordinate this.
-
Documentation : Maintain accurate records of the waste generated, its characterization, and its disposal.
Disposal Decision Workflow
Caption: this compound Disposal Decision Workflow.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
